N-(1-ethylpropyl)-3,4-dimethylaniline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-dimethyl-N-pentan-3-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-5-12(6-2)14-13-8-7-10(3)11(4)9-13/h7-9,12,14H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTRFGNOTDLOAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC1=CC(=C(C=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4028040 | |
| Record name | N-(1-Ethylpropyl)-3,4-xylidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4028040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Benzenamine, N-(1-ethylpropyl)-3,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
56038-89-2 | |
| Record name | N-(1-Ethylpropyl)-3,4-dimethylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56038-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1-Ethylpropyl)-3,4-dimethylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056038892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, N-(1-ethylpropyl)-3,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-(1-Ethylpropyl)-3,4-xylidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4028040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenamine, N-(1-ethylpropyl)-3,4-dimethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(1-ETHYLPROPYL)-3,4-DIMETHYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2PBQ2GDBJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of N-(1-ethylpropyl)-3,4-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(1-ethylpropyl)-3,4-dimethylaniline, a substituted aromatic amine, is a key chemical intermediate primarily utilized in the synthesis of agrochemicals, most notably the dinitroaniline herbicide pendimethalin.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and analytical methodologies. By synthesizing available data with established principles of organic chemistry, this document aims to serve as a vital resource for professionals in chemical research and development.
Introduction
This compound (CAS No. 56038-89-2) is a derivative of aniline characterized by a 1-ethylpropyl group attached to the nitrogen atom and two methyl groups at the 3 and 4 positions of the benzene ring.[3][4] This specific substitution pattern imparts distinct steric and electronic properties that govern its reactivity and utility as a precursor in multi-step organic syntheses.[2][5] While its primary application lies in the agrochemical industry, its structural motifs are of interest in the broader fields of fine chemical and pharmaceutical intermediate synthesis.[2] Understanding the fundamental chemical properties of this molecule is paramount for optimizing reaction conditions, ensuring safety, and developing robust analytical methods.
Physicochemical Properties
This compound is typically a colorless to pale yellow or brown liquid oil at room temperature.[3][6] Its physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₂₁N | [3][7] |
| Molecular Weight | 191.31 g/mol | [4] |
| IUPAC Name | 3,4-dimethyl-N-(pentan-3-yl)aniline | [3] |
| CAS Number | 56038-89-2 | [3] |
| Appearance | Colorless to pale yellow/brown liquid/oil | [3][6] |
| Boiling Point | ~282 - 290.2 °C (Predicted) | [6] |
| Density | ~0.920 g/cm³ (Predicted) | [6] |
| Flash Point | 129 °C | [6] |
| Solubility | Limited solubility in water; good solubility in organic solvents such as chloroform and methanol. | [6] |
| Stability | Stable under standard conditions, but sensitive to oxidation and may turn brown on exposure to air and light. | [5][8] |
Spectroscopic Characterization
Detailed spectroscopic data for this compound is not extensively available in peer-reviewed literature. The following represents predicted data and typical spectral characteristics for similar N-alkylanilines.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the N-H proton, and the protons of the ethyl and methyl groups. The aromatic protons would likely appear as a set of multiplets or distinct singlets in the range of δ 6.5-7.5 ppm. The N-H proton would be a broad singlet, its chemical shift being dependent on solvent and concentration. The methine proton of the 1-ethylpropyl group would be a multiplet, and the methylene and methyl protons of this group would also show characteristic multiplets and triplets, respectively. The two methyl groups on the aromatic ring would each appear as a singlet.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, with those attached to the nitrogen and methyl groups being deshielded. The carbons of the 1-ethylpropyl group would also have characteristic chemical shifts.
Fourier-Transform Infrared (FT-IR) Spectroscopy (Predicted)
The FT-IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:
-
N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine N-H bond.
-
C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹ due to the C-H stretching of the aromatic ring.
-
C-H Stretch (Aliphatic): Peaks below 3000 cm⁻¹ corresponding to the C-H stretching of the alkyl groups.
-
C=C Stretch (Aromatic): Absorptions in the 1500-1600 cm⁻¹ region due to the carbon-carbon double bond stretching in the benzene ring.
-
C-N Stretch: A peak in the 1250-1350 cm⁻¹ range corresponding to the C-N stretching vibration.
Mass Spectrometry (MS) (Predicted)
The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) at m/z = 191. The fragmentation pattern would be expected to involve the loss of alkyl groups from the 1-ethylpropyl substituent and potentially cleavage of the C-N bond.
Synthesis and Reactivity
Synthesis
The most common industrial synthesis of this compound is through the reductive amination of 3,4-dimethylaniline with 3-pentanone. A one-pot synthesis from 3,4-dimethyl nitrobenzene has also been patented, which involves the simultaneous reduction of the nitro group and reductive amination.[9][10]
Experimental Protocol: Reductive Amination Synthesis
This protocol is a representative procedure based on established methods for reductive amination.
-
Reaction Setup: To a stirred solution of 3,4-dimethylaniline (1.0 eq) and 3-pentanone (1.2 eq) in a suitable solvent such as methanol or dichloromethane, add a catalytic amount of a dehydrating agent or a Lewis acid (e.g., acetic acid).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise.
-
Workup: After the reaction is complete (monitored by TLC or GC-MS), quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Caption: Reductive amination workflow for synthesis.
Reactivity
The chemical reactivity of this compound is dictated by the presence of the secondary amine and the activated aromatic ring.
-
Electrophilic Aromatic Substitution: The amino group is a strong activating group, directing electrophiles to the ortho and para positions.[1][11] The two methyl groups also contribute to the activation of the ring. This high reactivity is exploited in the synthesis of pendimethalin, where the aniline is dinitrated at the 2 and 6 positions.[1] Due to the high activation, reactions like bromination can proceed rapidly, even without a catalyst.[11]
Caption: General mechanism of electrophilic substitution.
-
Amine Reactions: The secondary amine can act as a nucleophile and react with various electrophiles. For instance, it can be acylated with acid chlorides or anhydrides to form amides, or further alkylated under appropriate conditions.[2]
Analytical Methods
The analysis of this compound and its related compounds can be achieved through various chromatographic techniques.
Exemplary HPLC Method for Analysis
This method is based on established procedures for the analysis of aromatic amines.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detector: UV detector at a wavelength of approximately 240-254 nm.
-
Injection Volume: 10-20 µL.
-
Flow Rate: 1.0 mL/min.
Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the identification and quantification of this compound, often with a non-polar capillary column.
Applications in Agrochemical and Pharmaceutical Development
The primary and well-documented application of this compound is as a direct precursor to the herbicide pendimethalin.[1] The dinitration of this aniline derivative is a critical step in the manufacturing process of this widely used agrochemical.
While there are no specific reports of this compound itself being a pharmacologically active agent, the substituted aniline scaffold is prevalent in many pharmaceutical compounds. Its potential as a building block in drug discovery remains an area for exploration. The metabolic fate of the closely related pendimethalin involves oxidation of the alkyl groups and reduction of the nitro groups, providing insights into how such a molecule might be processed in biological systems.[12]
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[12] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.[12]
Conclusion
This compound is a chemical intermediate of significant industrial importance, particularly in the agrochemical sector. Its chemical properties are defined by the interplay of its N-alkyl and dimethyl-substituted aniline structure. This guide has provided a detailed overview of its physicochemical characteristics, synthesis, reactivity, and analytical considerations. Further research into the potential applications of this molecule beyond its current use as a herbicide precursor could unveil new opportunities in fine chemical and pharmaceutical synthesis.
References
- 1. byjus.com [byjus.com]
- 2. This compound: A Key Organic Compound [jindunchemical.com]
- 3. This compound | C13H21N | CID 91984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 56038-89-2 [chemicalbook.com]
- 5. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 6. chembk.com [chembk.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. N-Ethylaniline | C8H11N | CID 7670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CN104250215A - Synthesis method of N-(1-ethyl propyl)-3, 4-dimethylaniline - Google Patents [patents.google.com]
- 10. CN101302168B - Preparation of N-(1- ethyl propyl)-3,4-methyl toluidine - Google Patents [patents.google.com]
- 11. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 12. aksci.com [aksci.com]
A Comprehensive Technical Guide to N-(1-ethylpropyl)-3,4-dimethylaniline (CAS No. 56038-89-2): A Cornerstone Intermediate in Modern Agrochemicals
This technical guide provides an in-depth exploration of N-(1-ethylpropyl)-3,4-dimethylaniline, a key chemical intermediate pivotal to the synthesis of high-efficacy agrochemicals. Targeted at researchers, scientists, and professionals in drug development and fine chemical synthesis, this document elucidates the compound's chemical identity, synthesis methodologies, analytical characterization, and its critical role in the production of dinitroaniline herbicides, most notably pendimethalin.
Introduction: Strategic Importance in Agrochemical Synthesis
This compound, also known as N-(1-ethylpropyl)-3,4-xylidine, is a substituted aromatic amine that has carved a niche as an essential building block in the agrochemical industry.[1] Its molecular architecture, featuring a strategically substituted aniline ring, provides a unique combination of steric and electronic properties.[1] This configuration is instrumental in directing subsequent chemical transformations with high precision, particularly in nitration reactions, to yield complex active ingredients.[2] While it may find applications in the synthesis of dyes, pigments, and potentially pharmaceutical intermediates, its primary and most significant use is in the manufacture of selective herbicides.[3][4]
The compound's structure allows for the controlled synthesis of complex molecules, offering predictable reactivity and compatibility with large-scale production processes with minimal byproduct formation.[1] It is not used directly as a pesticide but serves as a crucial precursor, the quality of which directly impacts the efficacy and purity of the final herbicidal product.[5]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of this compound is fundamental for its handling, synthesis optimization, and analytical characterization.
Chemical Identity and Properties
The key identifiers and physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 56038-89-2 | |
| Molecular Formula | C₁₃H₂₁N | [6] |
| Molecular Weight | 191.31 g/mol | |
| IUPAC Name | 3,4-dimethyl-N-pentan-3-ylaniline | [7] |
| Synonyms | N-(1-ethylpropyl)-3,4-xylidine, Benzenamine, N-(1-ethylpropyl)-3,4-dimethyl- | [7] |
| Appearance | Colorless to pale yellow or brown liquid/oil | [1] |
| Boiling Point | ~282-290.2 °C (Predicted) | [1] |
| Density | ~0.920 g/cm³ (Predicted) | |
| Solubility | Limited solubility in water; soluble in organic solvents like chloroform and methanol. | [1] |
| Stability | Stable under standard conditions but sensitive to oxidation; may darken in air. | [1] |
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the disubstituted ring, singlets for the two methyl groups, and signals for the N-ethylpropyl group (a methine proton and overlapping signals for the four methylene and two methyl protons).
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons (four substituted and two unsubstituted), the two aromatic methyl carbons, and the carbons of the ethylpropyl group.[10]
-
Mass Spectrometry (MS): The electron impact (EI) mass spectrum would likely show a molecular ion peak (M⁺) at m/z 191, with fragmentation patterns corresponding to the loss of alkyl groups from the nitrogen atom.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations for the secondary amine, C-H stretching for aromatic and aliphatic groups, and C=C stretching bands for the aromatic ring.
Synthesis Methodologies: Pathways to a Key Intermediate
The synthesis of this compound is a critical step in the production of pendimethalin. Several synthetic routes have been developed, primarily focusing on efficiency, yield, and industrial scalability. The two most prominent methods are reductive amination and palladium-catalyzed cross-coupling.
Reductive Amination of Nitroaromatics
A highly efficient, one-step method involves the reductive amination of 3,4-dimethylnitrobenzene with 3-pentanone (diethyl ketone) in the presence of hydrogen gas and a catalyst.[5] This approach is advantageous as it combines the reduction of the nitro group to an amine and the subsequent reductive amination with the ketone into a single process, leading to high yields.[11]
Reaction Scheme:
A patented method describes reacting 3,4-dimethylnitrobenzene with 3-pentanone under hydrogen pressure (0.1-0.5 MPa) at a relatively low temperature (40-55 °C) using a platinum-on-carbon (Pt/C) catalyst and a phosphoric acid-sodium dihydrogen phosphate buffer solution as a promoter.[5] This process is reported to achieve a product yield of up to 99.8%.[5]
Illustrative Experimental Protocol: One-Pot Reductive Amination [5][11]
-
Vessel Preparation: Charge a high-pressure autoclave with 3,4-dimethylnitrobenzene (1.0 mol), 3-pentanone (1.2 mol), and a Pt/C (5%) catalyst.
-
Reaction Setup: Seal the autoclave and purge it with nitrogen gas, followed by hydrogen gas.
-
Hydrogenation: Pressurize the vessel with hydrogen to 1.3 MPa and heat to 120 °C with continuous stirring.
-
Reaction Monitoring: Maintain the reaction for approximately 3.5 hours or until hydrogen uptake ceases.
-
Work-up: Cool the reactor, vent the excess pressure, and filter the reaction mixture to remove the catalyst. The filtrate is allowed to stand, and the layers are separated.
-
Purification: The organic layer is subjected to distillation to remove excess 3-pentanone, followed by vacuum distillation to collect the this compound fraction (boiling at 138-140 °C at ~13 kPa), yielding a product with a purity of ≥98%.[11]
Buchwald-Hartwig Amination
A more modern and versatile approach involves the palladium-catalyzed Buchwald-Hartwig amination.[12] This cross-coupling reaction forms the C-N bond by reacting an aryl halide (or triflate) with an amine.[12] This method offers excellent functional group tolerance and is widely used in pharmaceutical and fine chemical synthesis.[12][13] For the synthesis of this compound, this would involve coupling 4-bromo-o-xylene or a related aryl halide with 3-aminopentane.
Reaction Scheme:
The reaction typically employs a palladium catalyst, a bulky electron-rich phosphine ligand (such as XPhos), and a base (like sodium tert-butoxide or potassium phosphate) in an appropriate solvent.[13][14]
Workflow for Buchwald-Hartwig Amination
References
- 1. What Is this compound and How It Supports Agrochemical Synthesis [jindunchemical.com]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. grokipedia.com [grokipedia.com]
- 4. This compound: A Key Organic Compound [jindunchemical.com]
- 5. CN104250215A - Synthesis method of N-(1-ethyl propyl)-3, 4-dimethylaniline - Google Patents [patents.google.com]
- 6. chembk.com [chembk.com]
- 7. This compound | C13H21N | CID 91984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Aniline(62-53-3) 1H NMR spectrum [chemicalbook.com]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. CN101302168B - Preparation of N-(1- ethyl propyl)-3,4-methyl toluidine - Google Patents [patents.google.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates [organic-chemistry.org]
- 14. youtube.com [youtube.com]
A Comprehensive Spectroscopic and Structural Elucidation Guide to N-(1-ethylpropyl)-3,4-dimethylaniline
This technical guide provides an in-depth analysis of the spectroscopic characteristics of N-(1-ethylpropyl)-3,4-dimethylaniline (CAS: 56038-89-2), a key intermediate in the chemical industry. Primarily utilized in the synthesis of agrochemicals, particularly dinitroaniline herbicides like pendimethalin, unambiguous structural confirmation and purity assessment are critical for ensuring the efficacy and safety of the final products.[1][2][3] This document is designed for researchers, analytical scientists, and process chemists, offering a detailed exploration of the mass spectrometry, nuclear magnetic resonance, infrared, and UV-visible spectroscopic data expected for this compound. The narrative emphasizes the causal logic behind experimental design and data interpretation, reflecting a field-proven approach to molecular characterization.
Molecular Profile and Structural Attributes
This compound, also known as 3,4-dimethyl-N-pentan-3-ylaniline, is a substituted aromatic amine with the molecular formula C₁₃H₂₁N.[4][5] Its structure comprises a 3,4-dimethylaniline core N-substituted with a 1-ethylpropyl (pentan-3-yl) group. This specific combination of a sterically hindered amine and a substituted aromatic ring dictates its chemical reactivity and its unique spectroscopic signature.
Key Molecular Properties:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₂₁N | [6] |
| Molecular Weight | 191.31 g/mol | [6] |
| CAS Number | 56038-89-2 | [5] |
| Appearance | Colorless to pale yellow liquid |[2] |
Caption: Molecular structure of this compound.
Mass Spectrometry (MS)
2.1. Theoretical Principles
Mass spectrometry is a cornerstone technique for determining the molecular weight and obtaining structural information about a compound.[7] In electron ionization (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight, while the fragmentation pattern provides a "fingerprint" that helps elucidate the molecule's structure.
2.2. Experimental Protocol: Electron Ionization MS
A robust protocol for acquiring EI-MS data is crucial for ensuring reproducibility.
-
Sample Preparation: Dilute a small aliquot of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) to a final concentration of approximately 100 pg/µL to 1 ng/µL.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard, such as perfluorotributylamine (PFTBA), to ensure high mass accuracy across the desired m/z range (e.g., 50-500 amu).
-
Injection: Introduce the sample into the instrument via a direct insertion probe or through a gas chromatography (GC) inlet for separation from any potential impurities. For GC-MS, a non-polar column like a DB-5ms is appropriate.[8]
-
Ionization: Utilize a standard electron ionization energy of 70 eV. This energy level is high enough to cause reproducible fragmentation but minimizes excessive fragmentation that could obscure the molecular ion.
-
Mass Analysis: Scan the quadrupole or time-of-flight (TOF) analyzer across the calibrated mass range to detect the generated ions.
2.3. Predicted Mass Spectrum and Fragmentation Analysis
The EI-MS of this compound is predicted to show a clear molecular ion peak and characteristic fragment ions resulting from cleavages adjacent to the nitrogen atom and within the alkyl substituent.
Table 1: Predicted Key Ions in the Mass Spectrum
| m/z | Ion | Proposed Structure / Origin |
|---|---|---|
| 191 | [M]⁺˙ | Molecular Ion |
| 162 | [M - C₂H₅]⁺ | Loss of an ethyl radical via α-cleavage |
| 148 | [M - C₃H₇]⁺ | Loss of a propyl radical |
| 120 | [C₈H₁₀N]⁺ | Benzylic cleavage, loss of C₅H₁₁ |
| 106 | [C₇H₈N]⁺ | Further fragmentation of the aromatic portion |
The base peak is anticipated to be at m/z 162, resulting from the favorable α-cleavage next to the nitrogen atom, which leads to the loss of an ethyl radical and the formation of a stable, resonance-stabilized cation. This is a classic fragmentation pathway for N-alkylated anilines.[9]
Caption: Predicted major fragmentation pathways in EI-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1. Theoretical Principles
NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic compounds in solution.[10] It exploits the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
3.2. Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard for many organic molecules.[11]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Instrument Setup: Place the NMR tube in a high-field NMR spectrometer (e.g., 400 MHz or higher). A higher field strength provides better signal dispersion and resolution, which is essential for unambiguously assigning protons in complex molecules.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio and an appropriate relaxation delay.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to observe each unique carbon as a single sharp peak. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
3.3. Predicted NMR Spectral Data
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is predicted to be complex but highly informative. The aromatic region will show signals characteristic of a 1,2,4-trisubstituted benzene ring, while the aliphatic region will display signals for the two methyl groups on the ring and the N-alkyl substituent.
Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| Aromatic H | 6.5 - 7.0 | m | 3H | Protons on the substituted aniline ring. |
| N-H | ~3.5 | br s | 1H | Broad signal due to quadrupole broadening and potential exchange. |
| N-CH | ~3.2 | p | 1H | Methine proton on the pentyl group, coupled to adjacent CH₂ groups. |
| Ar-CH₃ | ~2.2 | s | 6H | Two magnetically equivalent methyl groups on the aromatic ring. |
| N-CH-CH₂ | ~1.6 | m | 4H | Two equivalent methylene groups on the pentyl substituent. |
| -CH₂-CH₃ | ~0.9 | t | 6H | Two equivalent terminal methyl groups on the pentyl substituent. |
¹³C NMR (100 MHz, CDCl₃): The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Assignment | Predicted δ (ppm) | Rationale |
|---|---|---|
| Aromatic C-N | 145-150 | Quaternary carbon attached to the electron-donating nitrogen.[12] |
| Aromatic C-C | 125-138 | Quaternary carbons bearing methyl groups. |
| Aromatic C-H | 110-130 | Aromatic methine carbons. |
| N-C H | 55-60 | Aliphatic carbon directly attached to nitrogen. |
| N-CH-C H₂ | 25-30 | Methylene carbons of the pentyl group. |
| Ar-C H₃ | 18-22 | Methyl carbons attached to the aromatic ring.[13] |
| -CH₂-C H₃ | 10-15 | Terminal methyl carbons of the pentyl group. |
Infrared (IR) Spectroscopy
4.1. Theoretical Principles
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds (stretching, bending).[14] It is an excellent technique for identifying the presence of specific functional groups, as each group has a characteristic absorption frequency range.
4.2. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Background: Record a background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide) to subtract atmospheric and instrument-related absorptions.
-
Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
4.3. Predicted IR Absorption Bands
The IR spectrum will be dominated by absorptions from the N-H bond, C-H bonds (both aromatic and aliphatic), and vibrations of the benzene ring.
Table 4: Predicted Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3350-3450 | N-H Stretch | Secondary Amine |
| 3000-3100 | C-H Stretch | Aromatic |
| 2850-2970 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |
| 1600-1620 | C=C Stretch | Aromatic Ring |
| 1500-1520 | C=C Stretch | Aromatic Ring |
| 1250-1350 | C-N Stretch | Aryl Amine |
| ~800-880 | C-H Bend (out-of-plane) | 1,2,4-Trisubstituted Ring |
The presence of a distinct peak around 3400 cm⁻¹ is a key diagnostic for the secondary amine (N-H) group.[15] The strong aliphatic C-H stretching bands below 3000 cm⁻¹ will confirm the presence of the extensive alkyl substitution.
UV-Visible Spectroscopy
5.1. Theoretical Principles
UV-Visible spectroscopy measures the absorption of UV or visible light, which promotes electrons from a lower energy ground state to a higher energy excited state.[16] For aromatic compounds like this compound, the key absorptions arise from π → π* transitions within the benzene ring chromophore. The position and intensity of these absorptions are sensitive to the substituents on the ring.
5.2. Experimental Protocol
-
Solvent Selection: Choose a UV-transparent solvent, such as ethanol, methanol, or cyclohexane.
-
Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent. A concentration in the micromolar range is typically required.
-
Data Acquisition: Record the absorption spectrum from approximately 200 nm to 400 nm using a dual-beam UV-Vis spectrophotometer, with a matched cuvette containing the pure solvent in the reference beam.
5.3. Predicted UV-Vis Absorption
Substituted anilines typically exhibit two main absorption bands. For this compound, the electron-donating nature of both the amino group and the two methyl groups will cause a bathochromic (red) shift of these bands compared to unsubstituted benzene.
-
Primary Band (π → π):* A strong absorption is predicted around 250-260 nm . This corresponds to the primary π → π* transition of the substituted benzene ring.[16]
-
Secondary Band: A longer wavelength, less intense absorption is predicted around 290-310 nm . This band is also characteristic of the aniline chromophore.
Conclusion
The structural elucidation of this compound is reliably achieved through a synergistic application of modern spectroscopic techniques. Mass spectrometry confirms the molecular weight of 191 amu and reveals a characteristic fragmentation pattern dominated by α-cleavage. ¹H and ¹³C NMR spectroscopy provide a complete map of the carbon-hydrogen framework, confirming the specific substitution pattern of the aromatic ring and the structure of the N-alkyl group. Finally, IR and UV-Vis spectroscopy corroborate the presence of key functional groups, namely the secondary aromatic amine and the substituted benzene ring. Together, these methods provide a robust analytical package for the unambiguous identification and quality control of this vital chemical intermediate.
References
- 1. This compound: A Key Organic Compound [jindunchemical.com]
- 2. What Is this compound and How It Supports Agrochemical Synthesis [jindunchemical.com]
- 3. CN101302168B - Preparation of N-(1- ethyl propyl)-3,4-methyl toluidine - Google Patents [patents.google.com]
- 4. This compound | 56038-89-2 [chemicalbook.com]
- 5. This compound | C13H21N | CID 91984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. sydney.edu.au [sydney.edu.au]
- 8. chem-agilent.com [chem-agilent.com]
- 9. N,N-Dimethylaniline(121-69-7) MS spectrum [chemicalbook.com]
- 10. wiley.com [wiley.com]
- 11. rsc.org [rsc.org]
- 12. spectrabase.com [spectrabase.com]
- 13. 3,4-Dimethylaniline(95-64-7) 13C NMR spectrum [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. 3,4-Dimethylaniline(95-64-7) IR Spectrum [m.chemicalbook.com]
- 16. PhotochemCAD | N,N-Dimethyl-aniline [photochemcad.com]
An In-Depth Technical Guide to the Molecular Structure of N-(1-ethylpropyl)-3,4-dimethylaniline
Abstract: This technical guide provides a comprehensive analysis of the molecular structure of N-(1-ethylpropyl)-3,4-dimethylaniline (CAS No. 56038-89-2), a key intermediate in the synthesis of agrochemicals and other fine chemicals.[1] The document elucidates the compound's structural features, physicochemical properties, and synthesis pathways. It further details the analytical methodologies essential for structural confirmation and quality control, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering field-proven insights into the causality behind experimental choices and self-validating protocols.
Introduction: Context and Significance
This compound, also known as N-(pentan-3-yl)-3,4-dimethylaniline or N-(1-Ethylpropyl)-3,4-xylidine, is a substituted aromatic amine with the molecular formula C13H21N.[1][2][3] Its structure is characterized by a 3,4-dimethylaniline core N-substituted with a bulky, branched 1-ethylpropyl (pentan-3-yl) group.[1] This specific configuration imparts distinct steric and electronic properties that are pivotal in its primary application as a precursor for certain classes of herbicides, particularly those in the aryloxyphenoxypropionate (AOPP) family.[1] The precise molecular architecture allows for controlled reactivity in subsequent synthetic steps, such as dinitration, acylation, and diazotization, ensuring the high specificity and efficacy of the final active compounds.[1][2] Beyond agrochemicals, its structural motifs are relevant to the synthesis of dyes, pharmaceutical intermediates, and other specialty materials where substituted anilines are required.[1][4]
The aniline scaffold is a prevalent building block in medicinal chemistry; however, it can be susceptible to metabolic instability and potential toxicity.[5][6] The N-alkylation and ring substitution in this compound represent strategies to modulate these properties, making a thorough understanding of its structure crucial for predicting reactivity, metabolic fate, and potential biological interactions.
Molecular Structure and Physicochemical Properties
The molecular integrity of this compound is foundational to its function as a chemical intermediate. Its key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 3,4-dimethyl-N-(pentan-3-yl)aniline | PubChem[7] |
| CAS Number | 56038-89-2 | ChemicalBook, ChemBK[2][3] |
| Molecular Formula | C13H21N | PubChem[7] |
| Molecular Weight | 191.31 g/mol | PubChem[7] |
| Appearance | Colorless to pale yellow liquid/oil | ChemBK, JIN DUN[1][3] |
| Boiling Point | ~282-290.2 °C (Predicted) | ChemBK, JIN DUN[1][3] |
| Density | ~0.920 g/cm³ (Predicted) | ChemBK[3] |
| Solubility | Limited in water; soluble in organic solvents like chloroform and methanol. | ChemBK, JIN DUN[1][3] |
The structure features a secondary amine, making it a weakly basic compound. The two methyl groups on the aniline ring are electron-donating, which, combined with the nitrogen's lone pair, activates the aromatic ring towards electrophilic substitution.[4] The bulky 1-ethylpropyl group provides significant steric hindrance around the nitrogen atom, influencing its nucleophilicity and the regioselectivity of reactions on the aromatic ring.
Synthesis Pathways and Mechanistic Considerations
The synthesis of this compound is critical for its industrial application. Several routes have been developed, with the choice of pathway often dictated by factors such as raw material availability, cost, yield, and purity requirements.
Pathway A: Reductive Amination
A highly efficient and common method is the direct reductive amination of 3,4-dimethylaniline with 3-pentanone. This "borrowing hydrogen" methodology is an atom-economical approach for N-alkylation.[8]
Workflow Diagram: Reductive Amination
Caption: Reductive amination workflow for synthesis.
Protocol: Catalytic Reductive Amination
A patented method describes the reaction of 3,4-dimethyl nitrobenzene, pure hydrogen, and 3-pentanone under the joint action of a Platinum-on-Carbon (Pt/C) catalyst and a phosphoric acid-sodium dihydrogen phosphate buffer.[9] This innovative one-pot process combines the reduction of the nitro group to an amine and the subsequent reductive amination with the ketone.
-
Reactor Charging: A high-pressure autoclave is charged with 3,4-dimethyl nitrobenzene, 3-pentanone, a Pt/C catalyst (e.g., 5%), and an acidic buffer solution.[9][10]
-
Inerting: The reactor is purged with nitrogen to remove air, followed by purging with hydrogen.[10]
-
Reaction Conditions: The mixture is pressurized with hydrogen (0.1-1.3 MPa) and heated to a temperature between 40-120 °C.[9][10]
-
Causality: The Pt/C catalyst is highly effective for both hydrogenation of the nitro group and the reduction of the intermediate imine formed between the aniline and 3-pentanone. The acidic buffer facilitates imine formation. The relatively low temperature and pressure conditions are advantageous for safety and energy efficiency, leading to high product yields (up to 99.8%).[9]
-
Work-up: After the reaction, the catalyst is removed by filtration. The resulting product is purified, typically by distillation under reduced pressure, to yield the final oily product.[2][10]
Pathway B: Buchwald-Hartwig Amination
Another synthetic route involves a palladium-catalyzed cross-coupling reaction, a variant of the Buchwald-Hartwig amination.
Protocol: Palladium-Catalyzed Amination
-
Reactor Charging: A reaction vessel is charged with 3,4-dimethyliodobenzene, a palladium catalyst such as bis(triphenylphosphine)dichloropalladium(II), a strong base like potassium tert-butoxide, and a high-boiling solvent like xylene.[2]
-
Reactant Addition: 3-Aminopentane (the 1-ethylpropyl amine) is added to the mixture.[2]
-
Reaction Conditions: The mixture is heated (e.g., to 90 °C) for several hours.[2]
-
Causality: The palladium catalyst facilitates the C-N bond formation between the aryl halide and the amine. The strong base is required to deprotonate the amine and regenerate the active catalyst. While effective, this method often involves more expensive reagents (palladium catalyst, aryl halide) compared to reductive amination.
-
Work-up: The reaction mixture is cooled, filtered, and subjected to a series of aqueous washes (e.g., with citric acid, sodium carbonate, and brine) to remove salts and impurities. The organic phase is dried and the solvent is removed under reduced pressure to yield the product.[2]
Structural Elucidation and Analytical Validation
Confirming the molecular structure and assessing the purity of this compound is paramount. A multi-technique approach provides a self-validating system, where data from each analysis corroborates the others.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective tool for confirming the presence of key functional groups. As a secondary aromatic amine, the spectrum of this compound is expected to exhibit characteristic absorption bands.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Mode | Rationale and Interpretation | Source(s) |
| ~3400 | N-H Stretch | A single, sharp peak characteristic of a secondary amine. Primary amines show two peaks, and tertiary amines show none. This peak distinguishes it from starting materials like 3,4-dimethylaniline (primary). | Spectroscopy Online[11] |
| ~2960-2850 | C-H Stretch (Aliphatic) | Strong absorptions from the methyl and ethyl groups of the pentan-3-yl and aryl substituents. | |
| ~1600 & ~1500 | C=C Stretch (Aromatic) | Two or more bands indicating the presence of the benzene ring. | Can. J. Chem.[12] |
| ~1335-1250 | C-N Stretch (Aromatic) | A strong band in this region is characteristic of aromatic amines. | UCLA[13] |
| ~910-665 | N-H Wag | A broad, strong band confirming the presence of a secondary amine N-H bond. | UCLA[13] |
Expertise Insight: The absence of a second N-H stretching peak around 3300 cm⁻¹ is a critical data point that validates the successful N-alkylation and the absence of residual primary amine starting material.[11][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy (Predicted Chemical Shifts in CDCl₃):
-
Aromatic Protons (3H): Expected in the range of δ 6.5-7.2 ppm . Three distinct signals: a singlet for the proton between the amino and methyl groups, and two doublets for the other two ring protons.
-
N-H Proton (1H): A broad singlet, typically around δ 3.5-4.5 ppm . Its position is variable and depends on concentration and solvent.
-
CH-N Proton (1H): A multiplet (quintet) around δ 3.1-3.6 ppm , coupled to the four methylene protons of the ethyl groups.
-
Aromatic Methyl Protons (6H): Two sharp singlets around δ 2.1-2.3 ppm .
-
CH₂ Protons (4H): A multiplet (quartet of doublets or more complex) around δ 1.5-1.8 ppm .
-
CH₃ Protons (6H): A triplet around δ 0.9-1.1 ppm .
¹³C NMR Spectroscopy (Predicted Chemical Shifts in CDCl₃):
-
Aromatic Carbons (6C): Six signals expected between δ 110-150 ppm . The carbon attached to the nitrogen (C-N) will be the most downfield (~δ 145-148 ppm). The carbons bearing methyl groups will also be downfield, while the others will be more upfield.
-
CH-N Carbon (1C): Expected around δ 50-60 ppm .
-
CH₂ Carbons (2C): Expected around δ 25-35 ppm .
-
Aromatic CH₃ Carbons (2C): Expected around δ 18-22 ppm .
-
Aliphatic CH₃ Carbons (2C): Expected around δ 10-15 ppm .
Validation Logic: The integration of the proton signals must correspond to the number of protons in each environment (e.g., 6H for the aliphatic methyls, 4H for the methylenes). 2D NMR techniques like COSY and HSQC would be used to definitively assign proton-proton and proton-carbon correlations, respectively, providing an unambiguous structural proof.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can reveal fragmentation patterns that support the proposed structure.
Expected Mass Spectrometry Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): A strong peak at m/z = 191 , corresponding to the molecular weight of C13H21N.[2]
-
Key Fragmentation Peaks:
-
m/z = 162: Loss of an ethyl group (•C₂H₅, 29 Da). This is a common fragmentation for the 1-ethylpropyl group.
-
m/z = 134: Loss of the pentan-3-yl group (•C₅H₁₁, 57 Da), leaving the 3,4-dimethylaniline radical cation.
-
m/z = 120: A peak corresponding to the [M - C₅H₁₁ + H]⁺ fragment, which is characteristic of N-alkylated anilines.
-
Workflow Diagram: Analytical Validation
Caption: Multi-technique workflow for structural validation.
Conclusion
The molecular structure of this compound is precisely defined by its N-alkylated, di-methyl substituted aniline core. This structure is integral to its role as a versatile chemical intermediate, particularly in the agrochemical industry. Efficient synthesis is achievable through scalable methods like catalytic reductive amination, which offers high yields and favorable process conditions. The structural integrity and purity of the synthesized compound can be rigorously validated through a synergistic application of IR, NMR, and Mass Spectrometry. This guide provides the foundational knowledge and analytical framework necessary for professionals engaged in the synthesis, quality control, and application of this important chemical compound.
References
- 1. What Is this compound and How It Supports Agrochemical Synthesis [jindunchemical.com]
- 2. This compound | 56038-89-2 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. This compound: A Key Organic Compound [jindunchemical.com]
- 5. news.umich.edu [news.umich.edu]
- 6. cresset-group.com [cresset-group.com]
- 7. This compound | C13H21N | CID 91984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN104250215A - Synthesis method of N-(1-ethyl propyl)-3, 4-dimethylaniline - Google Patents [patents.google.com]
- 10. CN101302168B - Preparation of N-(1- ethyl propyl)-3,4-methyl toluidine - Google Patents [patents.google.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. orgchemboulder.com [orgchemboulder.com]
An In-depth Technical Guide to the Physical Properties of N-(1-ethylpropyl)-3,4-dimethylaniline
This technical guide provides a comprehensive examination of the physical properties of N-(1-ethylpropyl)-3,4-dimethylaniline, a key intermediate in the synthesis of various agrochemicals and fine chemicals.[1][2] Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes theoretical predictions with established analytical methodologies to offer a robust profile of the compound. While experimental data for this specific molecule is not extensively published, this guide leverages data from analogous structures and foundational chemical principles to provide reliable estimations and detailed protocols for empirical verification.
Introduction and Molecular Overview
This compound, also known as N-(pentan-3-yl)-3,4-dimethylaniline or N-(1-ethylpropyl)-3,4-xylidine, is a tertiary aromatic amine. Its structure, featuring a 3,4-dimethylaniline core N-substituted with a bulky 1-ethylpropyl group, dictates its reactivity and physical characteristics.[1] This substitution pattern is crucial for its role in organic synthesis, particularly in directing further reactions on the aromatic ring and influencing the properties of the final products, such as herbicides.[1]
Molecular Identifiers:
-
IUPAC Name: 3,4-dimethyl-N-(pentan-3-yl)aniline[3]
Core Physical and Chemical Properties
The physical state and thermodynamic properties of a compound are fundamental to its handling, purification, and reaction scalability. The data presented below are a combination of predicted values from computational models and typical characteristics observed for similar N-alkylanilines.
| Property | Value / Description | Source(s) |
| Appearance | Colorless to pale yellow liquid/oil | [1][4][5] |
| Boiling Point | ~282 - 290.2 °C (Predicted) | [1][4][5] |
| Density | ~0.920 g/cm³ (Predicted at 25°C) | [4][5] |
| Solubility | Limited in water; Soluble in organic solvents such as chloroform and methanol. | [1][4][5] |
| Vapor Pressure | ~0.0021 mmHg at 25°C (Predicted) | [5] |
| Flash Point | ~129 °C (Predicted) | [5] |
| Stability | Stable under standard conditions, but may be sensitive to oxidation. | [1] |
Experimental Determination of Physical Properties
To ensure scientific rigor, predicted properties must be verifiable through empirical methods. The following section details standardized protocols for determining the key physical properties of liquid organic compounds like this compound.
Boiling Point Determination (Thiele Tube Method)
Causality: The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[9] This property is a critical indicator of purity; a narrow boiling range suggests a pure compound. The Thiele tube method is a microscale technique ideal for determining the boiling point with a small sample volume.[10] It ensures uniform heating of the sample and thermometer via convection currents in the heating oil.[9]
Experimental Protocol:
-
Sample Preparation: Fill a small test tube (e.g., a Durham tube) to about half-full with this compound (approx. 0.5 mL).[10]
-
Capillary Tube Insertion: Place a capillary tube (sealed at one end) into the test tube with the open end submerged in the liquid.[10]
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[10]
-
Heating: Immerse the assembly in a Thiele tube containing mineral oil, ensuring the sample is below the oil level. Heat the side arm of the Thiele tube gently with a Bunsen burner.[10][11]
-
Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until the bubbling is rapid and continuous.[10]
-
Measurement: Remove the heat source. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[9][10] Record the atmospheric pressure.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. agilent.com [agilent.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. GCMS Section 6.15 [people.whitman.edu]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. cdn.juniata.edu [cdn.juniata.edu]
An In-Depth Technical Guide to the Solubility of N-(1-ethylpropyl)-3,4-dimethylaniline in Organic Solvents
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of N-(1-ethylpropyl)-3,4-dimethylaniline, a key intermediate in the agrochemical and fine chemical industries.[1][2] While specific quantitative solubility data is sparse in publicly available literature, this document consolidates known physicochemical properties and presents a robust theoretical framework to predict solubility behavior in various organic solvent classes. Furthermore, a detailed, field-tested experimental protocol for determining solubility is provided to empower researchers and drug development professionals to generate precise data tailored to their specific applications. This guide is designed to be a critical resource for process development, formulation science, and safety management involving this compound.
Introduction and Industrial Significance
This compound is a substituted aromatic amine with the molecular formula C13H21N.[1][3] It serves as a crucial chemical intermediate, most notably in the synthesis of dinitroaniline herbicides such as pendimethalin.[4][5][6] Its molecular structure, featuring a substituted aniline ring and a branched N-alkyl group, provides specific steric and electronic properties that are essential for its role in building complex active agrochemical molecules.[1] Beyond agrochemicals, it has applications as a starting material in the synthesis of dyes, pigments, and potential pharmaceutical intermediates.[2]
Understanding the solubility of this compound in organic solvents is paramount for several reasons:
-
Reaction Kinetics and Process Optimization: Efficient chemical synthesis requires the reactants to be in the same phase. Selecting an appropriate solvent in which the intermediate is highly soluble can significantly enhance reaction rates, improve yield, and simplify process control.
-
Purification and Crystallization: Downstream processing, including the removal of impurities and isolation of the final product, often relies on solubility differences. Crystallization, a common purification technique, is critically dependent on selecting a solvent system where the compound has moderate solubility at high temperatures and low solubility at low temperatures.
-
Formulation Development: For its end-use applications, particularly in agrochemicals, the active ingredient must be formulated into a stable and effective product. This often involves dissolving the compound in a solvent or a mixture of solvents.
-
Safety and Handling: Knowledge of solubility is crucial for cleaning equipment and for managing spills. Choosing the right solvent can ensure the effective and safe removal of the compound from surfaces and vessels.
Physicochemical Profile and Theoretical Solubility Considerations
The solubility of a compound is governed by its molecular structure and the intermolecular forces it can form with a solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C13H21N | [3][7] |
| Molecular Weight | 191.31 g/mol | [3][7] |
| Appearance | Colorless to pale yellow liquid; Oil | [1][3] |
| Boiling Point | ~282 - 290.2 °C (Predicted) | [1][3] |
| Density | 0.920 ± 0.06 g/cm³ (Predicted) | [3][8] |
| XLogP3 | 5 | [7] |
| Hydrogen Bond Donor Count | 1 | [7] |
| Water Solubility | Limited | [1] |
The structure of this compound is predominantly non-polar. The large aromatic ring and the alkyl groups (two methyl groups and an ethylpropyl group) contribute to its hydrophobic character. The high predicted octanol-water partition coefficient (XLogP3 of 5) further indicates a strong preference for non-polar, lipophilic environments over aqueous ones.[7] The secondary amine group (-NH-) introduces a site for hydrogen bonding, allowing for some interaction with polar solvents.[7]
Based on these properties, we can predict its general solubility behavior:
-
High Solubility in Non-Polar Solvents: Due to its significant hydrophobic nature, it is expected to be highly soluble in non-polar solvents like toluene, xylene, heptane, and hexane. Van der Waals forces between the compound's alkyl and aromatic moieties and the non-polar solvent molecules would be the primary intermolecular interaction.
-
Good Solubility in Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and tetrahydrofuran (THF) should be effective at dissolving the compound. While these solvents have a dipole moment, they cannot donate hydrogen bonds. They will primarily interact with the aromatic ring and alkyl groups.
-
Moderate to Sparingly Soluble in Polar Protic Solvents: Polar protic solvents, such as ethanol and methanol, can act as both hydrogen bond donors and acceptors. While the amine group can interact with these solvents, the large non-polar portion of the molecule will limit its overall solubility. Some sources indicate it is sparingly soluble in methanol and chloroform.[3][8]
Caption: Intermolecular forces influencing solubility.
Experimental Protocol for Solubility Determination
Given the lack of extensive published data, an empirical determination of solubility is often necessary. The following protocol outlines a reliable method for determining the solubility of this compound in various organic solvents, adapted from the principles of the OECD Test Guideline 105 (Flask Method).[9][10]
Objective: To determine the saturation concentration of this compound in a selected organic solvent at a specific temperature.
Materials and Equipment:
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (±0.1 mg accuracy)
-
Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners)
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)
Procedure:
-
Preparation of Saturated Solution: a. Add an excess amount of this compound to a glass vial. An excess is confirmed if undissolved material remains visible at the end of the equilibration period. b. Add a known volume of the selected organic solvent to the vial. c. Securely seal the vial to prevent solvent evaporation. d. Place the vial in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C). e. Agitate the mixture for a sufficient period to reach equilibrium. A preliminary test can determine the time to equilibrium, but 24-48 hours is typical.
-
Sample Collection and Preparation: a. After equilibration, stop the agitation and allow the solution to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow undissolved material to settle. b. Alternatively, centrifuge the vial at the experimental temperature to separate the solid and liquid phases. c. Carefully withdraw a known volume of the clear supernatant using a syringe. d. Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining microscopic particles.
-
Quantification: a. Accurately weigh the filtered sample. b. Dilute the sample gravimetrically or volumetrically with the same solvent to a concentration that falls within the calibrated range of the analytical instrument. c. Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV or GC-FID) to determine the concentration of this compound. d. Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
-
Data Analysis and Reporting: a. Calculate the concentration of the original, undiluted supernatant, taking into account all dilution factors. b. Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or molarity (mol/L). c. Repeat the experiment at least in triplicate to ensure the reproducibility of the results.
Caption: Experimental workflow for solubility determination.
Anticipated Solubility Profile and Discussion
While quantitative data is not widely published, a qualitative and semi-quantitative solubility profile can be anticipated based on chemical principles. This serves as a valuable starting point for solvent screening in a laboratory setting.
Table 2: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Primary Intermolecular Forces |
| Non-Polar | Toluene, Xylene, Heptane | Very High (>200 g/L) | Van der Waals, π-π stacking |
| Halogenated | Dichloromethane, Chloroform | High (50-200 g/L) | Dipole-induced dipole, Van der Waals |
| Polar Aprotic | Acetone, Ethyl Acetate, THF | Good (10-50 g/L) | Dipole-dipole, Dipole-induced dipole |
| Polar Protic | Ethanol, Methanol | Sparingly Soluble (<10 g/L) | Hydrogen bonding, Dipole-dipole |
| Water | - | Very Low / Insoluble | - |
It is important to note that these are predictions. The actual solubility can be influenced by factors such as:
-
Temperature: Solubility of solids and liquids in organic solvents generally increases with temperature. This relationship is critical for processes like crystallization.
-
Purity of the Compound and Solvent: Impurities can enhance or decrease solubility. Water content in organic solvents, for instance, can significantly reduce the solubility of hydrophobic compounds.
-
Polymorphism: If the compound can exist in different crystalline forms (polymorphs), each form may have a different solubility.
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[7] It can cause skin and serious eye irritation, and may cause respiratory irritation.[7] When handling this compound, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential.[2] All work should be conducted in a well-ventilated area or a chemical fume hood.[2] Store the compound in a cool, dry, well-ventilated area away from strong oxidizing agents and acids.[2]
Conclusion
This compound is a vital chemical intermediate whose solubility characteristics are fundamental to its synthesis, purification, and formulation. While publicly available quantitative data is limited, a strong predictive understanding can be derived from its physicochemical properties. It is expected to be highly soluble in non-polar and halogenated solvents, with decreasing solubility in polar aprotic and polar protic solvents. For precise applications, the experimental protocol detailed in this guide provides a reliable framework for generating accurate solubility data, enabling researchers and process chemists to optimize their work and ensure safe handling.
References
- 1. What Is this compound and How It Supports Agrochemical Synthesis [jindunchemical.com]
- 2. This compound: A Key Organic Compound [jindunchemical.com]
- 3. chembk.com [chembk.com]
- 4. Pendimethalin (Ref: AC 92553) [sitem.herts.ac.uk]
- 5. This compound | 56038-89-2 [chemicalbook.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. This compound | C13H21N | CID 91984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 56038-89-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. filab.fr [filab.fr]
- 10. rivm.nl [rivm.nl]
Foreword: The Synthetic Versatility of a Key Agrochemical Intermediate
An In-Depth Technical Guide to the Reaction Mechanisms of N-(1-ethylpropyl)-3,4-dimethylaniline
This compound, a substituted aromatic amine, serves as a cornerstone intermediate in the synthesis of vital agrochemicals, most notably the dinitroaniline herbicide Pendimethalin.[1][2] Its molecular architecture, featuring a sterically significant N-alkyl group and an electron-rich dimethyl-substituted benzene ring, dictates its reactivity and utility.[3] This guide provides an in-depth exploration of the primary reaction mechanisms for its synthesis and its subsequent functionalization, tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will dissect the causality behind synthetic choices, present validated protocols, and visualize the complex chemical transformations that define its chemistry.
Core Synthesis Mechanisms: Pathways to this compound
The industrial and laboratory-scale synthesis of this compound is dominated by strategies that efficiently construct the crucial secondary amine linkage to the aromatic ring. The most prevalent and economically viable method is reductive amination, though alternative modern cross-coupling techniques offer distinct advantages in specific contexts.
Reductive Amination: The Workhorse of Industrial Synthesis
Reductive amination is a powerful and atom-economical method for forming C-N bonds. In the context of this compound, this process typically involves the reaction of 3,4-dimethylaniline (3,4-xylidine) with 3-pentanone (diethyl ketone), followed by the reduction of the resulting imine intermediate.[4]
A more advanced, one-pot variation begins with 3,4-dimethylnitrobenzene, combining nitro group reduction and reductive amination into a single, highly efficient process.[2][5] This approach is particularly favored in industrial settings as it streamlines the workflow and minimizes intermediate isolation steps.[2]
Mechanism Deep Dive:
The reaction proceeds in two fundamental stages:
-
Imine/Iminium Ion Formation: 3,4-dimethylaniline, acting as a nucleophile, attacks the electrophilic carbonyl carbon of 3-pentanone. This is often catalyzed by a trace amount of acid, which protonates the carbonyl oxygen to increase its electrophilicity. Subsequent dehydration yields a Schiff base (imine), which exists in equilibrium with its protonated form, the iminium ion. The presence of an acid buffer, such as a phosphoric acid-sodium dihydrogen phosphate system, can facilitate this step while maintaining a suitable pH for the subsequent reduction.[5]
-
Reduction: The iminium ion is highly susceptible to reduction by a hydride source or catalytic hydrogenation. In industrial processes, gaseous hydrogen (H₂) is used in conjunction with a heterogeneous catalyst like Platinum on Carbon (Pt/C) or Raney Nickel.[4][5][6] The catalyst provides a surface for the adsorption of both the iminium ion and hydrogen, facilitating the addition of hydrogen across the C=N double bond.
Figure 1: Reductive Amination Pathway. A simplified workflow illustrating the formation of the carbinolamine and iminium ion intermediates, followed by catalytic reduction.
Experimental Protocol: One-Pot Synthesis from 3,4-Dimethylnitrobenzene [2][5]
This protocol is adapted from patented industrial methods demonstrating a highly efficient one-pot synthesis.
-
Reactor Charging: To a high-pressure autoclave, charge 3,4-dimethylnitrobenzene, 3-pentanone (1.1-1.5 equivalents), and a Platinum on Carbon (Pt/C, 5%) catalyst.[2] A phosphoric acid-sodium dihydrogen phosphate buffer solution may also be added.[5]
-
Inerting: Purge the reactor multiple times with nitrogen to remove air, followed by purging with hydrogen gas.
-
Reaction Conditions: Pressurize the reactor with hydrogen to 0.1-1.3 MPa.[2][5] Heat the mixture to a temperature of 40-120°C with vigorous stirring.[2][5]
-
Monitoring: The reaction is monitored by the cessation of hydrogen uptake. The total reaction time is typically 3-5 hours.
-
Workup: After cooling and depressurizing the reactor, the catalyst is removed by filtration. The filtrate is allowed to stand, and the organic and aqueous layers are separated.
-
Purification: The organic layer is subjected to distillation to remove excess 3-pentanone. The final product is then purified by vacuum distillation, collecting the fraction at 138-140°C (at ~13 kPa), to yield this compound with high purity (>98%).[2]
Palladium-Catalyzed Buchwald-Hartwig Amination
A modern alternative for forming the aryl-amine bond is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This method is exceptionally versatile but is often reserved for smaller-scale or specialty chemical synthesis due to the cost of the palladium catalyst and ligands. The synthesis involves coupling an aryl halide (3,4-dimethyliodobenzene) with an amine (3-aminopentane).[1]
Mechanism Deep Dive:
The reaction proceeds via a catalytic cycle:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-I), forming a Pd(II) complex.
-
Ligand Exchange/Base-Assisted Deprotonation: The amine coordinates to the palladium center, and a strong base (e.g., potassium tert-butoxide) deprotonates the amine, forming an amido complex.
-
Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
Figure 2: Buchwald-Hartwig Amination Cycle. The catalytic cycle showing the key steps of oxidative addition, amination, and reductive elimination.
Experimental Protocol: Pd-Catalyzed Synthesis [1]
-
Reactor Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4-dimethyliodobenzene (1.0 eq) in a suitable solvent such as xylene.
-
Catalyst Addition: Add the palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (0.005 eq), and a strong base, potassium tert-butoxide (2.0 eq).
-
Amine Addition: Add 3-aminopentane (1.1 eq) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 90°C and maintain for approximately 6 hours with stirring.
-
Workup: Cool the mixture to room temperature and filter to remove insoluble salts.
-
Purification: The filtrate (organic phase) is washed sequentially with 5% aqueous citric acid, saturated sodium carbonate solution, and saturated sodium chloride solution. The organic phase is then dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the final product. This method has been reported to achieve yields as high as 96.3%.[1]
| Parameter | One-Pot Reductive Amination [2][5] | Buchwald-Hartwig Amination [1] |
| Starting Materials | 3,4-Dimethylnitrobenzene, 3-Pentanone | 3,4-Dimethyliodobenzene, 3-Aminopentane |
| Catalyst | Platinum on Carbon (Pt/C) | Palladium complex (e.g., Pd(PPh₃)₂Cl₂) |
| Reagents | H₂ gas, Acid/Buffer | Strong Base (e.g., KOtBu) |
| Temperature | 40 - 120 °C | 90 °C |
| Pressure | 0.1 - 1.3 MPa | Atmospheric |
| Reported Yield | >97% | ~96% |
| Key Advantage | High atom economy, streamlined process | High functional group tolerance |
Key Reactions of this compound
Once synthesized, the compound's primary utility lies in its role as a precursor, where it undergoes further reactions, most notably electrophilic aromatic substitution.
Dinitration: The Gateway to Pendimethalin
The synthesis of the herbicide Pendimethalin is the principal application of this compound.[1][3] This transformation is achieved through a dinitration reaction, a classic example of electrophilic aromatic substitution.
Mechanism Deep Dive:
The reaction is typically carried out using nitric acid, often in the presence of a dehydrating agent like sulfuric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺).[7]
-
Formation of Electrophile: Nitric acid is protonated by sulfuric acid, followed by the loss of a water molecule to generate the nitronium ion.
-
Electrophilic Attack: The electron-rich aniline ring attacks the nitronium ion. The amino group and the two methyl groups are all electron-donating and ortho-, para-directing. The bulky N-(1-ethylpropyl) group provides significant steric hindrance at the ortho positions (positions 2 and 6 relative to the amine). This steric hindrance, combined with the activating effects of the substituents, directs the two incoming nitro groups to the 2 and 6 positions of the aromatic ring.
-
Rearomatization: A base (like H₂O or HSO₄⁻) removes a proton from the sigma complex (arenium ion intermediate), restoring the aromaticity of the ring and yielding the final dinitrated product, Pendimethalin.
Figure 3: Electrophilic Dinitration Pathway. The generation of the nitronium ion electrophile and its subsequent attack on the activated aniline ring to form Pendimethalin.
Potential Side Reactions and Process Considerations
In any chemical synthesis, understanding and mitigating side reactions is crucial for achieving high yield and purity.
-
Over-Alkylation: In N-alkylation reactions, there is a potential for the secondary amine product to react further to form a tertiary amine or even a quaternary ammonium salt.[8] In the context of reductive amination, controlling the stoichiometry of the amine and ketone, as well as the reaction conditions, is key to preventing this.
-
Ring vs. N-Alkylation: While N-alkylation is the desired pathway, Friedel-Crafts alkylation of the aromatic ring is a theoretical possibility, though less favorable under typical reductive amination conditions.[9]
-
Impurity Control in Nitration: The nitration reaction can lead to the formation of various isomers and N-nitroso impurities.[10] Process control, particularly temperature and the rate of acid addition, is critical. The use of sulfamic acid has been described in some processes to remove nitroso derivatives.[4]
Applications and Safety
The primary industrial application of this compound is as an intermediate in the manufacture of herbicides, specifically Pendimethalin.[11][12] Its structural properties are precisely tailored for this purpose. Beyond agrochemicals, its structure as a substituted aniline makes it a potential building block in the synthesis of dyes and specialty fine chemicals.[13]
Safety and Handling:
This compound is an aromatic amine and should be handled with appropriate care.
-
Toxicity: It may be harmful if swallowed, inhaled, or absorbed through the skin, and can cause skin and serious eye irritation.[12][13][14]
-
Personal Protective Equipment (PPE): Handling requires the use of chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[13][14]
-
Storage: The compound should be stored in a cool, dry, well-ventilated area away from oxidizing agents and strong acids.[13]
References
- 1. This compound | 56038-89-2 [chemicalbook.com]
- 2. CN101302168B - Preparation of N-(1- ethyl propyl)-3,4-methyl toluidine - Google Patents [patents.google.com]
- 3. What Is this compound and How It Supports Agrochemical Synthesis [jindunchemical.com]
- 4. A Process For Preparation Of Pendimethal In [quickcompany.in]
- 5. CN104250215A - Synthesis method of N-(1-ethyl propyl)-3, 4-dimethylaniline - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Continuous Synthesis of Pendimethalin - Dissertation [m.dissertationtopic.net]
- 11. Preparation and Characterization of Pendimethalin Microcapsules Based on Microfluidic Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | C13H21N | CID 91984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound: A Key Organic Compound [jindunchemical.com]
- 14. aksci.com [aksci.com]
Methodological & Application
Application Notes & Protocols: The Strategic Role of N-(1-ethylpropyl)-3,4-dimethylaniline in Modern Herbicide Synthesis
Abstract: This document provides a comprehensive technical guide for researchers and chemical synthesis professionals on the application of N-(1-ethylpropyl)-3,4-dimethylaniline as a critical intermediate in the synthesis of dinitroaniline herbicides, primarily focusing on Pendimethalin. These notes elucidate the synthetic pathways, provide detailed, field-tested protocols, and explain the chemical principles underpinning the process choices. The aim is to equip scientists with the necessary knowledge for efficient, safe, and high-yield synthesis.
Introduction: The Architectural Significance of the Intermediate
This compound (CAS No: 56038-89-2) is a substituted aromatic amine that serves as a cornerstone for the construction of complex agrochemicals.[1] Its molecular architecture is not accidental; the specific arrangement of the N-(1-ethylpropyl) group and the two methyl groups (at the 3 and 4 positions) on the aniline ring is pivotal. This configuration sterically and electronically directs subsequent reactions, primarily electrophilic aromatic substitution, to achieve the precise molecular structure required for herbicidal activity.[1][2]
The principal application of this intermediate is in the manufacture of Pendimethalin (N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitroaniline), a selective, pre-emergence herbicide widely used to control annual grasses and broadleaf weeds in numerous crops.[3][4] The synthesis of Pendimethalin hinges on the successful and high-purity production of its this compound precursor.
Physicochemical Properties of the Core Intermediate
A thorough understanding of the intermediate's properties is fundamental for process design, safety, and handling.
| Property | Value | Source(s) |
| CAS Number | 56038-89-2 | [5][6] |
| Molecular Formula | C₁₃H₂₁N | [5][7] |
| Molecular Weight | 191.31 g/mol | [5][6][7] |
| Appearance | Colorless to pale yellow/brown liquid | |
| Boiling Point | ~282 °C | |
| Solubility | Limited in water; soluble in organic solvents | [1] |
| Primary Use | Intermediate for pesticide manufacturing | [1][5][8] |
Synthesis of the Intermediate: this compound
Several industrial routes exist for the synthesis of this key intermediate. The choice of pathway often depends on raw material availability, cost, and process safety considerations. The most established method involves the reductive condensation of 3,4-dimethylaniline (3,4-xylidine) with 3-pentanone (diethyl ketone).[9]
Causality in a Two-Stage Synthesis Protocol
This process is logically divided into two core stages: Schiff base formation and subsequent reduction. Each step is optimized to ensure high conversion and minimize side reactions.
Protocol 2.2: Synthesis via Reductive Condensation
This protocol is adapted from established industrial processes and provides a robust method for laboratory-scale synthesis.[9]
Stage 1: Condensation to form Schiff Base
-
Reactor Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser. This setup is critical for the azeotropic removal of water, which drives the equilibrium towards product formation and prevents deactivation of the reduction catalyst in the next stage.[9]
-
Charge Reagents: To the flask, add 3,4-xylidine (1.0 eq), diethyl ketone (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (p-TSA, ~0.02 eq). Use toluene as the solvent.
-
Reaction: Heat the mixture to reflux (approx. 110°C).[9] Monitor the reaction by collecting the water in the Dean-Stark trap. The reaction is complete when the theoretical amount of water has been collected (typically 3-4 hours).[9]
-
Work-up (Stage 1): The resulting solution containing the Schiff base can often be used directly in the next step without purification.
Stage 2: Reduction to the Final Amine
-
Reactor Setup: Transfer the Schiff base solution to a pressure reactor (autoclave) suitable for hydrogenation.
-
Catalyst Addition: Add a palladium on charcoal catalyst (Pd/C, 5% w/w) to the solution.
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to 6-15 kg/cm ².[9]
-
Reaction: Heat the mixture to 60-65°C with vigorous stirring. Maintain the temperature and pressure for 5-8 hours, monitoring hydrogen uptake.[9] The reaction is significantly slower at lower temperatures.
-
Work-up (Stage 2): Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the Pd/C catalyst.
-
Purification: Distill the solvent (toluene) from the filtrate. The remaining crude product, this compound, can be purified by vacuum distillation to yield a colorless to pale yellow liquid.[9]
Application Protocol: Synthesis of Pendimethalin
The conversion of this compound to Pendimethalin is achieved through a dinitration reaction. This is an electrophilic aromatic substitution where two nitro (-NO₂) groups are introduced onto the aniline ring at the 2 and 6 positions.
The Dinitration Reaction: Mechanism and Control
The N-alkyl and methyl groups are ortho-, para-directing activators. The bulky N-(1-ethylpropyl) group sterically hinders the positions ortho to it (positions 2 and 6). However, in a strongly acidic nitrating medium, the amine group becomes protonated to form an anilinium ion (-NHR₂⁺). This protonated group is a meta-directing deactivator.[10][11] The reaction proceeds on the small amount of unprotonated amine present in equilibrium, which is highly activated. The combination of steric hindrance and electronic effects ultimately directs the two nitro groups to the desired 2 and 6 positions.
A significant challenge in this step is the formation of a potentially carcinogenic N-nitroso byproduct.[3] Modern processes incorporate a denitrosation step, often using sulfamic acid or hydrochloric acid, to convert this impurity back to the desired product or remove it.[9][12]
Protocol 3.2: Dinitration of the Intermediate
Safety Precaution: This reaction uses concentrated acids and is highly exothermic. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. An ice bath must be on standby for temperature control.
-
Reactor Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, charge the solvent (e.g., dichloromethane or 1,1,2,2-tetrachloroethane).[9]
-
Charge Intermediate: Dissolve the synthesized this compound (1.0 eq) in the solvent.
-
Temperature Control: Cool the solution to 5-10°C using an ice bath. Precise temperature control is crucial to prevent runaway reactions and minimize byproduct formation.
-
Nitration: Slowly add concentrated nitric acid (~3.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 20°C.[9] The reaction is highly exothermic.
-
Reaction: After the addition is complete, allow the reaction to stir at 18-20°C for several hours until completion (monitored by TLC or GC).
-
Denitrosation (If necessary): Add a solution of sulfamic acid and concentrated hydrochloric acid to the reaction mixture.[9][12] Heat the mixture to reflux (e.g., 80°C) for approximately 6 hours to convert the N-nitroso impurity.[12]
-
Work-up and Purification:
-
Cool the mixture and carefully quench by pouring it over ice water.
-
Separate the organic layer. Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize excess acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude Pendimethalin.
-
The final product can be purified by recrystallization or column chromatography to obtain a high-purity orange-yellow solid.[13]
-
Analytical Quality Control
Rigorous analytical testing is essential to confirm the identity and purity of both the intermediate and the final herbicide product. This ensures efficacy and compliance with regulatory standards.
| Analyte | Method | Purpose | Key Parameters |
| Intermediate & Product | Gas Chromatography-Mass Spectrometry (GC-MS) | Identity confirmation and purity assessment | Retention time, mass spectrum fragmentation pattern[14][15] |
| Intermediate & Product | High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification | Retention time, peak area (UV detection at 240 nm)[16] |
| Product Residue | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Trace-level quantification in environmental or crop samples | Parent/daughter ion transitions, limit of quantification (LOQ)[14] |
Safety and Handling
Trustworthiness in chemical synthesis is anchored in safe laboratory practices.
-
This compound: This compound is an aromatic amine and should be handled with care. It may cause skin, eye, and respiratory irritation.[17] It is harmful if swallowed, inhaled, or absorbed through the skin.[2][5]
-
Reagents: Concentrated nitric and hydrochloric acids are highly corrosive. All nitration procedures are energetic and must be conducted with extreme caution and appropriate temperature control.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a flame-retardant lab coat. All operations should be conducted within a certified chemical fume hood.[17][18]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Do not allow the product to enter drains or waterways.[17][19]
References
- 1. What Is this compound and How It Supports Agrochemical Synthesis [jindunchemical.com]
- 2. This compound: A Key Organic Compound [jindunchemical.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Method for preparing pendimethalin - Eureka | Patsnap [eureka.patsnap.com]
- 5. This compound | C13H21N | CID 91984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 56038-89-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. chembk.com [chembk.com]
- 9. A Process For Preparation Of Pendimethal In [quickcompany.in]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. m.youtube.com [m.youtube.com]
- 12. prepchem.com [prepchem.com]
- 13. niir.org [niir.org]
- 14. testinglab.com [testinglab.com]
- 15. Quantification of pendimethalin residue in green fodder and silage of winter cereals using gas chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. aksci.com [aksci.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. agarscientific.com [agarscientific.com]
Application Note & Protocol: N-(1-ethylpropyl)-3,4-dimethylaniline as a Pivotal Intermediate in the Synthesis of Pendimethalin
Abstract: This document provides a comprehensive technical guide for researchers and chemical development professionals on the synthesis and application of N-(1-ethylpropyl)-3,4-dimethylaniline, a key intermediate in the manufacturing of pendimethalin. Pendimethalin is a dinitroaniline class herbicide widely used for pre-emergence control of various weeds.[1][2] The protocols herein detail a robust, two-stage synthetic pathway: the initial formation of the this compound intermediate via reductive amination, followed by its subsequent dinitration to yield pendimethalin. The causality behind experimental choices, process controls, characterization methods, and safety protocols are thoroughly discussed to ensure scientific integrity and reproducibility.
Introduction and Strategic Importance
Pendimethalin, chemically known as N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitrobenzenamine, is a selective herbicide critical to modern agriculture.[3] Its synthesis relies on the precise construction of its substituted aniline core. The use of this compound as the direct precursor for the final nitration step is a common and efficient industrial strategy.[4][5][6][7] This route offers significant advantages over older methods that involve nitrating xylidines first, which often leads to mixtures of isomers that are difficult to separate.[5]
This guide outlines a validated laboratory-scale process that begins with the reductive amination of 3,4-dimethylaniline (3,4-xylidine) with 3-pentanone (diethyl ketone), followed by the controlled dinitration of the resulting intermediate.
Physicochemical Properties & Safety Data
Accurate characterization and safe handling of the intermediate are paramount for a successful and secure synthesis.
Properties of this compound
The key physical and chemical properties of the intermediate are summarized below.
| Property | Value | Source(s) |
| Chemical Name | This compound | [8] |
| Synonyms | N-(1-Ethylpropyl)-3,4-xylidine, 3,4-dimethyl-N-(pentan-3-yl)aniline | [8][9] |
| CAS Number | 56038-89-2 | [9][10] |
| Molecular Formula | C₁₃H₂₁N | [4][9][10][11] |
| Molecular Weight | 191.31 g/mol | [8][9] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | ~282 °C | [4] |
| Solubility | Limited in water; soluble in organic solvents | [4] |
Safety and Handling
This compound, as an aromatic amine, requires careful handling to minimize exposure.
-
Hazard Identification: The compound may cause skin and serious eye irritation, and may cause respiratory irritation.[8][12] It is classified as harmful if swallowed, in contact with skin, or if inhaled.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a laboratory coat.[12] All operations should be conducted within a certified chemical fume hood to avoid inhalation of vapors.[12]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from oxidizing agents and sources of ignition.[12]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[12]
Synthesis of Intermediate: this compound
This synthesis is achieved via a two-step, one-pot reductive amination process. The first step is the acid-catalyzed formation of a Schiff base (imine) from 3,4-dimethylaniline and 3-pentanone. The second step is the catalytic hydrogenation of the imine to the target secondary amine.[5][13][14]
Synthetic Workflow Diagram
Caption: Reductive amination workflow for intermediate synthesis.
Detailed Experimental Protocol
Materials:
-
3,4-Dimethylaniline (3,4-xylidine), ≥98%
-
3-Pentanone (Diethyl ketone), ≥99%
-
p-Toluenesulfonic acid (PTSA), monohydrate
-
Toluene, anhydrous
-
Palladium on Carbon (Pd/C), 5% or 10% catalyst
-
Hydrogen gas (H₂)
-
Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser
-
High-pressure hydrogenation reactor (Parr shaker or equivalent)
-
Standard laboratory glassware and purification apparatus
Procedure:
Part A: Schiff Base Formation
-
Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, and reflux condenser, add 3,4-dimethylaniline (e.g., 0.1 mol, 12.1 g), 3-pentanone (e.g., 0.12 mol, 10.3 g), and a catalytic amount of p-toluenesulfonic acid (e.g., 0.0025 mol, 0.3 g).[5]
-
Solvent Addition: Add toluene (e.g., 50 mL) as the solvent.[5] Toluene is the solvent of choice because it forms an azeotrope with water, facilitating its removal via the Dean-Stark trap. This continuous removal of the water byproduct is crucial as it drives the equilibrium of the condensation reaction towards the formation of the Schiff base, maximizing the yield.
-
Reaction: Heat the mixture to reflux (approx. 110-111 °C).[5] Monitor the collection of water in the Dean-Stark trap. The reaction is typically complete within 3-4 hours, or when the theoretical amount of water (0.1 mol, 1.8 mL) has been collected.
-
Cooling: Once complete, allow the reaction mixture to cool to room temperature. The resulting toluene solution contains the crude Schiff base and can be used directly in the next step.
Part B: Catalytic Hydrogenation
-
Reactor Charging: Carefully transfer the crude Schiff base solution from Part A into a high-pressure hydrogenation reactor. Add the palladium on carbon (Pd/C) catalyst (e.g., 1-2% by weight of the starting aniline).
-
Causality: Pd/C is a highly efficient and widely used catalyst for the reduction of C=N double bonds. Its solid nature allows for easy removal by filtration upon reaction completion.
-
-
Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen to 6-8 kg/cm ² (approx. 85-115 psi).[5]
-
Reaction Conditions: Begin stirring and heat the reactor to 60-65 °C.[5] These conditions provide a balance between reaction rate and safety. Lower temperatures result in a very slow reaction, while excessively high temperatures can lead to side reactions.
-
Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases (typically 5-8 hours).
-
Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Purification:
Synthesis of Pendimethalin from Intermediate
The purified intermediate is converted to pendimethalin via electrophilic aromatic substitution, specifically a dinitration reaction. The electron-donating amine and methyl groups on the aniline ring activate it towards nitration at the ortho and para positions relative to the amine.
Dinitration Reaction Pathway
Caption: Dinitration of the intermediate to form Pendimethalin.
Detailed Experimental Protocol
Materials:
-
This compound (from Section 3)
-
Concentrated Sulfuric Acid (H₂SO₄), 98%
-
Concentrated Nitric Acid (HNO₃), 60-70%
-
1,1,2,2-Tetrachloroethane (or other suitable chlorinated solvent)
-
Crushed ice
-
Sodium Bicarbonate (NaHCO₃) solution, 5%
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reactor Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve this compound (e.g., 0.08 mol, 15.3 g) in 1,1,2,2-tetrachloroethane (40 mL).[5]
-
Cooling: Cool the solution to 15 °C using an ice bath.
-
Causality: Nitration is a highly exothermic reaction. Strict temperature control is essential to prevent runaway reactions and the formation of unwanted byproducts. The 15-20 °C range is optimal for achieving the desired dinitration.[5]
-
-
Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (e.g., 60%, 2.7 mL) to concentrated sulfuric acid (10.2 mL) with cooling. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly reactive nitronium ion (NO₂⁺), the key electrophile in this reaction.
-
Addition: Add the prepared nitrating mixture dropwise to the stirred aniline solution via the dropping funnel, ensuring the internal temperature is maintained between 15-20 °C.[5] The addition should be slow and controlled.
-
Reaction: After the addition is complete, continue stirring the mixture at 15-20 °C for an additional 3 hours to ensure the reaction goes to completion.[5]
-
Quenching: Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This step quenches the reaction and helps precipitate the crude product.
-
Work-up and Purification:
-
Separate the organic layer.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize residual acid), and finally with water again.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield crude pendimethalin, which can be further purified by recrystallization if necessary.
-
Note: This reaction may produce a mixture containing some N-nitroso pendimethalin. Refluxing with concentrated hydrochloric acid and a catalytic amount of sulfamic acid can convert this byproduct to the desired pendimethalin.[5]
Analytical Characterization
To ensure the quality of the intermediate and the final product, analytical verification is a non-negotiable step. This aligns with the principle of creating a self-validating protocol.
| Analyte | Method | Expected Result | Source(s) |
| This compound | HPLC | Purity ≥ 96% | [9] |
| Pendimethalin | HPLC | Purity ≥ 96.5% |
Conclusion
The synthesis of this compound via reductive amination of 3,4-dimethylaniline is a reliable and high-yielding method for producing a key precursor for the herbicide pendimethalin. The subsequent controlled dinitration provides an effective route to the final active ingredient. By understanding the rationale behind reagent choices and maintaining strict control over reaction parameters, particularly temperature, researchers and development professionals can consistently achieve high-purity products. Adherence to the safety protocols outlined is essential for the responsible execution of this chemical synthesis.
References
- 1. Pendimethalin (Ref: AC 92553) [sitem.herts.ac.uk]
- 2. CN102701990A - Production method of pendimethalin intermediate 3-amylamine by one-step hydrogenation - Google Patents [patents.google.com]
- 3. Pendimethalin | C13H19N3O4 | CID 38479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What Is this compound and How It Supports Agrochemical Synthesis [jindunchemical.com]
- 5. A Process For Preparation Of Pendimethal In [quickcompany.in]
- 6. CN104250215A - Synthesis method of N-(1-ethyl propyl)-3, 4-dimethylaniline - Google Patents [patents.google.com]
- 7. CN101302168B - Preparation of N-(1- ethyl propyl)-3,4-methyl toluidine - Google Patents [patents.google.com]
- 8. This compound | C13H21N | CID 91984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 56038-89-2 [chemicalbook.com]
- 10. chembk.com [chembk.com]
- 11. GSRS [gsrs.ncats.nih.gov]
- 12. aksci.com [aksci.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Application and Protocol Guide for the Analytical Determination of N-(1-ethylpropyl)-3,4-dimethylaniline
Abstract
This document provides a comprehensive guide with detailed protocols for the quantitative analysis of N-(1-ethylpropyl)-3,4-dimethylaniline. This compound is a key intermediate in the synthesis of various agrochemicals, particularly herbicides, and may also be present as an impurity in pharmaceutical and other chemical manufacturing processes.[1][2] Accurate and robust analytical methods are crucial for quality control, process monitoring, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed with scientific integrity, explaining the causality behind experimental choices and incorporating self-validating systems as outlined by international guidelines.
Introduction and Significance
This compound, a substituted aromatic amine, serves as a critical building block in the chemical industry.[1][2] Its primary application is as an intermediate in the manufacture of aryloxyphenoxypropionate (AOPP) herbicides.[2] Given its role as a precursor and potential impurity, its precise quantification is essential for ensuring the purity of final products, monitoring environmental samples, and meeting stringent regulatory standards. The analytical methods detailed herein provide the sensitivity and selectivity required for trace-level detection in complex matrices. Both HPLC and GC are considered primary techniques for the analysis of aniline derivatives due to their sensitivity and selectivity.[3]
Recommended Analytical Approaches
The choice between liquid and gas chromatography depends on the sample matrix, required sensitivity, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This method is an excellent choice for routine quality control. It offers high throughput and robust performance without the need for sample derivatization, which is often required for polar compounds in GC analysis.[4][5] Detection is based on the strong UV absorbance of the aniline aromatic ring.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides superior selectivity and sensitivity.[4] The mass spectrometer offers definitive identification based on the analyte's mass-to-charge ratio, making it the gold standard for confirmation and for analysis in complex matrices where interferences are likely.[4][6]
Method 1: Quantification by HPLC-UV
This protocol details a reversed-phase HPLC method for the quantification of this compound. The methodology is based on established principles for the separation of aniline homologs.
Principle of Causality
The separation is achieved on a C18 stationary phase, which retains the analyte based on hydrophobic interactions. The mobile phase, a mixture of organic solvent (acetonitrile or methanol) and an aqueous buffer, is optimized to elute the analyte with a sharp, symmetrical peak. The UV detector is set to a wavelength near the maximum absorbance of the dimethylaniline chromophore (typically around 240-254 nm) for optimal sensitivity.
Experimental Protocol
Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Analytical grade phosphate buffer salts.
-
This compound reference standard.
Protocol Steps:
-
Standard Preparation:
-
Prepare a 1.0 mg/mL stock solution of the reference standard in methanol.
-
Perform serial dilutions with the mobile phase to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
-
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
For aqueous samples, SPE is recommended for cleanup and concentration.[5][7]
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample (pH adjusted to be basic, >2 pH units above the pKa, to ensure the analyte is neutral).[8]
-
Wash the cartridge with water to remove polar impurities.
-
Elute the analyte with methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
-
-
Chromatographic Analysis:
-
Inject the prepared standards and samples onto the HPLC system.
-
Analyze the data by plotting a calibration curve of peak area versus concentration and determine the concentration in the unknown samples.
-
Data Presentation
| Parameter | Recommended Condition | Justification |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Standard for hydrophobic compound separation. |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) | Provides good resolution and peak shape for substituted anilines. |
| Flow Rate | 1.0 mL/min | Optimal for standard 4.6 mm ID columns. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume for achieving good sensitivity. |
| Detection | UV at 254 nm | Common wavelength for aromatic compounds, providing good response. |
Workflow Diagram
Caption: HPLC-UV workflow for this compound.
Method 2: Quantification by GC-MS
This protocol provides a highly selective and sensitive method for the detection and confirmation of this compound, which is particularly useful for trace analysis in complex matrices like environmental or biological samples. The parameters are based on general methods for aniline derivatives.[4][9]
Principle of Causality
The analyte is first extracted from the sample matrix into an organic solvent. It is then introduced into the GC, where it is volatilized and separated from other components on a capillary column (typically a non-polar or mid-polar phase like a 5% phenyl-methylpolysiloxane). The separated analyte enters the mass spectrometer, is ionized (typically by Electron Ionization - EI), and fragmented. The resulting mass spectrum, with its unique pattern of fragment ions, serves as a fingerprint for identification, while a specific ion is used for quantification (Selected Ion Monitoring - SIM mode) to enhance sensitivity.
Experimental Protocol
Instrumentation and Materials:
-
GC-MS system with a capillary column, autosampler, and an EI source.
-
Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[4]
-
High-purity helium as carrier gas.
-
Organic solvents (e.g., dichloromethane, ethyl acetate).
-
This compound reference standard.
Protocol Steps:
-
Standard Preparation:
-
Prepare a 1.0 mg/mL stock solution of the reference standard in ethyl acetate.
-
Perform serial dilutions to create a calibration curve (e.g., 10, 50, 100, 500, 1000 ng/mL).
-
-
Sample Preparation (Liquid-Liquid Extraction - LLE): [4][8]
-
To 5 mL of an aqueous sample, add a base (e.g., 1 M NaOH) to adjust the pH to >10.
-
Add 5 mL of dichloromethane or ethyl acetate and vortex for 2 minutes.
-
Centrifuge to separate the layers.
-
Carefully transfer the organic layer to a clean vial.
-
Concentrate the extract under a gentle stream of nitrogen if necessary and reconstitute in 1 mL of ethyl acetate.
-
-
GC-MS Analysis:
-
Inject the prepared standards and samples.
-
Acquire data in both full scan mode (for identification) and SIM mode (for quantification). The molecular ion (m/z 191) and key fragment ions should be monitored. The base peak for the parent compound, 3,4-dimethylaniline, is m/z 120 (M-1), suggesting a prominent fragment for the target analyte would be m/z 176 (M-15, loss of a methyl group).[10]
-
Data Presentation
| Parameter | Recommended Condition | Justification |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | Industry standard for robust separation of semi-volatile organics.[4] |
| Carrier Gas | Helium at 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| Inlet Temp. | 250 °C (Splitless mode) | Ensures complete volatilization for trace analysis.[4] |
| Oven Program | 80°C (1 min), then 15°C/min to 280°C (hold 5 min) | Ramping allows for separation from other matrix components.[4] |
| MS Source | Electron Ionization (EI) at 70 eV | Standard ionization technique providing reproducible fragmentation. |
| Mass Range | m/z 50-350 (Full Scan) | Covers the expected mass of the analyte and its fragments. |
| SIM Ions | m/z 191 (Quantifier), m/z 176, 120 (Qualifiers) | Monitoring specific ions increases sensitivity and selectivity. |
Workflow Diagram
Caption: GC-MS workflow for this compound.
Method Validation and Trustworthiness
To ensure the reliability and accuracy of analytical results, any method must be validated according to the International Council for Harmonisation (ICH) guideline Q2(R1).[11][12] This process establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[13]
| Validation Parameter | Typical Acceptance Criteria | Purpose |
| Specificity/Selectivity | No interference at the analyte's retention time. | Ensures the signal is from the analyte only. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | Demonstrates a proportional response to concentration.[4] |
| Accuracy | 80-120% recovery for spiked samples. | Measures the closeness of results to the true value. |
| Precision (%RSD) | Repeatability ≤ 5%; Intermediate Precision ≤ 10%. | Measures the degree of scatter between a series of measurements.[4] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | The lowest amount of analyte that can be detected. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. |
| Robustness | No significant change in results with minor method variations. | Indicates the method's reliability during normal use. |
References
- 1. This compound: A Key Organic Compound [jindunchemical.com]
- 2. What Is this compound and How It Supports Agrochemical Synthesis [jindunchemical.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. d-nb.info [d-nb.info]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. books.rsc.org [books.rsc.org]
- 9. epa.gov [epa.gov]
- 10. 3,4-Dimethylaniline | C8H11N | CID 7248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 13. starodub.nl [starodub.nl]
Application Notes and Protocols: A Detailed Guide to the Synthesis of N-(1-ethylpropyl)-3,4-dimethylaniline via Reductive Amination
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of N-(1-ethylpropyl)-3,4-dimethylaniline, a key intermediate in the production of various agrochemicals and fine chemicals.[1][2][3] The protocol herein details a robust and efficient one-pot reductive amination procedure, reacting 3,4-dimethylaniline with 3-pentanone using sodium triacetoxyborohydride as a selective reducing agent. This application note offers an in-depth exploration of the reaction mechanism, a step-by-step experimental protocol, safety considerations, and methods for purification and characterization, designed to be a self-validating system for researchers in organic synthesis.
Introduction: The Strategic Importance of Reductive Amination
The formation of carbon-nitrogen bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[4][5] Reductive amination stands out as a powerful and versatile method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds.[4][6] This method circumvents the common issue of over-alkylation often encountered with direct alkylation of amines using alkyl halides.[7][8]
The synthesis of this compound serves as an excellent case study for the application of this reaction. The target molecule is a crucial intermediate, notably in the synthesis of dinitroaniline herbicides.[1][2] The protocol described here employs a direct, one-pot reductive amination, which is favored for its operational simplicity and efficiency.[4][9]
The core of this process involves the reaction of 3,4-dimethylaniline, a primary arylamine, with 3-pentanone to form an intermediate imine (or its protonated form, the iminium ion).[10] This intermediate is then selectively reduced in situ to the desired secondary amine product.[7]
Reaction Mechanism and Reagent Selection
The reductive amination process proceeds in two key stages that occur in equilibrium within a single reaction vessel:
-
Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine (3,4-dimethylaniline) on the carbonyl carbon of the ketone (3-pentanone). This is followed by the dehydration of the resulting hemiaminal intermediate to form an imine.[10] This step is typically catalyzed by mild acid.[7]
-
Reduction of the Iminium Ion: A reducing agent is introduced to selectively reduce the C=N double bond of the imine (or more accurately, the protonated iminium ion, which is more electrophilic) to a C-N single bond, yielding the final amine product.[7][10]
Diagram of the Reductive Amination Mechanism
Caption: Workflow of the one-pot reductive amination.
Choice of Reducing Agent: Sodium Triacetoxyborohydride (STAB)
Several reducing agents can be employed for reductive amination, including sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN).[7] However, for this protocol, sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for several compelling reasons:
-
Selectivity: STAB is a milder reducing agent than sodium borohydride and will not readily reduce the starting ketone.[10] It selectively reduces the protonated iminium ion, which is formed in situ.[11] This chemoselectivity is crucial for a one-pot reaction, preventing the wasteful consumption of the reducing agent and the formation of alcohol byproducts.[11]
-
Safety: Unlike sodium cyanoborohydride, STAB does not release highly toxic hydrogen cyanide gas upon acidification during workup, making it a safer alternative.[9]
-
Reaction Conditions: STAB is effective under mildly acidic conditions, which also conveniently catalyze the formation of the imine intermediate.[6][11]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |
| 3,4-Dimethylaniline | C₈H₁₁N | 121.18 | 1.21 g | 10.0 | Starting Material |
| 3-Pentanone | C₅H₁₀O | 86.13 | 1.03 g (1.27 mL) | 12.0 | Starting Material |
| Sodium Triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | 3.18 g | 15.0 | Reducing Agent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - | Solvent |
| Acetic Acid (glacial) | CH₃COOH | 60.05 | 0.60 g (0.57 mL) | 10.0 | Catalyst |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | ~50 mL | - | Quenching/Workup |
| Saturated Sodium Chloride Solution (Brine) | NaCl(aq) | - | ~30 mL | - | Workup |
| Anhydrous Magnesium Sulfate | MgSO₄ | - | ~5 g | - | Drying Agent |
Equipment
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and nitrogen inlet
-
Syringes for liquid transfer
-
Separatory funnel (125 mL)
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Fume hood
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-dimethylaniline (1.21 g, 10.0 mmol) and dichloromethane (DCM, 50 mL). Stir the mixture at room temperature until the aniline is fully dissolved.
-
Addition of Reactants: To the stirred solution, add 3-pentanone (1.27 mL, 12.0 mmol) followed by glacial acetic acid (0.57 mL, 10.0 mmol). The acetic acid acts as a catalyst for imine formation.[11]
-
Formation of Imine: Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by TLC if desired.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the reaction mixture in portions over 5-10 minutes. The addition may be slightly exothermic.
-
Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere. Monitor the reaction progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent system). The reaction is typically complete within 3-12 hours.
-
Quenching: Once the reaction is complete (as indicated by the disappearance of the starting aniline by TLC), slowly and carefully quench the reaction by adding saturated sodium bicarbonate solution (~50 mL). Be cautious as gas evolution (hydrogen) may occur. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and then with brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound, which appears as a colorless to pale yellow oil, can be purified by silica gel column chromatography if necessary.[2][5]
Safety and Handling Precautions
-
General: This procedure should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Reagents:
-
3,4-Dimethylaniline: Toxic and a suspected carcinogen.[12] Avoid inhalation and skin contact.
-
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent.
-
Sodium Triacetoxyborohydride (STAB): Water-sensitive. Reacts with water to release flammable hydrogen gas. Handle in a dry environment.[13]
-
-
Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations.
Characterization and Expected Results
The final product, this compound, is a colorless to pale yellow liquid.[2] The expected yield for this reaction is typically high, often exceeding 80-90% after purification.
Characterization Data:
-
Molecular Formula: C₁₃H₂₁N[2]
-
Molecular Weight: 191.32 g/mol
-
Boiling Point: Approximately 282 °C[2]
-
Solubility: Soluble in common organic solvents like dichloromethane, ethyl acetate, and hexanes; limited solubility in water.[2]
The structure of the product can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting and Discussion
-
Incomplete Reaction: If the reaction stalls, a small additional portion of STAB can be added. Ensuring the reagents are anhydrous is also critical, as moisture can decompose the reducing agent.
-
Side Product Formation: The primary potential side product is the alcohol resulting from the reduction of 3-pentanone. This is minimized by the use of the selective STAB reducing agent.[10] If significant alcohol is formed, it suggests the reaction conditions may have been too acidic, or a less selective reducing agent was inadvertently used.
-
Purification: While the crude product is often of high purity, column chromatography provides a means to remove any unreacted starting materials or minor byproducts.
This detailed protocol for the reductive amination synthesis of this compound provides a reliable and efficient method for obtaining this valuable chemical intermediate. By understanding the underlying mechanism and the rationale for reagent selection, researchers can confidently apply and adapt this procedure for their specific needs.
References
- 1. This compound | 56038-89-2 [chemicalbook.com]
- 2. What Is this compound and How It Supports Agrochemical Synthesis [jindunchemical.com]
- 3. This compound: A Key Organic Compound [jindunchemical.com]
- 4. gctlc.org [gctlc.org]
- 5. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 9. Sodium cyanoborohydride [organic-chemistry.org]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. Sodium triacetoxyborohydride [organic-chemistry.org]
- 12. 3,4-Dimethylaniline | C8H11N | CID 7248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]
The Strategic Utility of N-(1-ethylpropyl)-3,4-dimethylaniline in Fine Chemical Manufacturing: Application Notes and Protocols
This technical guide provides an in-depth exploration of N-(1-ethylpropyl)-3,4-dimethylaniline, a key intermediate in the fine chemical industry. Primarily recognized for its role in the synthesis of dinitroaniline herbicides, its unique structural features also position it as a valuable precursor for the development of specialized dyes and potentially novel pharmaceutical agents. This document offers detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and professionals in drug development and agrochemical synthesis.
Compound Profile and Strategic Importance
This compound, also known as N-(1-ethylpropyl)-3,4-xylidine, is an aromatic amine with the molecular formula C₁₃H₂₁N.[1][2] Its structure, featuring a substituted aniline ring with methyl groups at the 3 and 4 positions and a bulky N-alkyl substituent, is central to its chemical reactivity and utility.[1] The electron-donating methyl groups activate the aromatic ring, making it susceptible to electrophilic substitution, while the 1-ethylpropyl group provides steric hindrance that can direct the regioselectivity of reactions and enhance the solubility of its derivatives in organic media.[1][3]
The principal application of this intermediate is in the production of the selective herbicide, pendimethalin.[1][4] However, its utility extends to other areas of fine chemical manufacturing, including the synthesis of dyes and pigments, and as a potential building block in pharmaceutical research.[3]
| Property | Value |
| Molecular Formula | C₁₃H₂₁N |
| Molecular Weight | 191.31 g/mol |
| Appearance | Colorless to pale yellow or pale brown to brown oil/liquid |
| Boiling Point | ~282-290.2 °C (Predicted) |
| Solubility | Limited in water; Soluble in organic solvents like chloroform, methanol |
| Storage Conditions | 2-8°C, protected from light |
Core Application: Synthesis of Pendimethalin Herbicide
The most significant industrial application of this compound is as a direct precursor to pendimethalin, a widely used dinitroaniline herbicide that functions by inhibiting cell division and elongation in weeds.[5] The synthesis involves a two-step process: the formation of this compound followed by its dinitration.
Synthesis of this compound via Reductive Amination
This method involves the reaction of 3,4-dimethylaniline with 3-pentanone in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the desired secondary amine.
Protocol 1: Laboratory-Scale Reductive Amination
Causality: This protocol utilizes a platinum-on-carbon catalyst for the hydrogenation of the in-situ formed imine from 3,4-dimethylaniline and 3-pentanone. The catalyst provides a surface for the reaction to occur at a lower temperature and pressure than uncatalyzed methods.
Materials:
-
3,4-dimethylaniline
-
3-pentanone
-
Platinum on carbon (5% Pt/C)
-
β-naphthalene sulfonic acid (catalyst for imine formation)
-
Hydrogen gas
-
Nitrogen gas
-
Suitable organic solvent (e.g., toluene)
-
Autoclave/hydrogenation reactor
-
Filtration apparatus
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a suitable autoclave, combine 3,4-dimethylaniline (0.2 mol), 3-pentanone (0.3 mol), 5% Pt/C catalyst (1.2 g), and β-naphthalene sulfonic acid (0.45 g).
-
Seal the autoclave and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen to 0.5-1.0 MPa.
-
Heat the reaction mixture to 60-70°C while stirring.
-
Maintain these conditions for approximately 1 hour, monitoring hydrogen uptake to determine reaction completion.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas in a fume hood.
-
Filter the reaction mixture to remove the Pt/C catalyst.
-
The filtrate can be further purified by distillation under reduced pressure to obtain pure this compound.
Workflow for Reductive Amination:
References
- 1. What Is this compound and How It Supports Agrochemical Synthesis [jindunchemical.com]
- 2. This compound | C13H21N | CID 91984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound: A Key Organic Compound [jindunchemical.com]
- 4. This compound | 56038-89-2 [chemicalbook.com]
- 5. Continuous Synthesis of Pendimethalin - Dissertation [m.dissertationtopic.net]
Application Note: High-Resolution Gas Chromatography for the Analysis of N-(1-ethylpropyl)-3,4-dimethylaniline
Abstract
This application note presents a detailed and robust gas chromatography (GC) method for the quantitative and qualitative analysis of N-(1-ethylpropyl)-3,4-dimethylaniline (CAS No. 56038-89-2). This compound is a critical chemical intermediate, primarily utilized in the synthesis of agrochemicals such as the herbicide pendimethalin.[1] The accurate determination of its purity and the identification of any process-related impurities are paramount for ensuring the quality and efficacy of the final product. This guide provides a comprehensive protocol, from sample preparation to GC-MS/FID analysis, designed for researchers, quality control analysts, and professionals in the chemical and agrochemical industries.
Introduction: The Analytical Imperative
This compound is a substituted aromatic amine with the molecular formula C13H21N.[1][2] Its molecular structure, featuring a substituted aniline ring, makes it a key building block in organic synthesis.[3] Given its role as a precursor, the presence of impurities can directly impact the yield and safety profile of the resulting agrochemical. Consequently, a highly selective and sensitive analytical method is essential for monitoring its production and ensuring compliance with quality specifications.
Gas chromatography is the technique of choice for the analysis of volatile and semi-volatile compounds like this compound due to its high resolution and sensitivity.[4][5] This note details a method optimized for this specific analyte, addressing potential challenges such as peak shape and resolution from closely related isomers or impurities.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to method development.
| Property | Value | Source |
| Molecular Formula | C13H21N | [2][6] |
| Molecular Weight | 191.31 g/mol | [6] |
| Appearance | Colorless to pale yellow/brown liquid/oil | [1][2][7] |
| Boiling Point | Approximately 282-290 °C | [1][2][8] |
| Solubility | Limited in water; soluble in organic solvents like chloroform, methanol, and hexane. | [1][2][8] |
| Flash Point | 129 °C | [2] |
The compound's high boiling point and good solubility in common organic solvents make it an ideal candidate for direct GC analysis without the need for derivatization, a step often required for more polar or less volatile anilines.[5][9]
Recommended GC Method: Principles and Justification
The selection of GC parameters is driven by the physicochemical properties of this compound to achieve optimal separation and detection.
Column Selection: The Core of the Separation
A non-polar or mid-polarity column is recommended. A DB-5ms or equivalent (5% phenyl-methylpolysiloxane) fused-silica capillary column is an excellent choice. This stationary phase provides high-efficiency separation based on boiling points and is robust enough for routine analysis of aniline derivatives.[10] The low-bleed characteristics ("ms") are particularly advantageous when using a mass spectrometer (MS) detector.
Detector Selection: FID vs. MS
-
Flame Ionization Detector (FID): For routine purity analysis and quantification, the FID is a robust, sensitive, and universally responsive detector for organic compounds. It is ideal for quality control environments where the identity of the main peak is already established.[11]
-
Mass Spectrometer (MS): For impurity profiling, definitive identification, and method development, an MS detector is indispensable. It provides structural information, allowing for the confident identification of unknown peaks and confirmation of the target analyte's identity.[5][12]
This protocol will provide parameters for both detectors.
Injection and Inlet Parameters
A split/splitless injector is standard. A split injection is suitable for analyzing concentrated samples (e.g., technical grade material), while a splitless injection is preferred for trace analysis. The injector temperature should be high enough to ensure rapid and complete vaporization of the analyte without causing thermal degradation. A temperature of 250 °C is a suitable starting point.[10]
Experimental Protocols
Reagents and Standards
-
Solvents: HPLC or pesticide-grade hexane, acetone, and methylene chloride.
-
This compound analytical standard: Purity >99%.
-
Internal Standard (optional): A stable compound with similar chromatographic behavior but well-resolved from the analyte and potential impurities (e.g., N,N-diethylaniline or naphthalene).[13][14]
Standard Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound analytical standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with hexane.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with hexane to cover the expected concentration range of the samples (e.g., 1, 5, 10, 50, 100 µg/mL).
Sample Preparation (Liquid-Liquid Extraction)
This protocol is designed for samples where the analyte is in an aqueous matrix. For direct analysis of the technical material, a simple dilution in hexane is sufficient.
-
pH Adjustment: Transfer a known volume (e.g., 100 mL) of the aqueous sample to a separatory funnel. Adjust the pH to >11 with 1.0 M sodium hydroxide (NaOH) to ensure the aniline is in its free base form.[4][5][15]
-
Extraction: Add 30 mL of methylene chloride to the separatory funnel. Shake vigorously for 2 minutes, venting frequently.[12]
-
Phase Separation: Allow the layers to separate. Drain the lower organic layer into a flask.
-
Repeat Extraction: Repeat the extraction two more times with fresh 30 mL portions of methylene chloride, combining the organic extracts.[12]
-
Drying: Dry the combined extract by passing it through a column containing anhydrous sodium sulfate.[4]
-
Concentration: Concentrate the extract to a final volume of approximately 1 mL under a gentle stream of nitrogen.
-
Solvent Exchange: Exchange the solvent to hexane for better compatibility with the GC column by adding 5 mL of hexane and re-concentrating to the final desired volume (e.g., 1.0 mL).
GC Instrument Parameters
The following table summarizes the recommended starting conditions for the GC-MS/FID analysis.
| Parameter | Recommended Condition |
| GC System | Agilent 8890 or equivalent |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector | Split/Splitless |
| Injector Temp. | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (adjustable based on concentration) |
| Oven Program | - Initial Temp: 100 °C, hold for 1 min- Ramp: 15 °C/min to 280 °C- Final Hold: Hold at 280 °C for 5 min |
| FID Detector Temp. | 300 °C |
| FID Makeup Gas | Nitrogen, 25 mL/min |
| MS Transfer Line | 280 °C |
| MS Ion Source | 230 °C |
| MS Quadrupole | 150 °C |
| MS Scan Range | 40-450 m/z |
Analytical Workflow and Data Interpretation
The overall analytical process from sample receipt to final report is visualized below.
References
- 1. What Is this compound and How It Supports Agrochemical Synthesis [jindunchemical.com]
- 2. chembk.com [chembk.com]
- 3. This compound: A Key Organic Compound [jindunchemical.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C13H21N | CID 91984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cphi-online.com [cphi-online.com]
- 8. 56038-89-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chem-agilent.com [chem-agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. scribd.com [scribd.com]
- 14. scribd.com [scribd.com]
- 15. epa.gov [epa.gov]
Application Notes & Protocols: The Role of N-(1-ethylpropyl)-3,4-dimethylaniline in Agrochemical Innovation
Authored for Researchers, Scientists, and Agrochemical Development Professionals
This document provides a detailed technical guide on N-(1-ethylpropyl)-3,4-dimethylaniline, a key chemical intermediate in the agrochemical industry. We will explore its synthesis, critical applications, and the mechanism of action of its principal derivative, the herbicide pendimethalin. The protocols and insights provided are designed to be self-validating, grounded in established scientific principles, and supported by authoritative references.
Introduction: A Pivotal Intermediate in Herbicide Synthesis
This compound is a substituted aromatic amine that serves primarily as an advanced intermediate in the synthesis of dinitroaniline-class herbicides.[1][2] While not an active pesticide itself, its specific molecular structure is fundamental to the efficacy and selectivity of the final agrochemical product. Its most significant application is in the production of pendimethalin, a widely used selective herbicide that has become one of the largest-selling herbicides globally.[3] The structural configuration of this compound, featuring a substituted aniline ring and a branched N-alkyl group, provides the necessary steric and electronic properties for subsequent chemical transformations, particularly nitration, to yield the desired active ingredient.[1]
Physicochemical and Toxicological Profile
Understanding the fundamental properties and hazards of a chemical intermediate is critical for safe handling, process optimization, and regulatory compliance.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 56038-89-2 | [4][5][6][7][8] |
| Molecular Formula | C₁₃H₂₁N | [1][4][6][7] |
| Molecular Weight | 191.31 g/mol | [4][7] |
| Appearance | Colorless to pale yellow liquid | [1][4] |
| Boiling Point | ~282 °C | [1] |
| Solubility | Limited in water; soluble in organic solvents | [1] |
| IUPAC Name | 3,4-dimethyl-N-pentan-3-ylaniline | [4] |
Toxicological Summary: this compound is classified as harmful. It is harmful if swallowed, in contact with skin, or if inhaled.[4][9][10][11] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[4][12] Proper personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be used when handling this compound in a well-ventilated area.[11][12]
Core Application: The Synthesis of Pendimethalin
The primary industrial application of this compound is its role as the immediate precursor to the herbicide pendimethalin (N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitrobenzenamine).[3] The synthesis involves the dinitration of the aniline ring. This electrophilic aromatic substitution reaction is highly specific, adding two nitro groups at the ortho positions relative to the amine group (positions 2 and 6), which are activated by the amine.
The overall synthesis pathway typically begins with a more basic starting material, such as 3,4-dimethylaniline (3,4-xylidine), which is first alkylated to produce this compound. This intermediate is then subjected to dinitration to yield the final product.
Figure 1: General synthesis pathway for pendimethalin.
Protocol: Synthesis of this compound via Reductive Amination
This protocol details a common method for synthesizing the title intermediate from 3,4-dimethylaniline and 3-pentanone (diethyl ketone). The process involves the formation of a Schiff base intermediate, which is subsequently reduced.[13][14]
Causality Behind Experimental Choices:
-
Catalyst (p-toluenesulfonic acid): An acid catalyst is used to protonate the carbonyl oxygen of the ketone, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the aniline nitrogen to form the Schiff base.
-
Azeotropic Water Removal: The condensation reaction produces water. Using a solvent like toluene with a Dean-Stark apparatus allows for the continuous removal of this water, driving the equilibrium towards the formation of the Schiff base.[13]
-
Reduction Catalyst (Palladium on Carbon): 5% Pd/C is a highly effective and standard catalyst for the hydrogenation of the C=N double bond of the Schiff base to the corresponding amine.[13]
-
Hydrogen Pressure: A pressurized hydrogen atmosphere provides the necessary reactant concentration to ensure efficient and complete reduction of the Schiff base.[13]
Step-by-Step Methodology:
-
Schiff Base Formation:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 3,4-dimethylaniline (1.0 eq), 3-pentanone (1.1 eq), p-toluenesulfonic acid (0.02 eq), and toluene (approx. 2 mL per gram of aniline).[13]
-
Heat the mixture to reflux (approx. 110°C).[13]
-
Continue refluxing for 3-4 hours, collecting the water generated in the Dean-Stark trap until the theoretical amount is removed.[13]
-
Cool the reaction mixture to room temperature. The resulting solution contains the Schiff base intermediate.
-
-
Reduction (Hydrogenation):
-
Carefully transfer the toluene solution containing the Schiff base to a pressure reactor (autoclave).
-
Add 5% Palladium on Carbon (Pd/C) catalyst (approx. 1-2% by weight relative to the starting aniline).
-
Seal the reactor and purge it several times with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to 6-8 kg/cm ².[13]
-
Heat the mixture to 60-65°C with vigorous stirring.[13]
-
Maintain the reaction under these conditions for 4-6 hours, or until hydrogen uptake ceases.
-
Cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Purge the reactor with nitrogen.
-
-
Work-up and Isolation:
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of toluene.
-
Combine the filtrate and washings.
-
Remove the toluene solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil is this compound. It can be purified further by vacuum distillation if required for higher purity applications.
-
Figure 2: Experimental workflow for the synthesis of the target intermediate.
The End Product: Pendimethalin Herbicide
Pendimethalin is a selective, pre-emergent herbicide used to control annual grasses and certain broadleaf weeds in a wide variety of crops.[15][16] These include cereals, corn, soybeans, cotton, and vegetables.[15][16] As a pre-emergent herbicide, it is applied to the soil before the weed seeds germinate, forming a chemical barrier in the upper layer of the soil.[16][17] It is effective as it controls weeds as they germinate but does not control already established weeds.[18]
Mechanism of Action: Disruption of Cell Division
The herbicidal activity of pendimethalin stems from its ability to inhibit cell division (mitosis) in susceptible plants.[16][18][19] This action is highly specific and is the primary reason for its effectiveness.
-
Target Site: Pendimethalin's mode of action is the inhibition of microtubule formation.[16][17]
-
Biochemical Action: It binds to the tubulin protein, which is the fundamental subunit of microtubules.[17] This binding prevents the polymerization of tubulin into functional microtubules.
-
Cellular Impact: Microtubules are essential components of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division. Without functional microtubules, the mitotic spindle cannot form correctly, and chromosome separation fails.
-
Physiological Outcome: Cell division is arrested, particularly in the rapidly growing meristems of roots and shoots of germinating seedlings.[17] This prevents the emergence and establishment of the weed, causing it to die before it can compete with the crop.[18]
Figure 3: Pendimethalin's mechanism of action at the cellular level.
Analytical Protocol: Residue Determination in Soil
Ensuring product quality and monitoring environmental fate requires robust analytical methods. This protocol provides a general workflow for determining pendimethalin residues in soil samples using Gas Chromatography (GC).
Protocol: GC Method for Pendimethalin in Soil
-
Sample Preparation:
-
Obtain a representative soil sample and air-dry it. Sieve to remove large debris.
-
Weigh 25-50 g of the homogenized soil into a flask.
-
-
Extraction:
-
Add an extraction solvent, such as acidic methanol (e.g., 2% HCl in methanol), to the soil sample.[20]
-
Agitate vigorously using a mechanical shaker for 1-2 hours to ensure efficient extraction of pendimethalin from the soil matrix.
-
-
Cleanup (Solid Phase Extraction - SPE):
-
Centrifuge the extract and collect the supernatant.
-
Pass the supernatant through a suitable SPE cartridge (e.g., C18 or Florisil) to remove interfering co-extractives.
-
Wash the cartridge with a non-polar solvent like hexane to remove non-polar interferences.
-
Elute the target analyte (pendimethalin) with a more polar solvent or solvent mixture (e.g., 1% methanol in hexane).[20]
-
-
Concentration and Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a rotary evaporator at ~35°C.[20]
-
Reconstitute the residue in a known, small volume (e.g., 1 mL) of hexane.[20]
-
Inject an aliquot of the final solution into a Gas Chromatograph (GC) equipped with a nitrogen-phosphorus detector (NPD) or an electron capture detector (ECD), which are sensitive to nitrogen-containing compounds.[20]
-
-
Quantification:
-
Prepare a calibration curve using certified reference standards of pendimethalin at various concentrations.
-
Quantify the amount of pendimethalin in the sample by comparing the peak area or height from the sample chromatogram to the calibration curve.[20]
-
Conclusion
This compound is not merely another organic chemical; it is a cornerstone intermediate in modern agrochemical manufacturing. Its structure is precisely tailored for the efficient synthesis of dinitroaniline herbicides, most notably pendimethalin. The journey from this aniline derivative to a globally significant herbicide underscores the critical role of intermediate chemistry in developing effective and selective crop protection solutions. For researchers and developers, a thorough understanding of its synthesis, properties, and the biological activity of its derivatives is essential for innovation and process optimization in the agrochemical field.
References
- 1. What Is this compound and How It Supports Agrochemical Synthesis [jindunchemical.com]
- 2. This compound: A Key Organic Compound [jindunchemical.com]
- 3. CN101891631A - Method for preparing pendimethalin - Google Patents [patents.google.com]
- 4. This compound | C13H21N | CID 91984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cphi-online.com [cphi-online.com]
- 6. chembk.com [chembk.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. This compound | 56038-89-2 [chemicalbook.com]
- 9. agarscientific.com [agarscientific.com]
- 10. cpachem.com [cpachem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. aksci.com [aksci.com]
- 13. A Process For Preparation Of Pendimethal In [quickcompany.in]
- 14. rsc.org [rsc.org]
- 15. Pendimethalin - Wikipedia [en.wikipedia.org]
- 16. pomais.com [pomais.com]
- 17. pomais.com [pomais.com]
- 18. solutionsstores.com [solutionsstores.com]
- 19. thaiscience.info [thaiscience.info]
- 20. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of N-(1-ethylpropyl)-3,4-dimethylaniline
Prepared by the Senior Application Scientist Team
Welcome to the technical support hub for N-(1-ethylpropyl)-3,4-dimethylaniline (CAS 56038-89-2). This guide is designed for researchers, process chemists, and drug development professionals who utilize this key intermediate in their synthetic workflows. As a high-boiling, basic aromatic amine, its purification presents unique challenges that require careful consideration of methodology. This document provides in-depth, field-proven insights in a direct question-and-answer format to address common issues and streamline your purification processes.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its key physical properties relevant to purification?
This compound is a substituted aromatic amine, primarily serving as a crucial intermediate in the synthesis of dinitroaniline herbicides, most notably Pendimethalin.[1][2] Its physical characteristics are central to designing an effective purification strategy. It typically appears as a colorless to pale yellow liquid or oil that is sensitive to oxidation, which can cause discoloration.[1] Key properties are summarized below.
| Property | Value | Significance for Purification |
| Molecular Formula | C₁₃H₂₁N[3] | --- |
| Molar Mass | 191.31 g/mol [3] | --- |
| Boiling Point | ~282-290 °C (at 760 mmHg)[1][4] | The high boiling point necessitates vacuum distillation to prevent thermal decomposition. |
| Appearance | Colorless to pale yellow liquid/oil[1][5] | Coloration often indicates oxidation impurities that may require specific removal steps. |
| Solubility | Good solubility in organic solvents (e.g., Chloroform, Methanol); limited in water.[1][4] | Dictates solvent choices for chromatography, extraction, and workup procedures. |
| Chemical Nature | Basic aromatic amine | The basicity allows for acid-base extraction but causes strong interactions with acidic silica gel during chromatography. |
Q2: What are the most common impurities I should expect in my crude this compound?
Impurities are typically process-related and stem from the synthetic route used. Common synthesis methods involve the reductive amination of 3,4-dimethyl nitrobenzene with 3-pentanone or the N-alkylation of 3,4-dimethylaniline.[6][7]
Potential impurities include:
-
Unreacted Starting Materials: 3,4-dimethylaniline, 3,4-dimethyl nitrobenzene, or 3-pentanone.[6]
-
Partially Reacted Intermediates: Such as the imine formed during reductive amination.
-
Oxidation Products: Anilines are prone to air oxidation, leading to colored, often polymeric, impurities. This is a very common issue.[8][9]
-
Side-Reaction Products: By-products from over-alkylation or other competing reactions.
-
N-Nitroso Impurities: If the subsequent nitration step to form pendimethalin is not fully controlled, N-nitroso species can form.[10][11]
Q3: What are the principal purification techniques for this compound?
Given its properties as a high-boiling, basic liquid, the three most effective purification techniques are:
-
Vacuum Distillation: The preferred method for large-scale purification and for removing non-volatile impurities or residual solvents. The high boiling point makes distillation at atmospheric pressure impractical and risks decomposition.[8][12]
-
Flash Column Chromatography: Excellent for removing impurities with different polarities, such as starting materials or oxidation by-products. However, special considerations are required due to the basic nature of the aniline.[13][14]
-
Acid-Base Liquid-Liquid Extraction: A useful workup or pre-purification step to separate the basic amine product from neutral or acidic impurities.[15][16]
Recrystallization is generally not a viable option unless the compound is first converted to a stable, crystalline salt (e.g., a hydrochloride or oxalate salt), which can be purified and subsequently neutralized to recover the pure amine.[9][17]
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound. The following flowchart provides a general decision-making workflow.
Caption: Troubleshooting workflow for purifying this compound.
Q4: My purified aniline is yellow or brown. What causes this, and how can I get a colorless product?
Cause: The coloration is almost certainly due to the formation of oxidation products. Aromatic amines are highly susceptible to air oxidation, which forms highly colored, conjugated impurities.[17]
Solutions:
-
Vacuum Distillation: This is often the most effective method. The colored impurities are typically less volatile or polymeric and will remain in the distillation flask, allowing you to collect the pure, colorless aniline as the distillate.[8]
-
Activated Carbon Treatment: If the coloration is minor, dissolve the crude product in a suitable organic solvent (like dichloromethane or ethyl acetate), add a small amount of activated charcoal, stir for 15-30 minutes, and then filter through a pad of Celite®. The charcoal adsorbs the colored impurities.
-
Silica Gel Plug: For small-scale purification, dissolving the product in a non-polar solvent (e.g., hexane) and passing it through a short column ("plug") of silica gel can effectively remove the more polar, colored impurities.
Q5: I'm trying to use flash chromatography on a standard silica gel column, but my compound is streaking badly and the separation is poor. What's wrong?
Cause: This is a classic problem when purifying basic amines on standard silica gel. Silica gel has a weakly acidic surface due to the presence of silanol (Si-OH) groups. Your basic aniline interacts strongly and irreversibly with these acidic sites, leading to tailing (streaking), poor resolution, and in some cases, complete retention of the product on the column.[13][14]
Solutions:
-
Add a Competing Base to the Eluent: The most common solution is to "neutralize" the acidic sites on the silica by adding a small amount of a volatile competing base to your mobile phase. Triethylamine (TEA) is the standard choice. Add 0.5-1% TEA to your hexane/ethyl acetate or dichloromethane/methanol eluent system. This will significantly improve peak shape and resolution.[13][16]
-
Use an Amine-Functionalized Silica Column: A more robust but expensive solution is to use a column packed with amine-functionalized silica (often labeled "NH" or "KP-NH"). This stationary phase has a basic surface that repels basic compounds, preventing the acid-base interaction and allowing for excellent separations, often with simple hexane/ethyl acetate solvent systems and without the need for additives.[14][18]
-
Switch to a Different Stationary Phase: Basic alumina can also be used as an alternative to silica gel for the purification of basic compounds.[13]
Q6: Vacuum distillation is not separating my product from a key impurity. What are my options?
Cause: The impurity likely has a boiling point very close to that of your product, making separation by standard distillation difficult. This can happen if the impurity is an isomer or a compound with a similar molecular weight and structure, such as unreacted 3,4-dimethylaniline.
Solutions:
-
Improve Distillation Efficiency: Use a fractional distillation column (e.g., a Vigreux column) to increase the number of theoretical plates and improve separation. Ensure your vacuum is stable and the heating is slow and steady.
-
Switch to Chromatography: This is the ideal scenario for column chromatography. The difference in polarity between this compound and an impurity like 3,4-dimethylaniline is usually sufficient to achieve a good separation on a column (using the methods described in Q5).
-
Chemical Conversion & Separation: As a last resort, you could selectively react the impurity. This is complex and only recommended if other methods fail.
Q7: How do I confirm the purity of my final product?
Cause: Visual inspection (colorless oil) is not sufficient to determine purity. Analytical verification is essential.
Solutions:
-
Gas Chromatography (GC): An excellent technique for volatile compounds. A single sharp peak on a GC chromatogram is a strong indicator of high purity. A patent for a synthesis method uses GC to confirm a purity of 99.8%.[6]
-
High-Performance Liquid Chromatography (HPLC): Also highly effective for assessing purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect the presence of impurities by identifying unexpected signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
The following diagram illustrates the relationship between the purification challenge and the recommended technique.
Caption: Matching common impurities to the most effective purification technique.
Detailed Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is ideal for purifying >5 g of material and removing non-volatile or highly polar impurities.
-
Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly greased with vacuum grease. Use a Kugelrohr apparatus for smaller scales if available.
-
Charge the Flask: Add the crude this compound to the distillation flask along with a magnetic stir bar or a few boiling chips. Do not fill the flask more than two-thirds full.
-
Apply Vacuum: Connect the apparatus to a vacuum pump protected by a cold trap (e.g., dry ice/acetone). Slowly and carefully apply the vacuum. The pressure should ideally be below 1 mmHg to significantly lower the boiling point.
-
Heating: Begin stirring and gently heat the distillation flask using a heating mantle.
-
Collect Fractions: Collect any low-boiling solvents or impurities in a separate receiving flask first. As the temperature rises, the desired product will begin to distill. Collect the main fraction of colorless liquid that distills at a constant temperature.
-
Completion: Stop the distillation when only a small amount of dark, viscous residue remains in the distillation flask or when the temperature begins to rise sharply.
-
Release Vacuum: Allow the apparatus to cool completely before slowly releasing the vacuum to avoid cracking the glassware.
Protocol 2: Flash Column Chromatography (with Triethylamine)
This protocol is suited for removing impurities with different polarities on a small to medium scale (100 mg to 5 g).
-
TLC Analysis: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is 5-10% Ethyl Acetate in Hexane. Add one drop of triethylamine (TEA) to the TLC developing jar to mimic column conditions. The desired product should have an Rf value of ~0.3.
-
Prepare the Column: Pack a silica gel column with the chosen eluent (e.g., 5% EtOAc/Hexane + 1% TEA). Ensure the eluent used for packing and running the column contains the same percentage of TEA.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Run the column using the pre-determined solvent system, collecting fractions.
-
Monitor Fractions: Monitor the fractions by TLC to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent and TEA under reduced pressure using a rotary evaporator. It may be necessary to co-evaporate with a solvent like toluene to remove the last traces of TEA.
References
- 1. What Is this compound and How It Supports Agrochemical Synthesis [jindunchemical.com]
- 2. This compound | 56038-89-2 [chemicalbook.com]
- 3. This compound | C13H21N | CID 91984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. 56038-89-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. CN104250215A - Synthesis method of N-(1-ethyl propyl)-3, 4-dimethylaniline - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Impurities and Degradation products | @rtMolecule [artmolecule.fr]
- 11. Pendimethalin Impurity 9 - SRIRAMCHEM [sriramchem.com]
- 12. Aniline has high boiling point and high vapor pressure class 12 chemistry CBSE [vedantu.com]
- 13. biotage.com [biotage.com]
- 14. biotage.com [biotage.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing N-(1-ethylpropyl)-3,4-dimethylaniline Synthesis
Welcome to the technical support center for the synthesis of N-(1-ethylpropyl)-3,4-dimethylaniline (CAS 56038-89-2). This critical intermediate, essential for the production of the herbicide Pendimethalin, presents unique optimization challenges.[1][2] This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues and enhance yield, purity, and overall efficiency. We will delve into the causality behind experimental choices, providing actionable, field-proven insights.
This compound is a substituted aromatic amine with the molecular formula C13H21N.[3] Its synthesis is a cornerstone for the subsequent dinitration to produce Pendimethalin.[4][5] The most prevalent and industrially scalable method for its synthesis is the reductive amination of 3,4-dimethylaniline with 3-pentanone. This guide will focus primarily on optimizing this pathway.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
The most widely adopted method is the one-pot reductive amination between 3,4-dimethylaniline (also known as 3,4-xylidine) and 3-pentanone.[2] This process involves two key stages: the formation of an intermediate imine, followed by its immediate reduction to the target secondary amine. This can be achieved either through catalytic hydrogenation (e.g., H₂ gas with a metal catalyst like Pt/C) or by using chemical reducing agents (e.g., sodium borohydride).[2][6] A highly efficient variation involves starting from 3,4-dimethyl nitrobenzene, which is reduced to the aniline and then undergoes reductive amination in a single pot.[1][7]
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yield is typically traced back to one of three areas:
-
Inefficient Imine Formation: The initial condensation of 3,4-dimethylaniline and 3-pentanone to form the imine is a reversible equilibrium reaction. Incomplete imine formation before the reduction step is a major cause of low yield.
-
Suboptimal Reduction Conditions: The choice and handling of the reducing agent are critical. In catalytic hydrogenation, catalyst activity can be a concern. With chemical hydrides, factors like solvent, temperature, and pH play a significant role.[8]
-
Side Reactions: Competing reactions, such as the reduction of the 3-pentanone starting material to 3-pentanol or the formation of tertiary amine byproducts, can consume reagents and reduce the final yield.[9]
Q3: What are the typical impurities, and how can they be minimized and removed?
Common impurities include unreacted 3,4-dimethylaniline, 3-pentanol (if a borohydride reductant is used), and potentially over-alkylated products.
-
Minimization: To minimize unreacted starting materials, ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Precise control of stoichiometry (a slight excess of the ketone can be used) helps prevent residual primary amine. Minimizing ketone reduction is achieved by using a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or by adding a standard borohydride only after imine formation is complete.[6][10]
-
Removal: Purification is typically achieved by distillation under reduced pressure.[2] An acidic wash (e.g., with dilute citric or hydrochloric acid) can remove unreacted basic aniline, followed by neutralization and extraction of the product into an organic solvent.[11]
Q4: How can I effectively monitor the reaction's progress?
Regular monitoring is key to optimization.
-
TLC: A simple and effective method. Use a suitable solvent system (e.g., Hexane/Ethyl Acetate) to track the disappearance of the 3,4-dimethylaniline spot (more polar) and the appearance of the product spot (less polar).
-
GC-MS (Gas Chromatography-Mass Spectrometry): Provides more quantitative data on the conversion of starting materials and the formation of the product and any side products. This is the preferred method for detailed kinetic analysis and impurity profiling.
In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific problems encountered during the synthesis.
Problem 1: Low Conversion of 3,4-Dimethylaniline
The persistence of the starting aniline is a frequent issue. This points directly to inefficiencies in the first step of the reaction: imine formation.
Causality & Solution Workflow
The condensation of an amine and a ketone to form an imine releases one molecule of water. According to Le Châtelier's principle, the presence of this water in the reaction medium can push the equilibrium back towards the starting materials, thus inhibiting complete conversion.
Caption: Troubleshooting workflow for poor imine formation.
-
Expert Insight: While dehydrating agents are effective at a lab scale, azeotropic removal of water using a Dean-Stark apparatus with a solvent like toluene is often more scalable and efficient for larger preparations. The imine formation is also catalyzed by acid.[9] Maintaining a mildly acidic pH (around 4-5) can significantly accelerate the reaction.[6]
Problem 2: Poor Yield Due to Ineffective Reduction
If imine formation is confirmed (e.g., by an intermediate spot on TLC) but the final product yield is low, the issue lies with the reduction step.
Cause 1: Competing Reduction of 3-Pentanone
Sodium borohydride (NaBH₄) is a powerful reducing agent capable of reducing both the desired imine and the starting ketone.[9][10] If NaBH₄ is added at the beginning of the reaction, a significant portion may be consumed by reducing 3-pentanone to 3-pentanol, starving the reaction of the necessary reducing power for the imine.
-
Solution A (Procedural): Adopt a two-stage, one-pot approach. First, allow the 3,4-dimethylaniline and 3-pentanone to stir for a sufficient time (1-3 hours, monitored by TLC) to maximize imine formation. Only then, add the sodium borohydride portion-wise.[10]
-
Solution B (Reagent Selection): Use a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it reduces imines and protonated imines much faster than it reduces ketones, allowing for a true one-pot reaction where all reagents can be mixed from the start.[6][12] This reagent is particularly effective in solvents like dichloroethane (DCE).[12]
Cause 2: Inactive Catalyst (Catalytic Hydrogenation)
For syntheses using catalytic hydrogenation (e.g., H₂ gas with a Pt/C or Pd/C catalyst), low yields often point to an issue with the catalyst itself.[1][13]
-
Catalyst Poisoning: Aromatic amines can sometimes contain trace impurities (like sulfur compounds) from their own synthesis, which can poison noble metal catalysts. Using high-purity 3,4-dimethylaniline is crucial.
-
Improper Activation/Handling: Ensure the catalyst is handled under an inert atmosphere (e.g., nitrogen or argon) if it is pyrophoric. Ensure the reaction vessel is properly purged and that the hydrogen pressure is maintained at the recommended level (e.g., 0.1-0.5 MPa).[1]
Comparative Analysis of Reducing Agents
The choice of reducing agent is one of the most critical parameters. The following table summarizes the pros and cons of common choices for this synthesis.
| Reducing Agent | Typical Solvent | Relative Reactivity | Key Advantages | Key Disadvantages |
| H₂ with Pt/C or Pd/C | Alcohols (MeOH, EtOH) | High | High atom economy; clean workup (filtration) | Requires specialized pressure equipment; catalyst poisoning risk |
| Sodium Borohydride (NaBH₄) | Alcohols (MeOH, EtOH) | High | Inexpensive; readily available | Can reduce starting ketone; requires careful addition timing |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Chlorinated (DCE) | Moderate | Highly selective for imines; true one-pot reaction | More expensive; moisture sensitive |
| Sodium Cyanoborohydride (NaBH₃CN) | Alcohols (MeOH) | Moderate | Selective for imines at acidic pH | Highly toxic; generates cyanide waste streams |
Recommended Experimental Protocol
This protocol is based on the highly selective reductive amination using sodium triacetoxyborohydride, which offers high yields and operational simplicity, making it ideal for research and development settings.
Materials:
-
3,4-Dimethylaniline (98%+)
-
3-Pentanone (99%+)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (95%+)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3,4-dimethylaniline (1.0 eq).
-
Reagent Addition: Dissolve the aniline in anhydrous 1,2-dichloroethane (DCE) (approx. 5 mL per 1 g of aniline). Add 3-pentanone (1.1-1.2 eq).
-
Reductant Addition: To the stirring solution, add sodium triacetoxyborohydride (1.3-1.5 eq) portion-wise over 15-20 minutes. The reaction is mildly exothermic. Maintain the temperature below 30°C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the disappearance of the starting aniline by TLC (e.g., 9:1 Hexane:Ethyl Acetate).
-
Workup - Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil.[3]
-
Purification: For high purity, the crude oil can be purified by vacuum distillation.
Caption: Step-by-step reductive amination workflow.
References
- 1. CN104250215A - Synthesis method of N-(1-ethyl propyl)-3, 4-dimethylaniline - Google Patents [patents.google.com]
- 2. CN101302168B - Preparation of N-(1- ethyl propyl)-3,4-methyl toluidine - Google Patents [patents.google.com]
- 3. What Is this compound and How It Supports Agrochemical Synthesis [jindunchemical.com]
- 4. CN101891631A - Method for preparing pendimethalin - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. tandfonline.com [tandfonline.com]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. This compound | 56038-89-2 [chemicalbook.com]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of N-(1-ethylpropyl)-3,4-dimethylaniline
Document ID: TSC-CHEM-4487-02 Last Updated: January 7, 2026
Welcome to the technical support center for the synthesis of N-(1-ethylpropyl)-3,4-dimethylaniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthesis. This compound is a critical intermediate, notably in the production of dinitroaniline herbicides like pendimethalin.[1][2] The most common and efficient laboratory-scale synthesis is the reductive amination of 3,4-dimethylaniline with 3-pentanone.
This document provides in-depth, experience-based solutions to common side reactions and experimental challenges, ensuring high yield and purity.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols.
Q1: My reaction yield is low, and the crude NMR shows a significant amount of unreacted 3,4-dimethylaniline. What is the likely cause?
A1: Root Cause Analysis & Mitigation
Low conversion of the starting amine points to inefficient formation of the crucial imine/iminium ion intermediate. The overall reaction rate is dependent on this electrophilic species, which is subsequently reduced.
-
Causality 1: Incorrect pH. Imine formation is catalyzed by acid, but an excessively low pH will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Conversely, a basic or neutral medium may not catalyze the dehydration of the carbinolamine intermediate effectively. The optimal pH for imine formation is generally weakly acidic, around 4-6.[3]
-
Causality 2: Inactive Reducing Agent. While reductive aminations are not strictly anhydrous, excessive moisture can hydrolyze the reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃), a preferred reagent, is hygroscopic.[4] Ensure it is handled under dry conditions.
-
Causality 3: Steric Hindrance. Both 3,4-dimethylaniline and 3-pentanone are sterically hindered. This can slow down the initial nucleophilic attack. Allowing sufficient time for imine formation before or during reduction is crucial.
Troubleshooting Protocol:
-
pH Optimization: Add 1.0-1.2 equivalents of a mild acid like acetic acid to the reaction mixture containing the amine and ketone in a solvent like 1,2-dichloroethane (DCE).[5]
-
Staged Reagent Addition: Combine the 3,4-dimethylaniline, 3-pentanone, and acetic acid in DCE. Stir at room temperature for 1-2 hours to facilitate imine formation before adding the reducing agent.[6][7] Monitor imine formation by TLC or LC-MS if possible.
-
Reagent Quality Check: Use a fresh, unopened bottle of NaBH(OAc)₃ or one that has been stored properly in a desiccator.
Q2: My mass spectrometry analysis shows a significant peak with a mass corresponding to a dialkylated product (M+71 amu). How can I prevent this?
A2: Understanding and Preventing Over-Alkylation
This side product is N,N-bis(1-ethylpropyl)-3,4-dimethylaniline. It forms when the desired secondary amine product, this compound, which is also nucleophilic, competes with the starting aniline for reaction with the iminium ion.
-
Causality: The product amine can be more nucleophilic than the starting aniline, leading to a second alkylation.[8] While direct alkylation with alkyl halides is notorious for this, it can also occur in reductive aminations, especially if the ketone is not sterically demanding or is used in large excess.[3][9]
Mitigation Strategies:
-
Stoichiometric Control: The most effective method is to adjust the stoichiometry. Use a slight excess of the amine relative to the ketone (e.g., 1.1 to 1.0). This ensures the ketone is consumed before significant dialkylation of the product can occur.[8]
-
Slow Addition of Ketone: In a scaled-up process, adding the 3-pentanone slowly to the mixture of the amine and reducing agent can maintain a low concentration of the ketone, favoring mono-alkylation.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly effective for reductive aminations because it is a mild and selective reagent.[4][10] Its bulkiness can also help disfavor the reaction with the more hindered secondary amine product.
Q3: I've isolated a byproduct identified as 3-pentanol. How did this form and how can I avoid it?
A3: Preventing Ketone Reduction
The formation of 3-pentanol indicates that the reducing agent has directly reduced the 3-pentanone starting material.
-
Causality: This side reaction becomes competitive if the reducing agent is too powerful or if imine/iminium ion formation is slow. While NaBH(OAc)₃ is selective and does not readily reduce ketones, stronger reagents like sodium borohydride (NaBH₄) can reduce both the iminium ion and the starting ketone.[3][4][9] The rate of iminium ion reduction is typically much faster than ketone reduction, but poor reaction conditions can alter this selectivity.[10]
Preventative Measures:
-
Use a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice as it reduces iminium ions much faster than ketones.[4][10] Sodium cyanoborohydride (NaBH₃CN) is also selective but introduces cyanide waste streams.[5][9] Avoid using NaBH₄ unless a two-step process (imine formation and isolation, then reduction) is employed.[11]
-
Ensure Proper pH: As mentioned in Q1, a weakly acidic environment (pH 4-6) is crucial. It accelerates imine formation, ensuring there is sufficient iminium ion present to be the primary target for the hydride reagent.
Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction conditions for this synthesis?
A1: For laboratory scale, a one-pot reaction using sodium triacetoxyborohydride is highly reliable.[5][10]
| Parameter | Recommended Condition | Rationale |
| Solvent | 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) | Aprotic, effectively solubilizes reagents. DCE is often preferred.[10] |
| Reducing Agent | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | High selectivity for iminium ions over ketones, minimizing side reactions.[4] |
| Stoichiometry | 1.0 eq 3,4-dimethylaniline, 1.2 eq 3-pentanone, 1.5 eq NaBH(OAc)₃ | A slight excess of the ketone drives the reaction to completion. If over-alkylation is an issue, reverse the excess. |
| Catalyst | 1.0-1.2 eq Acetic Acid | Catalyzes imine formation without making the medium too acidic.[5] |
| Temperature | Room Temperature (20-25 °C) | The reaction is typically efficient at ambient temperature. Some industrial processes may use elevated temperatures and pressure with catalytic hydrogenation.[2][12] |
| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS for completion. |
Q2: How can I effectively purify the final this compound product?
A2: The purification strategy depends on the scale and the nature of the impurities.
-
Aqueous Workup: After the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize the acetic acid and destroy any remaining reducing agent. Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Column Chromatography: For high purity on a lab scale, silica gel column chromatography is the most effective method. A gradient of ethyl acetate in hexanes (e.g., starting from 2% EtOAc/Hexanes) will typically separate the less polar product from the more polar starting amine and other impurities.
-
Distillation: The product is a liquid with a boiling point of approximately 282 °C at atmospheric pressure.[13] Vacuum distillation can be an effective purification method for larger quantities after the initial workup.[2]
Q3: Are there alternative synthetic routes?
A3: Yes, while reductive amination is common, other methods exist. One patented method involves the catalytic hydrogenation of 3,4-dimethyl nitrobenzene in the presence of 3-pentanone, which combines reduction of the nitro group and reductive amination in one process.[2][12] Another route is a palladium-catalyzed Buchwald-Hartwig amination between 3,4-dimethyliodobenzene and 3-aminopentane, though this is more expensive for large-scale synthesis.[1]
Visualizing Reaction Pathways
Main Reaction: Reductive Amination
The desired synthesis proceeds via a two-step, one-pot sequence involving the formation of an iminium ion followed by hydride reduction.
References
- 1. This compound | 56038-89-2 [chemicalbook.com]
- 2. CN101302168B - Preparation of N-(1- ethyl propyl)-3,4-methyl toluidine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Sodium triacetoxyborohydride [organic-chemistry.org]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. CN104250215A - Synthesis method of N-(1-ethyl propyl)-3, 4-dimethylaniline - Google Patents [patents.google.com]
- 13. What Is this compound and How It Supports Agrochemical Synthesis [jindunchemical.com]
Technical Support Center: Degradation Pathways of N-(1-ethylpropyl)-3,4-dimethylaniline
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of N-(1-ethylpropyl)-3,4-dimethylaniline. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during experimental work with this compound. As an aromatic amine derivative primarily used as an intermediate in agrochemical synthesis, understanding its environmental fate and degradation is of paramount importance[1].
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the degradation of this compound, with answers grounded in established principles of aniline degradation.
Q1: What are the likely microbial degradation pathways for this compound?
A1: While specific studies on this compound are limited, we can infer its microbial degradation based on studies of other substituted anilines[2][3][4]. The most probable pathway involves an initial oxidation step catalyzed by an aniline oxygenase, leading to the formation of a catechol derivative. This is then followed by aromatic ring cleavage, which can proceed via either an ortho- or meta-cleavage pathway, ultimately leading to mineralization[2][3][4]. The presence of the N-(1-ethylpropyl) and dimethyl groups may influence the rate of degradation, as the size of substituents can affect enzyme activity[2][3].
Q2: How does photodegradation likely affect this compound?
A2: Direct photolysis of this compound by sunlight may be a slow process. However, indirect photodegradation is likely to be a more significant pathway. This can be facilitated by the presence of photosensitizers in the environment, such as humic acids or microalgae, which can generate reactive oxygen species (ROS) like hydroxyl radicals and singlet oxygen upon irradiation[5]. These ROS can then attack the aniline derivative, leading to its degradation.
Q3: What are the expected products of chemical oxidation of this compound?
A3: Chemical oxidation using Advanced Oxidation Processes (AOPs), such as ozonation or Fenton's reagent, is expected to be an effective method for degrading this compound[6][7]. The primary mechanism involves the action of highly reactive hydroxyl radicals. Initial oxidation products may include hydroxylated derivatives of the parent compound and N-dealkylation products. Further oxidation can lead to the formation of benzoquinones, followed by ring-opening to yield smaller organic acids like oxalic acid and formic acid, and ultimately mineralization to CO2, H2O, and inorganic nitrogen[7].
Q4: What analytical techniques are most suitable for studying the degradation of this compound?
A4: A combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust method for quantifying the parent compound[3][8]. For the identification of degradation intermediates, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable due to its sensitivity and ability to provide molecular weight and structural information. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for more volatile intermediates or after derivatization[9].
Troubleshooting Guides
This section provides practical advice for overcoming common challenges in your degradation experiments.
Issue 1: No or very slow degradation of this compound observed in microbial cultures.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Toxicity of the compound to microorganisms | Perform a toxicity assay by exposing the microbial consortium to a range of concentrations of the aniline. | High concentrations of aniline derivatives can be inhibitory or toxic to microbial growth and metabolic activity[10][11]. |
| Lack of appropriate degrading microorganisms | Inoculate with a microbial consortium from a site with a history of contamination with similar compounds. | Microorganisms with the necessary enzymatic machinery for aniline degradation are more likely to be found in environments already exposed to such chemicals[2][3][12]. |
| Sub-optimal culture conditions | Optimize pH, temperature, and aeration. The optimal pH and temperature for aniline degradation are typically around 7.0 and 30°C, respectively[12]. | Microbial growth and enzyme activity are highly dependent on environmental conditions. |
| Absence of necessary co-substrates or nutrients | Ensure the growth medium contains all essential nutrients (carbon, nitrogen, phosphorus, trace elements). | Microbial degradation is an active process that requires a suitable environment and nutrients for the microorganisms to thrive. |
Issue 2: Appearance of unknown peaks in HPLC or LC-MS chromatograms.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Formation of degradation intermediates | Utilize LC-MS/MS to obtain fragmentation patterns of the unknown peaks for structural elucidation. | The appearance of new peaks that are not present in the control samples is a strong indication of the formation of degradation products. |
| Abiotic transformation | Run a sterile control experiment (autoclaved medium with the compound but no microorganisms). | This will help to differentiate between biotic (microbial) and abiotic (e.g., hydrolysis, photolysis) degradation pathways. |
| Sample matrix interference | Prepare and analyze a blank sample containing only the culture medium. | Components of the growth medium can sometimes interfere with the analysis. |
Issue 3: Inconsistent degradation rates between replicate experiments.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inhomogeneous inoculum | Ensure the microbial inoculum is well-mixed before addition to the replicate flasks. | A non-uniform distribution of microbial biomass can lead to variability in degradation rates. |
| Variability in experimental conditions | Carefully control and monitor parameters such as temperature, pH, and shaking speed across all replicates. | Even small variations in experimental conditions can significantly impact microbial activity and, consequently, degradation rates. |
| Analytical error | Validate your analytical method for reproducibility and accuracy. | Inconsistent sample preparation or injection volumes can introduce variability in the results. |
Experimental Protocols
Protocol 1: Basic Microbial Degradation Assay
-
Prepare the Mineral Salt Medium (MSM): Aseptically prepare a suitable MSM containing essential nutrients.
-
Inoculum Preparation: Use a microbial consortium from a relevant environmental source or a pure culture known to degrade anilines. Grow the inoculum to the mid-exponential phase.
-
Experimental Setup:
-
In sterile flasks, add a defined volume of MSM.
-
Spike with this compound from a stock solution to the desired final concentration.
-
Inoculate the flasks with the prepared microbial culture.
-
Include a sterile control (no inoculum) and a control with inoculum but without the target compound.
-
-
Incubation: Incubate the flasks on a shaker at a controlled temperature and speed.
-
Sampling: At regular time intervals, aseptically withdraw samples for analysis.
-
Sample Preparation: Centrifuge the samples to remove microbial biomass. Filter the supernatant through a 0.22 µm filter.
-
Analysis: Analyze the filtrate using HPLC-UV to quantify the remaining concentration of this compound.
Protocol 2: Sample Preparation for LC-MS Analysis of Intermediates
-
Collect Sample: Withdraw a sample from the degradation experiment at a time point where significant degradation has occurred but before complete disappearance of the parent compound.
-
Remove Biomass: Centrifuge the sample to pellet the microbial cells.
-
Solid Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with water to remove salts and polar components.
-
Elute the analytes with a suitable organic solvent (e.g., methanol or acetonitrile).
-
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a small, known volume of mobile phase for LC-MS analysis.
Visualizations
Diagram 1: Postulated Microbial Degradation Pathway
Caption: Postulated microbial degradation pathway of this compound.
Diagram 2: Troubleshooting Workflow for No Degradation
Caption: Troubleshooting workflow for experiments showing no degradation.
References
- 1. This compound: A Key Organic Compound [jindunchemical.com]
- 2. Microbial mineralization of ring-substituted anilines through an ortho-cleavage pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Frontiers | Bacterial degradation of monocyclic aromatic amines [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 56038-89-2 [chemicalbook.com]
- 9. osha.gov [osha.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of N-(1-ethylpropyl)-3,4-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude N-(1-ethylpropyl)-3,4-dimethylaniline?
The impurity profile of crude EPDMA is highly dependent on its synthetic route. A prevalent method is the reductive amination of 3,4-dimethylaniline (3,4-xylidine) with 3-pentanone (diethyl ketone).[1] Another route involves the reaction of 3,4-dimethyl nitrobenzene with hydrogen and 3-pentanone.[2]
Common impurities may include:
-
Unreacted Starting Materials: Residual 3,4-dimethylaniline or 3,4-dimethyl nitrobenzene.
-
Over-alkylation or Side-reaction Products: Formation of undesired isomers or related aniline derivatives.
-
Reductant-related Byproducts: Residual reducing agents or their salts (e.g., borohydrides).[3][4]
-
Solvent Residues: Toluene, methanol, or other solvents used during the synthesis.[1]
-
Oxidation/Degradation Products: Aromatic amines are susceptible to oxidation, leading to colored impurities, especially if exposed to air and light over time.[5][6]
Q2: What is the most effective general method for purifying EPDMA?
For EPDMA, which is a liquid or oil at room temperature, high-vacuum fractional distillation is the most robust and scalable purification method.[5][7] This technique is highly effective at separating the target compound from non-volatile impurities (like salts and polymers) and from other components with significantly different boiling points.[8] Given its predicted high boiling point (around 282-290°C at atmospheric pressure), distillation must be performed under reduced pressure to prevent thermal decomposition.[5][7][9]
Q3: How can I accurately assess the purity of my EPDMA sample?
A multi-faceted approach is recommended for purity assessment:
-
Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) is the gold standard for quantifying the purity of volatile aniline derivatives and identifying residual starting materials or byproducts.[10][11]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is excellent for detecting non-volatile or highly polar impurities that may not be amenable to GC.[12]
-
Spectroscopy (NMR and IR): ¹H and ¹³C NMR spectroscopy can confirm the chemical structure and identify impurities if they are present in sufficient concentration (>1%). IR spectroscopy can confirm the presence of the N-H bond and the aromatic substitution pattern.
Troubleshooting and In-Depth Guides
This section addresses specific issues you may encounter during the purification process.
Problem 1: My distilled product is still impure and has a yellow or brown color.
Cause: This issue can arise from several factors:
-
Co-distillation of Impurities: An impurity with a boiling point very close to that of EPDMA may be co-distilling.
-
Thermal Decomposition: Even under vacuum, excessive temperatures in the distillation pot can cause the aniline to decompose, forming colored polymers.[6]
-
Bumping: Violent boiling ("bumping") can physically carry non-volatile impurities from the distillation flask into the collection flask.[6][13]
-
Oxidation: The freshly distilled, hot amine can oxidize upon contact with air in the receiving flask.
Solutions and Explanations:
-
Improve Separation Efficiency:
-
Mechanism: The separation of liquids with close boiling points depends on the number of theoretical plates in the distillation column. Increasing this number enhances separation.
-
Action: Use a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser. For high-purity requirements, a packed column with structured packing offers a higher number of theoretical plates.[8]
-
-
Optimize Distillation Conditions:
-
Mechanism: The Clausius-Clapeyron relation dictates that a lower pressure results in a lower boiling point.[8] Distilling at the lowest practical temperature minimizes thermal stress on the compound.
-
Action: Ensure your vacuum system can achieve a pressure of <1 mmHg. Heat the distillation pot gently and evenly using an oil bath or heating mantle. The goal is a slow, steady distillation rate (e.g., 1-2 drops per second).
-
-
Prevent Bumping:
-
Mechanism: Bumping occurs when the liquid superheats and then boils suddenly. Smooth boiling is essential for a clean distillation.
-
Action: Use a magnetic stir bar in the distillation flask for vigorous stirring. Alternatively, introduce a steady stream of fine bubbles via a capillary ebulliator.[13] Boiling chips are less effective in vacuum distillation.
-
-
Prevent Post-Distillation Oxidation:
-
Mechanism: Hot amines are highly reactive towards atmospheric oxygen.
-
Action: After distillation is complete, allow the apparatus to cool completely under vacuum before venting. It is best practice to vent with an inert gas like nitrogen or argon.
-
Problem 2: I am attempting recrystallization, but the compound oils out or fails to crystallize.
Cause: EPDMA is typically a liquid or low-melting solid, which can make crystallization challenging.[7] "Oiling out" occurs when the compound's melting point is lower than the temperature of the solution from which it is trying to crystallize, or when the solution is supersaturated too quickly.
Solutions and Explanations:
-
Salt Formation for Crystallization:
-
Mechanism: Amines can be converted into their corresponding acid salts (e.g., hydrochloride, sulfate).[14] These salts are often well-defined, crystalline solids with higher melting points and different solubility profiles than the free base, making them ideal candidates for recrystallization.[15]
-
Action:
-
Dissolve the crude EPDMA in a suitable solvent (e.g., diethyl ether, isopropanol).
-
Slowly add a solution of acid (e.g., HCl in ether or concentrated H₂SO₄) until precipitation is complete.
-
Isolate the salt by filtration.
-
Perform a recrystallization of the salt from a suitable solvent system (e.g., ethanol/water, methanol).
-
After purification, the pure free base can be regenerated by dissolving the salt in water and neutralizing with a base (e.g., NaOH, NaHCO₃), followed by extraction with an organic solvent.
-
-
-
Optimize Solvent and Cooling:
-
Mechanism: Ideal recrystallization relies on a solvent that dissolves the compound well when hot but poorly when cold.[16] Slow cooling allows for the formation of a pure crystal lattice, excluding impurities.
-
Action: If attempting to crystallize the free base, use a non-polar solvent system like hexanes or a heptane/toluene mixture. Cool the solution very slowly, first to room temperature, then in a refrigerator, and finally in a freezer. If it oils out, try re-heating to redissolve and then add a seed crystal or scratch the inside of the flask with a glass rod to induce nucleation.
-
Problem 3: Column chromatography provides poor separation of impurities.
Cause: Poor separation during column chromatography is usually due to an inappropriate choice of stationary phase or mobile phase (eluent).
Solutions and Explanations:
-
Optimize the Mobile Phase:
-
Mechanism: The principle of chromatography is differential partitioning of the analyte and impurities between the stationary phase (e.g., silica gel) and the mobile phase. For amines, the lone pair on the nitrogen can interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing and poor separation.
-
Action:
-
Add a Modifier: Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to your eluent (e.g., hexanes/ethyl acetate). The triethylamine will compete with your product for the acidic sites on the silica, resulting in sharper peaks and better separation.
-
Use a Different Stationary Phase: Consider using neutral or basic alumina, or a deactivated silica gel, which will have fewer acidic sites and reduce tailing.
-
-
-
Proper Loading Technique:
-
Mechanism: The initial band of compound applied to the column should be as narrow as possible. A wide starting band leads to broad, overlapping peaks upon elution.
-
Action: Dissolve the crude product in the minimum amount of the eluent (or a slightly more polar solvent) and apply it carefully to the top of the column. Alternatively, use "dry loading": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.
-
Experimental Protocols & Data
Protocol 1: High-Vacuum Fractional Distillation
-
Setup: Assemble a fractional distillation apparatus with a short Vigreux column, a vacuum-jacketed condenser, and a cow-type receiving adapter to allow for the collection of separate fractions. Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a high-vacuum pump (<1 mmHg) with a cold trap in between.
-
Procedure:
-
Charge the round-bottom flask (no more than 2/3 full) with the crude EPDMA and a magnetic stir bar.
-
Begin stirring and slowly apply vacuum. A small amount of low-boiling solvent may distill first.
-
Gently heat the flask using an oil bath.
-
Collect a small forerun fraction, which may contain more volatile impurities.
-
Collect the main fraction at a stable head temperature and pressure.
-
Stop the distillation before the flask goes to dryness to avoid baking residues onto the glass.
-
-
Purity Check: Analyze all fractions by GC to assess purity.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₁N | [9][17] |
| Molar Mass | 191.31 g/mol | [9][17] |
| Predicted Boiling Point | ~290 °C (at 760 mmHg) | [7][9] |
| Appearance | Colorless to pale yellow liquid/oil | [5] |
| Solubility | Sparingly soluble in Chloroform, Methanol | [7][9] |
| Table 1: Physical Properties of this compound |
Visualization of Purification Workflow
Caption: General workflow for selecting a purification strategy for EPDMA.
Troubleshooting Distillation Issues
References
- 1. A Process For Preparation Of Pendimethal In [quickcompany.in]
- 2. CN104250215A - Synthesis method of N-(1-ethyl propyl)-3, 4-dimethylaniline - Google Patents [patents.google.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. What Is this compound and How It Supports Agrochemical Synthesis [jindunchemical.com]
- 6. texiumchem.com [texiumchem.com]
- 7. 56038-89-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 9. chembk.com [chembk.com]
- 10. epa.gov [epa.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Sciencemadness Discussion Board - Vacuum Distillation of Aniline - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. scs.illinois.edu [scs.illinois.edu]
- 16. mt.com [mt.com]
- 17. This compound | C13H21N | CID 91984 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of N-(1-ethylpropyl)-3,4-dimethylaniline in Solution
Welcome to the technical support center for N-(1-ethylpropyl)-3,4-dimethylaniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and proactively manage the stability of this specialized chemical intermediate in solution. As an aromatic amine, this compound is susceptible to degradation, which can compromise experimental outcomes and product integrity.[1][2] This document provides in-depth, evidence-based strategies to mitigate these stability challenges.
Section 1: Understanding the Instability of this compound
This section addresses the fundamental reasons behind the compound's degradation.
FAQ 1: Why is my solution of this compound turning yellow or brown over time?
This discoloration is a classic indicator of oxidative degradation.[2][3] Aromatic amines, including N-substituted anilines like this compound, are sensitive to oxidation.[1][3] The core mechanism involves the nitrogen atom's lone pair of electrons and the electron-rich aniline ring, which are susceptible to attack by atmospheric oxygen and other oxidizing species. This process often leads to the formation of highly colored polymeric impurities.[4]
The structure of this compound features a secondary amine nitrogen attached to a dimethyl-substituted benzene ring.[1][5][6] The electron-donating methyl groups on the ring increase the electron density, making the molecule more susceptible to oxidation compared to unsubstituted aniline.[7]
References
- 1. What Is this compound and How It Supports Agrochemical Synthesis [jindunchemical.com]
- 2. US3154583A - Stabilization of aromatic amines - Google Patents [patents.google.com]
- 3. US2927136A - Stabilization of aromatic amines - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C13H21N | CID 91984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. Video: Basicity of Aromatic Amines [jove.com]
Technical Support Center: Synthesis of N-(1-ethylpropyl)-3,4-dimethylaniline
Welcome to the technical support center for the synthesis of N-(1-ethylpropyl)-3,4-dimethylaniline. This guide is designed for researchers, chemists, and professionals in drug development and agrochemical synthesis. This compound is a key intermediate, particularly in the manufacturing of herbicides.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions based on established principles of organic synthesis.
While specific literature for this exact molecule is sparse, its synthesis most logically proceeds via the reductive amination of 3,4-dimethylaniline with 3-pentanone. This guide is structured around troubleshooting this robust and widely used reaction.
Troubleshooting Guide: Reductive Amination Protocol
This section addresses common problems encountered during the synthesis of this compound via reductive amination.
Problem 1: Low or No Product Yield
A low yield of the desired secondary amine is the most common issue. This can typically be traced back to one of three main areas: imine formation, the reducing agent, or competing side reactions.
Q: My reaction shows a low conversion rate, and TLC analysis indicates a large amount of unreacted 3,4-dimethylaniline. What's wrong?
A: The likely culprit is inefficient imine formation.
-
Causality: Reductive amination is a two-step process that occurs in one pot. First, the aniline and ketone form an imine (or the corresponding iminium ion), which is then reduced to the amine.[4] The formation of the imine is an equilibrium reaction that produces water as a byproduct.[4] If this water is not removed or sequestered, Le Chatelier's principle dictates that the equilibrium will not favor the imine, thus preventing the reaction from proceeding.
-
Solutions:
-
Use a milder, more suitable reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for most modern reductive aminations.[5][6][7] It is particularly effective because it is tolerant of the mildly acidic conditions that catalyze imine formation and is selective for reducing the iminium ion over the ketone starting material.[4][6][7]
-
Add a catalytic amount of acid: A weak acid, such as acetic acid, can catalyze the dehydration step to form the imine.[6][8] However, the pH must be carefully controlled; strong acids will fully protonate the aniline, rendering it non-nucleophilic.[9]
-
Employ a dehydrating agent: Although less common with STAB, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) can help shift the equilibrium toward the imine.
-
Q: TLC shows my starting materials are consumed, but I'm not getting the desired product. What could be the issue?
A: This points to a problem with your reducing agent or reaction conditions.
-
Causality: If the imine forms but is not reduced, other pathways can take over. The choice and handling of the reducing agent are critical.
-
Sodium Borohydride (NaBH₄): This is a stronger reducing agent that can reduce the ketone starting material if added too early.[5][10] It is also sensitive to acidic pH.
-
Sodium Cyanoborohydride (NaBH₃CN): While effective, this reagent is highly toxic and can generate hydrogen cyanide gas, especially during acidic workup.[11] Its reduction rate is also pH-dependent.[4][12]
-
Sodium Triacetoxyborohydride (STAB): This reagent is hygroscopic and can lose activity if it has been improperly stored.[11]
-
-
Solutions:
-
Verify Reducing Agent Activity: Use a fresh bottle of STAB or test the activity of your current bottle.
-
Optimize Reaction Conditions: STAB reactions are typically run in aprotic solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) at room temperature.[5][6][13] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent moisture contamination.[13]
-
Consider a Stepwise Procedure: If using NaBH₄, allow the imine to form completely (monitor by TLC) before adding the reducing agent.[5][8]
-
Problem 2: Significant Impurity Formation
The presence of unexpected spots on your TLC plate indicates side reactions are occurring.
Q: I see a new, less polar spot on my TLC plate that is not my product.
A: This could be an N,N-dialkylated tertiary amine.
-
Causality: The product, a secondary amine, can sometimes be more nucleophilic than the starting primary amine (3,4-dimethylaniline).[14] This makes it susceptible to reacting with another molecule of 3-pentanone and getting reduced, leading to an over-alkylation product.[14][15]
-
Solutions:
-
Control Stoichiometry: Use a slight excess of the amine (3,4-dimethylaniline) relative to the ketone (3-pentanone).[14][15] A common ratio is 1.05-1.1 equivalents of the amine.[11]
-
Control Reagent Addition: Adding the reducing agent portion-wise can sometimes help maintain a low concentration of the reactive species and minimize side reactions.
-
Q: My final product is difficult to purify and appears contaminated with other materials.
A: This may be due to unreacted starting materials or issues during workup.
-
Causality: Aniline and its derivatives are prone to oxidation, which can form colored impurities, especially if exposed to air and harsh conditions for extended periods.[16] Additionally, improper workup can fail to remove unreacted starting materials or byproducts.
-
Solutions:
-
Proper Workup Procedure: A standard workup involves quenching the reaction with an aqueous solution (like saturated NaHCO₃), followed by extraction with an organic solvent.
-
Acid-Base Extraction: To remove unreacted 3,4-dimethylaniline, wash the organic layer with a dilute acid (e.g., 1M HCl). The aniline will form a salt and move to the aqueous layer, while your desired secondary amine (which is more sterically hindered and less basic) may remain in the organic layer. The product can then be isolated. Alternatively, both amines can be extracted into the acid, the layers separated, and the aqueous layer basified to recover the amine mixture for chromatography. This technique is highly effective for separating primary, secondary, and tertiary amines.[17][18]
-
Purification: Flash column chromatography on silica gel is the most reliable method for obtaining a pure product.
-
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is best for this synthesis?
A: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is highly recommended. It is mild, selective for iminium ions over ketones, and effective under the slightly acidic conditions needed for imine formation, allowing for a one-pot procedure.[4][6][7]
| Reducing Agent | Pros | Cons | Typical Solvents |
| NaBH(OAc)₃ (STAB) | Selective, mild, one-pot procedure possible.[6] | Hygroscopic, more expensive. | DCE, DCM, THF[5][13] |
| NaBH₃CN | Effective in protic solvents, stable in weak acid.[4][5] | Highly toxic, generates HCN.[11] | Methanol[5] |
| NaBH₄ | Inexpensive, powerful. | Can reduce starting ketone, sensitive to acid.[5][10] | Methanol, Ethanol[5] |
| H₂ with Catalyst (e.g., Pd/C) | "Green" (water is the only byproduct), atom-economical.[19] | Requires specialized high-pressure equipment. | Varies |
Q2: How can I monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) is the most effective method.[20][21][22]
-
Setup: Spot three lanes on a silica TLC plate: your starting aniline, a co-spot (aniline + reaction mixture), and the reaction mixture.[21]
-
Analysis: Develop the plate in an appropriate solvent system (e.g., 10-20% ethyl acetate in hexanes). Visualize under a UV lamp. The reaction is complete when the spot corresponding to 3,4-dimethylaniline has been completely consumed in the reaction mixture lane and a new, typically less polar, product spot has appeared.[21][22]
Q3: What are the key safety precautions for this synthesis?
A:
-
Reagents: 3,4-dimethylaniline is toxic and a suspected carcinogen. 3-pentanone is flammable. Handle all chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reaction: Although the reaction is typically run at room temperature, be mindful of any potential exotherms, especially during scale-up.
-
Workup: If using NaBH₃CN, be aware that acidic workup will produce highly toxic hydrogen cyanide gas. All quenching procedures should be done carefully in a fume hood.
Q4: How do I confirm the identity of my final product?
A: A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): This will provide definitive structural information.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product (C₁₃H₂₁N, Mol. Wt.: 191.31 g/mol ).[23]
-
Infrared (IR) Spectroscopy: Look for the characteristic N-H stretch of a secondary amine.
Visualized Reaction Mechanism and Workflow
Reductive Amination Mechanism
The diagram below illustrates the two key stages of the reaction: iminium ion formation and its subsequent reduction.
Caption: Mechanism of reductive amination.
Troubleshooting Workflow
Use this decision tree to diagnose and solve common issues during the synthesis.
Caption: Troubleshooting decision tree for the synthesis.
Representative Experimental Protocol
This protocol describes a robust method for the synthesis of this compound using sodium triacetoxyborohydride.
| Reagent | Mol. Wt. | Amount | Moles | Equivalents |
| 3,4-Dimethylaniline | 121.18 | 5.00 g | 41.26 mmol | 1.05 |
| 3-Pentanone | 86.13 | 3.39 g | 39.30 mmol | 1.00 |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 10.00 g | 47.18 mmol | 1.20 |
| Acetic Acid (glacial) | 60.05 | 0.24 mL | 4.13 mmol | 0.10 |
| 1,2-Dichloroethane (DCE) | - | 100 mL | - | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-dimethylaniline (5.00 g) and 1,2-dichloroethane (100 mL). Stir under a nitrogen atmosphere until the aniline is fully dissolved.
-
Add 3-pentanone (3.39 g) followed by glacial acetic acid (0.24 mL). Stir the mixture at room temperature for 20 minutes to facilitate pre-formation of the imine.
-
Carefully add sodium triacetoxyborohydride (10.00 g) to the mixture in portions over 10 minutes. Note: The reaction may be slightly exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete (disappearance of the limiting reactant), slowly quench the reaction by adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane (2x 50 mL).
-
Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) to afford the pure this compound.
References
- 1. What Is this compound and How It Supports Agrochemical Synthesis [jindunchemical.com]
- 2. CN104250215A - Synthesis method of N-(1-ethyl propyl)-3, 4-dimethylaniline - Google Patents [patents.google.com]
- 3. This compound: A Key Organic Compound [jindunchemical.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. Sodium triacetoxyborohydride [organic-chemistry.org]
- 7. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. sciencemadness.org [sciencemadness.org]
- 12. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. blogs.rsc.org [blogs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. m.youtube.com [m.youtube.com]
- 23. GSRS [gsrs.ncats.nih.gov]
Technical Support Center: Catalyst Selection and Troubleshooting for N-(1-ethylpropyl)-3,4-dimethylaniline Synthesis
Welcome to our dedicated technical support center for the synthesis of N-(1-ethylpropyl)-3,4-dimethylaniline. This critical intermediate, notably for the herbicide Pendimethalin[1], is primarily synthesized via the reductive amination of 3,4-dimethylaniline with 3-pentanone. This guide is designed for researchers, chemists, and process development professionals to navigate the nuances of catalyst selection, optimize reaction conditions, and troubleshoot common experimental challenges.
Our approach is rooted in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system. We will explore the core reaction, delve into catalyst systems, and provide a structured, question-and-answer-based troubleshooting guide to address issues you may encounter in the lab.
Section 1: The Core Reaction - Reductive Amination
The synthesis of this compound is a classic example of reductive amination. This process involves two key stages:
-
Imine Formation: The nucleophilic primary amine (3,4-dimethylaniline) reacts with the carbonyl group of the ketone (3-pentanone) to form a hemiaminal, which then dehydrates to form a Schiff base or imine intermediate. This is a reversible reaction.
-
Reduction: The C=N double bond of the imine is then catalytically hydrogenated to yield the final secondary amine product.
Controlling the interplay between these two stages is crucial for achieving high yield and selectivity.
References
Technical Support Center: Byproduct Identification and Troubleshooting in N-(1-ethylpropyl)-3,4-dimethylaniline Synthesis
Welcome to the technical support center for the synthesis of N-(1-ethylpropyl)-3,4-dimethylaniline. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and questions that arise during the synthesis of this key chemical intermediate. This compound is a critical precursor, most notably in the production of the herbicide pendimethalin[1][2][3]. Achieving high purity and yield is paramount, and effective byproduct identification is the cornerstone of process optimization.
This resource provides in-depth, question-and-answer-based troubleshooting guides, detailed analytical protocols, and the scientific rationale behind our recommendations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the primary synthetic route to this compound and what are the expected major products?
The most common and industrially relevant method for synthesizing this compound is the reductive amination of 3,4-dimethylaniline (also known as 3,4-xylidine) with 3-pentanone (diethyl ketone)[3]. This reaction is typically carried out under a hydrogen atmosphere in the presence of a catalyst, such as platinum on carbon (Pt/C)[2][4].
The reaction proceeds in two main steps:
-
Imine Formation: The primary amine (3,4-dimethylaniline) reacts with the ketone (3-pentanone) to form a Schiff base or imine intermediate, with the elimination of water[5][6].
-
Reduction: The imine is then catalytically hydrogenated to yield the desired secondary amine, this compound[5][6].
Caption: Primary synthesis pathway for this compound.
Q2: My reaction yield is low and the purity is poor. What are the most common byproducts I should be looking for?
Low yield and purity issues are almost always linked to incomplete reactions or the formation of side products. Based on the reductive amination mechanism, here are the most common byproducts to investigate:
-
Unreacted Starting Materials: The most straightforward impurities are residual 3,4-dimethylaniline and 3-pentanone. Their presence indicates an incomplete reaction, which could be due to insufficient reaction time, low temperature, or poor catalyst activity.
-
Over-alkylation Product (Tertiary Amine): The desired product, this compound, is a secondary amine. It can react further with another molecule of 3-pentanone via a second reductive amination to form a tertiary amine, N,N-bis(1-ethylpropyl)-3,4-dimethylaniline. This is a common side reaction in N-alkylations because the product amine can sometimes be more nucleophilic than the starting amine[7].
-
Reductive Self-Condensation of 3-Pentanone: Under certain conditions, 3-pentanone can undergo self-condensation (an aldol-type reaction) followed by reduction to form C10 alcohols or alkanes[5]. This is more prevalent at elevated temperatures.
-
Impurities from Starting Materials: Commercial 3,4-dimethylaniline may contain isomeric impurities such as 2,3-dimethylaniline or 2,5-dimethylaniline[8][9]. These isomers will also undergo reductive amination to produce the corresponding isomeric N-(1-ethylpropyl) derivatives, which can be difficult to separate from the desired product.
Caption: Formation of the tertiary amine byproduct via over-alkylation.
Q3: How can I definitively identify these byproducts in my crude reaction mixture?
A combination of chromatographic and spectroscopic techniques is essential for unambiguous identification. Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful tool for this specific analysis[10][11].
Recommended Analytical Workflow:
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent like dichloromethane (DCM) or ethyl acetate[10][11].
-
GC-MS Analysis: Inject the sample onto a GC-MS system equipped with a non-polar column (e.g., HP-5ms or equivalent)[11]. The GC will separate the components based on their boiling points and polarity, while the MS will provide mass spectra for identification.
-
Data Interpretation:
-
Identify Peaks: Correlate the peaks in the chromatogram to the expected products and byproducts.
-
Mass Spectra Analysis: Compare the obtained mass spectra with a library (e.g., NIST) and theoretical fragmentation patterns.
-
Confirmation: Use a pure reference standard of this compound to confirm its retention time and mass spectrum.
-
Caption: Recommended workflow for byproduct identification using GC-MS.
Table 1: Common Byproducts and Their GC-MS Signatures
| Compound Name | Molecular Weight | Potential Source | Key Mass Fragments (m/z) |
| 3,4-Dimethylaniline | 121.18 | Unreacted Starting Material | 121 (M+), 106 (M-CH3) |
| 3-Pentanone | 86.13 | Unreacted Starting Material | 86 (M+), 57 (M-C2H5), 29 (C2H5+) |
| This compound | 191.31 | Desired Product | 191 (M+), 162 (M-C2H5), 134 |
| N,N-bis(1-ethylpropyl)-3,4-dimethylaniline | 261.46 | Over-alkylation | 261 (M+), 232 (M-C2H5), 174 |
| Isomeric Product (e.g., from 2,3-dimethylaniline) | 191.31 | Starting Material Impurity | 191 (M+), 162, 134 (Similar to product, but different retention time) |
Q4: I've confirmed the presence of byproducts. What specific experimental parameters should I adjust to improve my reaction?
Optimizing reductive amination requires careful control of several parameters. Here’s a troubleshooting guide:
-
Issue: High levels of unreacted starting materials.
-
Cause: Insufficient reaction time, low temperature, or deactivated catalyst.
-
Solution:
-
Increase Reaction Time: Monitor the reaction progress using TLC or GC to determine the point of completion.
-
Increase Temperature: Gradually increase the reaction temperature. However, be cautious as excessively high temperatures can promote side reactions[7]. A typical range for this reaction is 40-120°C[2][4].
-
Check Catalyst: Ensure the catalyst is fresh and active. If reusing a catalyst, ensure proper handling and storage. Consider increasing the catalyst loading if necessary.
-
-
-
Issue: Significant formation of the over-alkylation (tertiary amine) byproduct.
-
Cause: The stoichiometry of the reactants is critical. An excess of 3-pentanone or conditions that favor the secondary amine's reactivity can lead to this.
-
Solution:
-
Control Stoichiometry: Use a slight excess of the amine (3,4-dimethylaniline) relative to the ketone (3-pentanone). This shifts the equilibrium away from the second alkylation step[7].
-
Lower Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation, which often has a higher activation energy[7].
-
Gradual Addition: Consider adding the 3-pentanone slowly to the reaction mixture to maintain a low instantaneous concentration, thus disfavoring the second reaction with the product.
-
-
-
Issue: Presence of isomeric impurities in the final product.
-
Cause: This is almost certainly due to impurities in the 3,4-dimethylaniline starting material.
-
Solution:
-
Source High-Purity Starting Materials: Procure 3,4-dimethylaniline with a purity of ≥98%[12].
-
Analyze Starting Materials: Before starting the synthesis, run a GC-MS analysis on your 3,4-dimethylaniline to confirm its purity and identify any isomeric contaminants.
-
Purification: If high-purity material is unavailable, consider purifying the starting material by recrystallization or distillation.
-
-
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative example and should be adapted and optimized for specific laboratory conditions.
Materials:
-
3,4-Dimethylaniline (1.0 mol)
-
3-Pentanone (1.1 mol)
-
5% Platinum on Carbon (Pt/C) catalyst (0.5-1.0 mol%)
-
Toluene or other suitable solvent
-
Hydrogen gas (H₂)
Procedure:
-
To a high-pressure reactor, add 3,4-dimethylaniline, 3-pentanone, the Pt/C catalyst, and the solvent.
-
Seal the reactor and purge it several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.1-1.3 MPa)[2][4].
-
Heat the mixture to the target temperature (e.g., 80-120°C) with vigorous stirring[2].
-
Maintain the reaction under constant hydrogen pressure for 3-6 hours, monitoring for hydrogen uptake.
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The solvent can be removed under reduced pressure, and the crude product can be purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid[13].
Protocol 2: GC-MS Purity Analysis
This method is a starting point for the analysis of reaction mixtures.
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS).
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column[11].
GC Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min[10].
-
Inlet Temperature: 250°C
-
Oven Program:
-
Initial Temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C[10].
-
MS Conditions:
-
Ion Source Temperature: 230°C[10].
-
Ionization Mode: Electron Ionization (EI) at 70 eV[10].
-
Scan Range: 40-400 amu.
Sample Preparation:
-
Accurately prepare a ~1000 µg/mL stock solution of your crude product in dichloromethane[11].
-
Further dilute to a working concentration of approximately 50-100 µg/mL for injection.
References
- 1. US5705698A - Process for the production of pendimethalin and iso-pendimethalin - Google Patents [patents.google.com]
- 2. CN101302168B - Preparation of N-(1- ethyl propyl)-3,4-methyl toluidine - Google Patents [patents.google.com]
- 3. A Process For Preparation Of Pendimethal In [quickcompany.in]
- 4. CN104250215A - Synthesis method of N-(1-ethyl propyl)-3, 4-dimethylaniline - Google Patents [patents.google.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. scbt.com [scbt.com]
- 9. 3,4-Dimethylaniline | C8H11N | CID 7248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. 3,4-ジメチルアニリン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 13. What Is this compound and How It Supports Agrochemical Synthesis [jindunchemical.com]
Technical Support Center: Scaling Up the Production of N-(1-ethylpropyl)-3,4-dimethylaniline
Welcome to the technical support center for the synthesis and scale-up of N-(1-ethylpropyl)-3,4-dimethylaniline. This guide is designed for researchers, chemists, and process engineers involved in the production of this key intermediate, which is vital for the manufacturing of agrochemicals, particularly dinitroaniline herbicides like pendimethalin.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and process optimization strategies.
This compound (also known as N-(1-ethylpropyl)-3,4-xylidine) is an aromatic amine with the molecular formula C₁₃H₂₁N.[1][3] Its synthesis is a critical step that dictates the purity and yield of the final active ingredient. The most common and industrially scalable method for its production is through the reductive amination of 3,4-dimethylaniline with 3-pentanone or a one-pot reaction starting from 3,4-dimethylnitrobenzene.[4][5][6] This guide will focus on troubleshooting this synthetic pathway.
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses common issues encountered during the synthesis of this compound.
I. Starting Materials and Reaction Initiation
Question: My reaction is sluggish or fails to initiate. What are the likely causes related to my starting materials?
Answer: A slow or incomplete reaction often points to issues with the purity of starting materials or the catalytic system. Here’s a breakdown of potential causes and solutions:
-
Purity of 3,4-Dimethylaniline: The primary amine starting material, 3,4-dimethylaniline, is susceptible to oxidation, which can manifest as a discoloration from a pale yellow or brown to a darker shade. Oxidized impurities can interfere with the catalytic activity.
-
Solution: Use high-purity 3,4-dimethylaniline. If the purity is suspect, consider purification by distillation under reduced pressure before use.
-
-
Purity of 3-Pentanone: The ketone can contain acidic impurities or water, which can affect the reaction equilibrium and catalyst performance.
-
Solution: Ensure the 3-pentanone is of high purity and anhydrous. If necessary, dry the ketone over a suitable drying agent like anhydrous magnesium sulfate and distill it.
-
-
Catalyst Activity: The choice and handling of the catalyst are critical. Platinum on carbon (Pt/C) or palladium on carbon (Pd/C) are common catalysts for this reductive amination.[5][7]
-
Solution:
-
Ensure the catalyst is not expired or deactivated. Store catalysts in a cool, dry, and inert atmosphere.
-
Use the appropriate catalyst loading. A typical lab-scale reaction might use 1-5 mol% of the catalyst.
-
For scale-up, ensure proper mixing to keep the heterogeneous catalyst suspended in the reaction mixture.
-
-
Question: I am observing the formation of a significant amount of side products even at the beginning of the reaction. What could be the cause?
Answer: Early formation of side products often indicates a problem with the reaction conditions or the order of addition of reagents.
-
Direct Reduction of 3-Pentanone: If the reducing agent (e.g., hydrogen gas) is introduced before the imine has had a chance to form, the 3-pentanone can be reduced to 3-pentanol.
-
Solution: In a two-step approach, first, mix the 3,4-dimethylaniline and 3-pentanone to allow for the formation of the imine intermediate. This is often done at a slightly elevated temperature with the removal of water. Then, introduce the catalyst and the reducing agent.
-
-
Over-alkylation: While less common in this specific synthesis due to steric hindrance, it's a possibility.
-
Solution: Maintain a stoichiometric or slight excess of the amine relative to the ketone.
-
II. Reaction Monitoring and Control
Question: My reaction yield is low, and I have a significant amount of unreacted 3,4-dimethylaniline. What should I investigate?
Answer: Low conversion of the starting amine points towards issues with the reaction equilibrium, catalyst, or hydrogen pressure.
-
Inefficient Water Removal: The formation of the imine intermediate is a reversible reaction that produces water.[7] If water is not effectively removed, the equilibrium will not favor the imine, leading to low conversion.
-
Solution: Use a Dean-Stark apparatus or a drying agent to remove water as it is formed.
-
-
Insufficient Hydrogen Pressure: In catalytic hydrogenation, the pressure of hydrogen gas is a key parameter.
-
Solution: Ensure the reaction vessel is properly sealed and that a consistent and adequate hydrogen pressure (typically 0.1-0.5 MPa) is maintained.[4]
-
-
Catalyst Poisoning: Certain functional groups or impurities can poison the catalyst, reducing its activity.
-
Solution: Ensure all starting materials and solvents are free from potential catalyst poisons like sulfur or halogenated compounds.
-
Question: The reaction is producing a dark-colored mixture, and the final product is difficult to purify. What is causing this?
Answer: Darkening of the reaction mixture often indicates decomposition or side reactions, which can be temperature-related.
-
Excessive Reaction Temperature: While heat can accelerate the reaction, excessive temperatures can lead to the formation of polymeric byproducts and degradation of the aniline.
-
Air Oxidation: Anilines are sensitive to air oxidation, especially at elevated temperatures.[1]
-
Solution: Maintain an inert atmosphere (e.g., nitrogen or argon) over the reaction mixture throughout the process, especially during heating.
-
III. Work-up and Purification
Question: I am having trouble with the work-up. The separation of the organic and aqueous layers is poor, or I am losing a lot of product.
Answer: Work-up issues are common when scaling up.
-
Emulsion Formation: The presence of unreacted starting materials, salts, and the product itself can lead to the formation of stable emulsions during aqueous extraction.
-
Solution:
-
Add a saturated brine solution to help break the emulsion.
-
Filter the mixture through a pad of celite to remove any particulate matter that might be stabilizing the emulsion.
-
-
-
Product Loss during Extraction: this compound has some basicity and can be partially protonated and lost to the aqueous phase if the pH is not controlled.
-
Solution: During the work-up, ensure the aqueous layer is basic (pH > 10) before extraction with an organic solvent. This can be achieved by washing with a sodium carbonate or sodium hydroxide solution.
-
Question: The purity of my final product after distillation is lower than expected. What are the common impurities?
Answer: Common impurities include unreacted starting materials, the intermediate imine, and byproducts from side reactions.
-
Co-distillation of Impurities: If the boiling points of the impurities are close to that of the product, they may co-distill.
-
Solution:
-
Use fractional distillation with a column that has a sufficient number of theoretical plates for effective separation.
-
Analyze the crude product by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to identify the impurities and optimize the distillation conditions accordingly.
-
-
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| 3,4-Dimethylaniline | 121.18 | ~226 | Starting material[8] |
| 3-Pentanone | 86.13 | ~102 | Starting material |
| This compound | 191.31 | ~282 | Product[1] |
| 3-Pentanol | 88.15 | ~116 | Potential byproduct |
Table 1: Physical Properties of Key Compounds
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound on an industrial scale?
A1: The most common industrial route is a one-pot reductive amination starting from either 3,4-dimethylaniline or 3,4-dimethylnitrobenzene and 3-pentanone, using a heterogeneous catalyst like Pt/C or Pd/C and hydrogen gas.[4][5][6] This method is favored for its efficiency and atom economy.[7][9]
Q2: What are the critical safety precautions to take when handling this compound and its precursors?
A2: Aromatic amines and their derivatives should be handled with care.[1][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10]
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhaling vapors.[10]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents.[10]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by taking small aliquots from the reaction mixture and analyzing them using:
-
Gas Chromatography (GC): This is the most common method for monitoring the disappearance of starting materials and the appearance of the product.
-
Thin Layer Chromatography (TLC): A quick and simple method for qualitative analysis of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): Can also be used for quantitative analysis.
Q4: What are the key considerations for scaling up this reaction from the lab to a pilot plant?
A4: Scaling up presents several challenges:
-
Heat Transfer: The reaction is exothermic. Ensure the reactor has adequate cooling capacity to maintain the desired temperature.
-
Mass Transfer: Efficient mixing is crucial to ensure good contact between the reactants, catalyst, and hydrogen gas.
-
Safety: The use of flammable hydrogen gas at pressure requires appropriate safety protocols and equipment.
-
Catalyst Filtration: The separation of the heterogeneous catalyst from the reaction mixture can be challenging on a large scale. The use of filter presses or other specialized filtration equipment may be necessary.
Visualizing the Process
Workflow for the Synthesis of this compound
Caption: A simplified workflow diagram illustrating the key stages in the synthesis and purification of this compound.
Troubleshooting Logic for Low Reaction Yield
Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.
References
- 1. What Is this compound and How It Supports Agrochemical Synthesis [jindunchemical.com]
- 2. Pendimethalin - Wikipedia [en.wikipedia.org]
- 3. This compound | 56038-89-2 [chemicalbook.com]
- 4. CN104250215A - Synthesis method of N-(1-ethyl propyl)-3, 4-dimethylaniline - Google Patents [patents.google.com]
- 5. CN102701990A - Production method of pendimethalin intermediate 3-amylamine by one-step hydrogenation - Google Patents [patents.google.com]
- 6. CN101302168B - Preparation of N-(1- ethyl propyl)-3,4-methyl toluidine - Google Patents [patents.google.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. 3,4-Dimethylaniline | C8H11N | CID 7248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. This compound: A Key Organic Compound [jindunchemical.com]
Validation & Comparative
A Senior Application Scientist's Guide to N-(1-ethylpropyl)-3,4-dimethylaniline: A Comparative Analysis in Synthetic Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
In the vast landscape of organic synthesis, aniline and its derivatives are foundational pillars, serving as versatile precursors for a multitude of compounds ranging from pharmaceuticals and agrochemicals to dyes and polymers.[1][2] While simple anilines like N,N-dimethylaniline are workhorses in many applications, highly substituted derivatives offer unique steric and electronic properties that are indispensable for targeted synthesis. This guide provides an in-depth comparison of N-(1-ethylpropyl)-3,4-dimethylaniline, a specialized secondary amine, against its more common counterparts, offering field-proven insights into its synthesis, reactivity, and strategic applications.
Molecular Profile and Synthesis of this compound
This compound (CAS: 56038-89-2) is an aromatic amine characterized by a dimethyl-substituted phenyl ring and a bulky, branched alkyl group on the nitrogen atom.[3] This unique architecture is not accidental; it is purposefully designed to influence the molecule's reactivity and solubility, making it a key intermediate in specific industrial syntheses.[3]
Key Properties:
-
Molecular Formula: C₁₃H₂₁N[3]
-
Appearance: Colorless to pale yellow liquid.[3]
-
Boiling Point: Approximately 282 °C.[3]
-
Solubility: Exhibits good solubility in organic solvents, with limited solubility in water.[3]
-
Stability: Stable under standard conditions but, like many anilines, is sensitive to oxidation and may darken upon exposure to air and light.[3][4]
The most common and efficient route to this compound is through the reductive amination of 3,4-dimethylaniline with 3-pentanone. This method is highly valued for its selectivity and high yields.[5][6] Alternative patented methods include a one-pot synthesis from 3,4-dimethyl nitrobenzene, hydrogen, and 3-pentanone, which can achieve yields up to 99.8% under optimized conditions.[7]
This protocol details a standard laboratory procedure for the synthesis of this compound.
Materials:
-
3,4-Dimethylaniline
-
3-Pentanone
-
Methanol (MeOH)
-
Acetic Acid (catalytic amount)
-
Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)[6]
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Imine Formation: To a solution of 3,4-dimethylaniline (1.0 eq) in methanol, add 3-pentanone (1.2 eq). Add a catalytic amount of acetic acid to facilitate imine formation. Stir the mixture at room temperature for 2-3 hours. Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting amine.
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C. The use of NaBH(OAc)₃ is an alternative that is milder and can often be added at the start of the reaction.[6][8]
-
Quenching and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Quench the reaction by slowly adding water.
-
Extraction: Remove the methanol under reduced pressure. Add dichloromethane to the residue and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow oil.
Caption: Workflow for the synthesis of this compound.
Comparative Analysis with Common Aniline Derivatives
To appreciate the unique synthetic utility of this compound, it is best compared with simpler, more common aniline precursors: Aniline, N-Ethylaniline, and N,N-Dimethylaniline.
Caption: Structural evolution and comparison of selected aniline derivatives.
The primary distinctions lie in the degree of N-alkylation and the substitution pattern on the aromatic ring. These structural variations have profound consequences on the molecule's electronic properties and steric profile.
Table 1: Comparative Properties of Aniline Derivatives
| Property | Aniline[1] | N-Ethylaniline[4] | N,N-Dimethylaniline[9] | This compound[3] |
| Amine Type | Primary | Secondary | Tertiary | Secondary |
| N-Alkyl Group(s) | None | Ethyl | Two Methyl | 1-Ethylpropyl |
| Ring Substituents | None | None | None | 3-Methyl, 4-Methyl |
| Reactivity towards EAS | High (ortho, para directing)[2] | High (ortho, para directing) | Very High (ortho, para directing)[10] | Extremely High (ortho to amine directing)[11] |
| Steric Hindrance at N | Low | Moderate | Low | High |
| Key Applications | Polyurethanes, Dyes, Pharmaceuticals[1][12] | Dyes, Pharmaceutical intermediates[4] | Dyes (e.g., Crystal Violet), Resins[9][13] | Herbicide Synthesis (Pendimethalin)[3][14] |
Performance in Synthesis: A Deeper Dive into Reactivity
The synthetic behavior of an aniline derivative is governed by two principal factors:
-
Electronic Effects: The amino group (-NHR or -NR₂) is a powerful activating group, donating electron density into the aromatic ring and directing electrophilic aromatic substitution (EAS) to the ortho and para positions.[10] The presence of additional electron-donating groups, like the two methyl groups in this compound, further enhances this activation.[11]
-
Steric Effects: The size of the N-alkyl substituents can significantly influence reactivity. Large groups can hinder the approach of reagents to the nitrogen atom or to the ortho positions of the ring.[10][15]
This compound presents a fascinating case where these two effects are maximized. The 3,4-dimethyl groups strongly activate the ring, while the bulky N-(1-ethylpropyl) group provides significant steric shielding. This combination is crucial for its primary application: the synthesis of the herbicide Pendimethalin .[14] The synthesis requires dinitration of the aniline ring at the 2 and 6 positions, which are ortho to the amino group.
To illustrate the performance differences, let's consider a comparative nitration experiment. The goal is to understand how the substitution pattern affects yield and regioselectivity. The nitration of N,N-dimethylaniline is a standard reaction, often leading to a mixture of isomers, with the para product typically favored unless conditions are carefully controlled.[9]
Hypothetical Experiment: Nitration of N,N-Dimethylaniline vs. This compound using a standard nitrating agent (e.g., nitric acid).
Expected Outcome Rationale:
-
N,N-Dimethylaniline: The -N(CH₃)₂ group is strongly activating and ortho, para-directing. The methyl groups offer minimal steric hindrance. We expect a high conversion rate but potentially a mixture of ortho and para isomers, with the para isomer being the major product due to less steric hindrance.
-
This compound: The amine and the two methyl groups are all activating. The 4-position is already blocked by a methyl group. The bulky N-(1-ethylpropyl) group will sterically hinder the ortho positions (2 and 6). However, in the synthesis of pendimethalin, the reaction is driven to achieve dinitration at these positions.[16][17] The 3,4-dimethyl substitution pattern leaves the 2, 5, and 6 positions open for substitution. The strong activation from the amine group directs nitration to the available ortho (2, 6) and para (relative to the 3-methyl group) positions. The key is that the 3,4-dimethyl substitution pattern funnels the electrophilic attack specifically to the desired 2 and 6 positions for the dinitration required for pendimethalin.
Table 2: Simulated Comparative Nitration Data
| Aniline Derivative | Reaction Conditions | Expected Major Product(s) | Expected Yield | Key Observations & Rationale |
| N,N-Dimethylaniline | HNO₃/H₂SO₄, 0-5 °C | p-nitro-N,N-dimethylaniline | ~70-80% | High reactivity leads to easy nitration. The para position is electronically and sterically favored. Some ortho isomer is also expected. Risk of over-oxidation or degradation if not controlled. |
| This compound | Conc. HNO₃, 40-55 °C[16] | N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitroaniline (Pendimethalin) | >95%[16] | The 3,4-dimethyl groups block other positions and, along with the activating amine, direct nitration specifically to the 2 and 6 positions. The bulky N-alkyl group modulates reactivity, and the reaction is optimized for high-yield dinitration.[14][17] |
This simulated data highlights the core principle: This compound is not just a more reactive aniline; it is a precisely engineered building block. Its substitution pattern is designed to achieve a specific regiochemical outcome—dinitration at the 2 and 6 positions—which is difficult to achieve with high selectivity using simpler anilines.
Conclusion: Selecting the Right Aniline for the Job
The choice between this compound and more conventional aniline derivatives is a clear example of the trade-off between versatility and specificity in chemical synthesis.
-
Aniline, N-Ethylaniline, and N,N-Dimethylaniline are versatile, cost-effective precursors suitable for a wide array of applications where high regioselectivity in complex substitution patterns is not the primary concern.[1][4][9] They are the go-to reagents for general synthesis of dyes, polymers, and many pharmaceutical intermediates.
-
This compound is a specialty chemical. Its utility shines in multi-step syntheses where precise control over electrophilic aromatic substitution is paramount. The strategic placement of methyl groups and the bulky N-alkyl substituent work in concert to deliver a specific, highly-functionalized product with exceptional yield and purity. Its role in the synthesis of pendimethalin is a testament to the power of rational molecular design in industrial chemistry.[3][14]
For the research scientist or drug development professional, understanding this distinction is key. While a simple aniline may be sufficient for initial exploratory work, scaling up a synthesis that requires a complex, selectively substituted aromatic core may necessitate the use of a highly tailored precursor like this compound to ensure efficiency, selectivity, and ultimately, the economic viability of the final product.
References
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. bloomtechz.com [bloomtechz.com]
- 3. What Is this compound and How It Supports Agrochemical Synthesis [jindunchemical.com]
- 4. nbinno.com [nbinno.com]
- 5. CN101302168B - Preparation of N-(1- ethyl propyl)-3,4-methyl toluidine - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. CN104250215A - Synthesis method of N-(1-ethyl propyl)-3, 4-dimethylaniline - Google Patents [patents.google.com]
- 8. DSpace [open.bu.edu]
- 9. Dimethylaniline - Wikipedia [en.wikipedia.org]
- 10. Although N, N-dimethylaniline is extremely reactive toward electrophilic .. [askfilo.com]
- 11. This compound: A Key Organic Compound [jindunchemical.com]
- 12. nbinno.com [nbinno.com]
- 13. N,N-Dimethylaniline: Properties, Analysis and Application_Chemicalbook [chemicalbook.com]
- 14. CN101891631A - Method for preparing pendimethalin - Google Patents [patents.google.com]
- 15. mdpi.com [mdpi.com]
- 16. Continuous Synthesis of Pendimethalin - Master's thesis - Dissertation [dissertationtopic.net]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of Synthetic Routes to N-(1-ethylpropyl)-3,4-dimethylaniline
Abstract: This guide provides a detailed comparative analysis of the primary synthetic routes to N-(1-ethylpropyl)-3,4-dimethylaniline, a key intermediate in various industrial applications. We will explore the two most prevalent methods: Reductive Amination of 3,4-dimethylaniline with pentan-3-one and Direct N-Alkylation using a 1-ethylpropyl halide. This document offers an in-depth examination of the underlying chemical principles, step-by-step experimental protocols, and a comparative assessment of their respective yields, scalability, and overall efficiency. The insights presented herein are intended to equip researchers, chemists, and process development professionals with the necessary knowledge to make informed decisions for the synthesis of this and structurally related compounds.
Introduction: The Significance of N-Alkylated Anilines
N-alkylated anilines are a crucial class of organic compounds that serve as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. The specific substitution pattern on both the aromatic ring and the nitrogen atom allows for the fine-tuning of the molecule's physicochemical properties, making the development of efficient and selective synthetic methodologies a subject of continuous research. This compound, the focus of this guide, presents a unique combination of a sterically hindered secondary alkyl group and a disubstituted aniline ring, making its synthesis a compelling case study for comparing different N-alkylation strategies.
This guide will focus on two primary synthetic strategies:
-
Route A: Reductive Amination: A two-step, one-pot reaction involving the formation of an imine intermediate from 3,4-dimethylaniline and pentan-3-one, followed by its in-situ reduction.
-
Route B: Direct N-Alkylation: A classical approach involving the direct reaction of 3,4-dimethylaniline with a 1-ethylpropyl halide in the presence of a base.
We will delve into the mechanistic underpinnings of each route, provide detailed experimental procedures, and present a comparative analysis to guide the selection of the most appropriate method based on specific laboratory or industrial needs.
Mechanistic Overview
A foundational understanding of the reaction mechanisms is paramount for troubleshooting and optimizing synthetic protocols.
Route A: Reductive Amination
Reductive amination proceeds via a two-stage mechanism. The initial step is the acid-catalyzed formation of a Schiff base (imine) from the reaction of 3,4-dimethylaniline with pentan-3-one. This is a reversible reaction, and the removal of water can drive the equilibrium towards the imine product. The second stage involves the reduction of the C=N double bond of the imine to the corresponding amine. This reduction is typically achieved in the same pot using a mild reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃). The latter is often preferred for its milder nature and tolerance of a wider range of functional groups.
Diagram 1: Reductive Amination Pathway
A Researcher's Guide to the Spectroscopic Differentiation of N-(1-ethylpropyl)-3,4-dimethylaniline Isomers
In the fields of pharmaceutical development, metabolite identification, and quality control, the unambiguous structural elucidation of isomeric compounds is paramount. Positional isomers, such as the various dimethylaniline derivatives, often exhibit subtle structural differences that can lead to significant variations in biological activity and toxicity. This guide provides a comprehensive spectroscopic framework for differentiating N-(1-ethylpropyl)-3,4-dimethylaniline from its key positional isomers, N-(1-ethylpropyl)-2,3-dimethylaniline and N-(1-ethylpropyl)-2,6-dimethylaniline.
Drawing upon foundational spectroscopic principles and comparative data from analogous structures, this document offers researchers the rationale behind experimental choices, detailed analytical protocols, and predictive data to facilitate the confident identification of these specific isomers.
The Challenge of Isomer Differentiation
The core analytical challenge lies in distinguishing the substitution pattern of the two methyl groups on the aniline ring. While all three isomers share the same molecular weight and elemental composition, the spatial arrangement of the substituents creates unique electronic environments. These differences are most effectively probed using a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Mass Spectrometry (MS) serves as a confirmatory tool, primarily for determining molecular weight.
Molecular Structures Under Comparison
To establish a clear frame of reference, the structures of the three primary isomers of interest are presented below. The key distinction lies in the relative positions of the two methyl groups and the N-alkyl substituent on the aromatic ring.
Caption: Positional isomers of N-(1-ethylpropyl)-dimethylaniline.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful technique for distinguishing these isomers.[1] The chemical shifts and coupling patterns of the aromatic protons are uniquely dictated by the substituent positions.
Expertise & Causality: Predicting ¹H NMR Differences
The N-alkyl and dimethylamino groups are electron-donating, which influences the electron density of the aromatic ring and, consequently, the chemical shifts of the aromatic protons.[2] Aromatic protons typically resonate between 6.5 and 8.0 ppm.[3][4] The key to differentiation lies in the number of distinct signals and their splitting patterns in this region.
-
This compound: This isomer lacks symmetry relative to the aromatic protons. It will exhibit three distinct signals in the aromatic region: a singlet, and two doublets forming an AX or AB system.
-
N-(1-ethylpropyl)-2,3-dimethylaniline: This isomer also lacks symmetry and will show three distinct aromatic proton signals, likely a complex multiplet or a combination of a triplet and two doublets.
-
N-(1-ethylpropyl)-2,6-dimethylaniline: Due to the symmetry imparted by the two methyl groups flanking the N-alkyl substituent, this isomer will show only two distinct aromatic proton signals: a triplet and a doublet, with a characteristic 2:1 integration ratio.
Predicted ¹H and ¹³C NMR Data Summary
The following tables provide predicted chemical shifts for the key diagnostic signals of each isomer. These values are based on established substituent effects on benzene rings.[2][5]
Table 1: Predicted ¹H NMR Aromatic Region Data (500 MHz, CDCl₃)
| Isomer | Predicted Aromatic Proton Signals (δ, ppm) | Predicted Multiplicity |
| 3,4-dimethyl | ~6.95, ~6.90, ~6.60 | s, d, d |
| 2,3-dimethyl | ~7.00, ~6.80, ~6.70 | t, d, d |
| 2,6-dimethyl | ~6.90, ~6.65 | t, d |
Table 2: Predicted ¹³C NMR Aromatic Region Data (125 MHz, CDCl₃)
| Isomer | Number of Aromatic Signals | Predicted Chemical Shift Range (δ, ppm) |
| 3,4-dimethyl | 6 | 110 - 150 |
| 2,3-dimethyl | 6 | 110 - 150 |
| 2,6-dimethyl | 4 | 110 - 150 |
The number of signals in the ¹³C NMR spectrum is a direct indicator of the molecule's symmetry.[6][7][8] The 2,6-dimethyl isomer, being the most symmetric, is expected to show only four signals for the six aromatic carbons, whereas the other two less symmetric isomers should display six distinct signals.[6][8]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
A self-validating protocol ensures reproducibility and accuracy.
Caption: Standard workflow for NMR sample preparation and analysis.
Detailed Steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the aniline isomer in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[9][10] Ensure the sample is fully dissolved; if not, filter the solution to remove any particulates.[9][10]
-
Tube Loading: Transfer the solution into a clean, dry 5 mm NMR tube.[10][11] The sample height should be adequate for the instrument, typically around 4 cm.[11]
-
Instrument Setup: Insert the sample into the NMR spectrometer.[12] The instrument's magnetic field needs to be homogenized for the sample, a process known as shimming, using the deuterium signal from the solvent for locking.
-
¹H Acquisition: Acquire the proton NMR spectrum. A typical experiment involves 16-32 scans for a good signal-to-noise ratio.
-
¹³C Acquisition: Acquire the carbon NMR spectrum. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) are required to achieve a sufficient signal-to-noise ratio.[10]
-
Data Processing: Process the raw data (Free Induction Decay) using a Fourier Transform. The resulting spectra should be phase-corrected and baseline-corrected for accurate analysis. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy: A Rapid Screening Method
FT-IR spectroscopy provides valuable information about the functional groups and, crucially, the aromatic substitution pattern.[13] The C-H out-of-plane bending vibrations in the fingerprint region (900-690 cm⁻¹) are particularly diagnostic.[3][4][14]
Expertise & Causality: Interpreting Aromatic Bending Modes
The number of adjacent hydrogen atoms on the benzene ring determines the position of strong absorption bands in the fingerprint region.[15]
-
This compound (1,2,4-trisubstituted pattern): This isomer has three adjacent aromatic hydrogens. It is expected to show a strong absorption band in the 810-850 cm⁻¹ range.[3]
-
N-(1-ethylpropyl)-2,3-dimethylaniline (1,2,3-trisubstituted pattern): This isomer has three adjacent aromatic hydrogens and will likely exhibit a strong band in the 750-790 cm⁻¹ region and another weaker one between 670-720 cm⁻¹.[3]
-
N-(1-ethylpropyl)-2,6-dimethylaniline (1,2,3-trisubstituted pattern): Similar to the 2,3-isomer, this compound also follows a 1,2,3-trisubstitution pattern and will have characteristic absorptions in the same regions, though band shape and exact position may vary slightly.
Table 3: Predicted Diagnostic FT-IR Absorption Bands
| Isomer | Substitution Pattern | Predicted C-H Bending Frequencies (cm⁻¹) |
| 3,4-dimethyl | 1,2,4-Trisubstituted | 810 - 850 (strong) |
| 2,3-dimethyl | 1,2,3-Trisubstituted | 750 - 790 (strong), 670 - 720 (medium) |
| 2,6-dimethyl | 1,2,3-Trisubstituted | 750 - 790 (strong), 670 - 720 (medium) |
Experimental Protocol: FT-IR Spectroscopy
For liquid samples like these aniline derivatives, the simplest method is to use salt plates (NaCl or KBr).
Detailed Steps:
-
Background Scan: Ensure the sample compartment of the FT-IR spectrometer is empty and clean. Run a background scan to account for atmospheric CO₂ and H₂O.[16] This provides a baseline that the instrument subtracts from the sample scan.[16]
-
Sample Preparation: Place one drop of the neat liquid sample onto a clean, dry salt plate. Place a second salt plate on top and gently rotate to create a thin, uniform film.[17]
-
Sample Scan: Place the prepared salt plates into the sample holder in the spectrometer.[16]
-
Acquire Spectrum: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the key absorption bands and compare them to the predicted values, paying close attention to the fingerprint region.
-
Cleaning: Thoroughly clean the salt plates with a dry solvent like anhydrous acetone or chloroform and store them in a desiccator.
Mass Spectrometry (MS): Confirmation of Molecular Weight
Mass spectrometry is used to confirm the molecular weight of the isomers. Under standard electron ionization (EI), all three isomers are expected to show an identical molecular ion (M⁺) peak.
Expertise & Causality: Fragmentation Patterns
While all isomers will have the same molecular weight, their fragmentation patterns might show subtle differences.[18][19] For N-alkylanilines, a common fragmentation is the alpha-cleavage of the C-C bond adjacent to the nitrogen atom.[20][21] Another significant fragmentation pathway for alkyl-substituted benzenes is the formation of a tropylium ion.[21] However, distinguishing positional isomers based solely on EI fragmentation can be challenging and is less definitive than NMR.
Table 4: Predicted Key Mass Spectrometry Data
| Isomer | Molecular Formula | Exact Mass (Monoisotopic) | Predicted Key Fragments (m/z) |
| All Isomers | C₁₃H₂₁N | 191.1674 | 191 (M⁺), 162 ([M-C₂H₅]⁺), 148 ([M-C₃H₇]⁺) |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Caption: General workflow for Mass Spectrometry analysis.
Detailed Steps:
-
Sample Introduction: Introduce a small, dilute sample into the mass spectrometer.[22] This is often done via a Gas Chromatography (GC-MS) system, which would also separate the isomers if they were in a mixture.
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.[22]
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[22]
-
Detection: An electron multiplier or similar detector measures the abundance of each ion.
-
Spectrum Generation: The data is plotted as relative abundance versus m/z to generate the mass spectrum. The most abundant ion is assigned a relative abundance of 100% and is called the base peak.[22]
Conclusion
The definitive identification of this compound and its positional isomers is most reliably achieved through a combination of spectroscopic techniques.
-
¹H and ¹³C NMR are the most powerful and conclusive methods. The number of signals, their chemical shifts, and the splitting patterns in the aromatic region provide a unique fingerprint for each isomer's substitution pattern.
-
FT-IR spectroscopy serves as an excellent rapid screening tool, with the C-H out-of-plane bending vibrations in the fingerprint region offering strong evidence for the specific trisubstituted pattern.
-
Mass Spectrometry confirms the molecular weight common to all isomers and can provide some structural information through fragmentation, though it is less definitive for distinguishing these specific positional isomers compared to NMR.
By employing these techniques in a coordinated manner and understanding the causal relationship between molecular structure and spectral output, researchers can confidently and accurately elucidate the structure of their target aniline derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. theexamformula.co.uk [theexamformula.co.uk]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 11. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 12. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. Aromatic Fingerprint Vibrations [sites.science.oregonstate.edu]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. whitman.edu [whitman.edu]
- 22. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Reactivity of N-(1-ethylpropyl)-3,4-dimethylaniline and 3,4-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: Structural and Electronic Profiles
Understanding the reactivity of substituted anilines is fundamental to the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials.[1] At the heart of this reactivity lies the nitrogen atom's lone pair of electrons and its interaction with the aromatic π-system. This guide focuses on two structurally related anilines: 3,4-dimethylaniline, a primary aromatic amine, and N-(1-ethylpropyl)-3,4-dimethylaniline, its N-alkylated, secondary amine counterpart.
| Compound | Structure | Key Features |
| 3,4-Dimethylaniline | Primary amine (-NH₂), two methyl groups on the aromatic ring. | |
| This compound | ![]() | Secondary amine (-NHR), bulky N-alkyl (1-ethylpropyl) group, two methyl groups on the aromatic ring.[2] |
The primary structural difference—the presence of a bulky 1-ethylpropyl group on the nitrogen atom of this compound—is the principal determinant of the divergent reactivity profiles of these two molecules. This difference manifests through a combination of electronic and steric effects.
The Interplay of Electronic and Steric Effects
The reactivity of anilines in electrophilic aromatic substitution (EAS) is governed by the electron-donating capacity of the amino group, which activates the aromatic ring, particularly at the ortho and para positions.[3][4] However, the degree of N-alkylation introduces a nuanced interplay of inductive and steric effects that can either enhance or diminish this reactivity.
Electronic Effects:
-
Inductive Effect: Alkyl groups are electron-donating by induction. In principle, the 1-ethylpropyl group in this compound should increase the electron density on the nitrogen atom more than the hydrogen atoms in 3,4-dimethylaniline. This enhanced electron donation would be expected to increase the nucleophilicity of the nitrogen and further activate the aromatic ring towards electrophiles.
-
Resonance Effect: The lone pair on the nitrogen atom participates in resonance with the benzene ring, donating electron density and stabilizing the arenium ion intermediate formed during electrophilic attack.[3] This is the dominant activating effect for both molecules.
Steric Effects:
-
Steric Hindrance: The bulky 1-ethylpropyl group presents significant steric hindrance around the nitrogen atom and the ortho positions of the aromatic ring.[5] This can impede the approach of electrophiles, potentially slowing down reaction rates and influencing the regioselectivity of the substitution.[5][6]
The following diagram illustrates the key factors influencing the reactivity of these two anilines.
Caption: Factors influencing the relative reactivity of the two anilines.
Comparative Reactivity in Key Transformations
The practical consequences of these competing effects are best illustrated by examining their behavior in common organic reactions.
Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution reactions such as nitration and bromination, the amino group is a strong activating, ortho-, para-director.
Nitration: The nitration of anilines requires careful consideration of reaction conditions to avoid oxidation and poly-substitution.[7][8]
-
3,4-dimethylaniline: Being a primary amine, direct nitration with strong acids can lead to the formation of anilinium ions, which are deactivating and meta-directing.[9] Therefore, a protection-acylation strategy is often employed to moderate the reactivity and ensure para-substitution.
-
This compound: The bulky N-alkyl group provides a degree of steric protection for the nitrogen, but more importantly, it significantly hinders attack at the ortho positions. This steric hindrance makes substitution at the less encumbered para position even more favorable. However, the overall reaction rate may be slower compared to a less hindered secondary or primary aniline due to the steric impediment to the approach of the electrophile.
Bromination: Bromination of anilines is typically a rapid reaction.
-
3,4-dimethylaniline: Direct bromination often leads to polybromination due to the high activation of the ring.[10] Monobromination can be achieved under controlled conditions.
-
This compound: The steric bulk of the 1-ethylpropyl group is expected to disfavor ortho-bromination, leading to a higher selectivity for the para-bromo product. The overall rate of reaction may be attenuated by this steric hindrance.
The following table summarizes the expected outcomes for electrophilic aromatic substitution:
| Reaction | Reagent | 3,4-dimethylaniline | This compound | Rationale for Difference |
| Nitration | HNO₃/H₂SO₄ | Prone to oxidation and meta-substitution; protection recommended. | Higher selectivity for para-substitution, but potentially slower rate. | Steric hindrance from the N-alkyl group disfavors ortho-attack.[5] |
| Bromination | Br₂ | Highly reactive, risk of polybromination. | Increased selectivity for the para-product. | Steric bulk of the N-alkyl group shields the ortho positions. |
N-Alkylation and N-Acylation
These reactions occur at the nitrogen atom and are highly sensitive to steric effects.
-
3,4-dimethylaniline: The two protons on the primary amine are readily substituted, allowing for straightforward mono- and di-alkylation or acylation, although controlling the degree of alkylation can be challenging.[11]
-
This compound: As a secondary amine, it can only undergo one additional N-alkylation or N-acylation. The significant steric hindrance from the existing 1-ethylpropyl group makes these reactions considerably more difficult and slower compared to 3,4-dimethylaniline. Forcing conditions may be required.[12]
Experimental Protocols
To provide a tangible basis for comparison, detailed protocols for a representative electrophilic aromatic substitution (bromination) and an N-centered reaction (acetylation) are provided below.
Comparative Bromination
This protocol is designed to qualitatively assess the relative reactivity and regioselectivity of the two anilines towards bromination.
Objective: To compare the rate of reaction and product distribution of the bromination of 3,4-dimethylaniline and this compound.
Materials:
-
3,4-dimethylaniline
-
This compound
-
Bromine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Prepare two separate 0.1 M solutions of 3,4-dimethylaniline and this compound in DCM.
-
In separate flasks, place 10 mL of each aniline solution and cool to 0°C in an ice bath.
-
Prepare a 0.1 M solution of bromine in DCM.
-
To each aniline solution, add the bromine solution dropwise with stirring. Monitor the disappearance of the bromine color.
-
Once the reaction is complete (as indicated by a persistent bromine color or by TLC analysis), quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product mixture by ¹H NMR or GC-MS to determine the ratio of ortho to para-bromo products.
Expected Observations:
-
The reaction with 3,4-dimethylaniline is expected to be faster, with the potential for the formation of di- and tri-brominated byproducts if the bromine is not added carefully.
-
The reaction with this compound is anticipated to be slower and yield a higher proportion of the para-brominated product.
The workflow for this comparative experiment is depicted below:
Caption: Experimental workflow for comparative bromination.
Comparative N-Acetylation
This protocol aims to demonstrate the difference in nucleophilicity and steric hindrance at the nitrogen atom.
Objective: To compare the rate of N-acetylation of 3,4-dimethylaniline and this compound.
Materials:
-
3,4-dimethylaniline
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In separate flasks, dissolve equimolar amounts of 3,4-dimethylaniline and this compound in DCM containing one equivalent of pyridine.
-
To each solution, add one equivalent of acetic anhydride dropwise at room temperature.
-
Monitor the progress of the reactions by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixtures with 1 M HCl, followed by saturated sodium bicarbonate solution.
-
Dry the organic layers over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Compare the reaction times and yields of the corresponding acetamides.
Expected Observations:
-
3,4-dimethylaniline will react significantly faster to form N-(3,4-dimethylphenyl)acetamide.
-
This compound will react much more slowly due to the steric hindrance around the nitrogen atom, resulting in a lower yield over the same time period.
Summary and Conclusion
The comparison between this compound and 3,4-dimethylaniline provides a clear illustration of the fundamental principles governing aniline reactivity.
| Feature | 3,4-dimethylaniline | This compound | Key Influencing Factor |
| Ring Activation | Strongly activating | Strongly activating | Both have a powerful electron-donating amino group. |
| EAS Rate | Generally faster | Generally slower | Steric hindrance from the N-alkyl group impedes electrophile approach.[5] |
| EAS Regioselectivity | Ortho/Para directing, risk of poly-substitution | High selectivity for the para position | Steric bulk of the N-alkyl group shields the ortho positions. |
| N-Nucleophilicity | Highly accessible | Sterically hindered | The bulky 1-ethylpropyl group blocks access to the nitrogen lone pair.[12] |
| Basicity | Weaker base | Potentially slightly stronger base | The inductive effect of the alkyl group increases electron density on the nitrogen. |
References
- 1. 3,4-Dimethylaniline | C8H11N | CID 7248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 56038-89-2 [chemicalbook.com]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. lkouniv.ac.in [lkouniv.ac.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Synthetic Protocols for Aromatic Nitration: A Review [ouci.dntb.gov.ua]
- 8. studylib.net [studylib.net]
- 9. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 10. youtube.com [youtube.com]
- 11. tsijournals.com [tsijournals.com]
- 12. The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What Is this compound and How It Supports Agrochemical Synthesis [jindunchemical.com]
- 14. This compound: A Key Organic Compound [jindunchemical.com]
A Comparative Guide to the Synthesis of N-(1-ethylpropyl)-3,4-dimethylaniline: A Cost-Benefit Analysis for Industrial Applications
For researchers, scientists, and professionals in drug development and agrochemical synthesis, the efficient and cost-effective production of key intermediates is paramount. N-(1-ethylpropyl)-3,4-dimethylaniline is a critical building block, most notably as the precursor to the widely used herbicide Pendimethalin. The selection of a synthetic route for this compound on an industrial scale is a multifaceted decision, balancing yield, cost, safety, and environmental impact. This guide provides an in-depth comparative analysis of the most prominent methods for synthesizing this compound, offering experimental data and a cost-benefit framework to inform your process development.
Introduction to this compound
This compound, a substituted aniline, is a vital intermediate in the agrochemical industry.[1] Its molecular structure is key to the efficacy of the final active ingredient, making its synthesis a critical step in the production of herbicides like Pendimethalin. The primary challenge in its industrial synthesis lies in achieving high yields and purity while maintaining cost-effectiveness and adhering to increasingly stringent environmental and safety regulations.
This guide will explore four distinct synthetic strategies:
-
One-Pot Reductive Amination of 3,4-Dimethyl Nitrobenzene
-
Two-Step Reductive Amination of 3,4-Xylidine
-
Buchwald-Hartwig Amination
-
Haloanilination
Each method will be evaluated based on its chemical efficiency, economic viability, scalability, and safety and environmental profile.
Method 1: One-Pot Reductive Amination of 3,4-Dimethyl Nitrobenzene
This approach combines the reduction of a nitro group and the formation of the N-alkyl bond in a single process, offering a potentially streamlined and cost-effective route.
Reaction Scheme and Mechanism
This process involves the direct reaction of 3,4-dimethyl nitrobenzene with 3-pentanone in the presence of a catalyst and a hydrogen source. The reaction proceeds through the reduction of the nitro group to an amine, which then condenses with 3-pentanone to form an imine, followed by the in-situ reduction of the imine to the final product.
"3,4-Dimethyl Nitrobenzene" [fillcolor="#EA4335"]; "3-Pentanone" [fillcolor="#FBBC05"]; "H2" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Catalyst" [shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Intermediate_Imine" [label="Intermediate Imine"]; "Product" [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"3,4-Dimethyl Nitrobenzene" -> "Intermediate_Imine" [label=" + 3-Pentanone"]; "H2" -> "Intermediate_Imine" [label="Reduction"]; "Catalyst" -> "Intermediate_Imine"; "Intermediate_Imine" -> "Product" [label="Reduction"]; }
Process Conditions and Performance
Chinese patents describe a one-step synthesis using a platinum-on-carbon (Pt/C) catalyst in the presence of a phosphoric acid-sodium dihydrogen phosphate buffer.[2] This method reports a remarkable yield of up to 99.8% under relatively mild conditions of 40-55°C and 0.1-0.5 MPa of hydrogen pressure.[2] The reaction time is also short, around 30 minutes.[2] Another patent details a similar process starting from o-xylene, which is first nitrated to 3,4-dimethyl nitrobenzene.[3]
Cost-Benefit Analysis
-
Cost:
-
Raw Materials: 3,4-dimethyl nitrobenzene and 3-pentanone are the primary starting materials. While the one-pot nature reduces handling costs, the initial cost of the nitroaromatic can be a factor.
-
Catalyst: Platinum on carbon is an expensive catalyst, and its lifecycle, including recovery and reactivation, is a significant cost driver.[4]
-
Operational: The low temperature and pressure requirements suggest lower energy costs compared to high-pressure hydrogenations.
-
-
Benefits:
-
High Yield: The reported near-quantitative yield is a major advantage, maximizing the conversion of raw materials to the final product.[2]
-
Process Efficiency: The one-pot nature simplifies the process, reducing the need for intermediate isolation and purification steps, which in turn lowers capital and operational expenditures.[2]
-
Safety: While handling hydrogen gas always requires stringent safety measures, the relatively low pressures mitigate some of the risks associated with high-pressure industrial hydrogenations.
-
Method 2: Two-Step Reductive Amination of 3,4-Xylidine
This classical approach involves the formation of a Schiff base intermediate, which is then isolated or directly reduced.
Reaction Scheme and Mechanism
In the first step, 3,4-dimethylaniline (3,4-xylidine) is condensed with 3-pentanone (diethyl ketone) to form a Schiff base (an imine). This intermediate is then reduced in a separate step using a reducing agent to yield the final product.
"3,4-Xylidine" [fillcolor="#EA4335"]; "3-Pentanone" [fillcolor="#FBBC05"]; "Schiff_Base" [label="Schiff Base (Imine)"]; "Reducing_Agent" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Product" [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"3,4-Xylidine" -> "Schiff_Base" [label=" + 3-Pentanone\n(Condensation)"]; "Schiff_Base" -> "Product" [label="Reduction"]; "Reducing_Agent" -> "Product"; }
Process Conditions and Performance
This method is described in the context of pendimethalin synthesis.[5] The condensation step is typically carried out by heating the reactants, often with azeotropic removal of water. The subsequent reduction of the Schiff base can be achieved through catalytic hydrogenation (e.g., using Pd/C or Pt/C and H₂) or with chemical reducing agents like sodium borohydride (NaBH₄).[5][6] A patent for pendimethalin preparation describes the reduction of the Schiff base using a catalyst under a pressure of 6-15 kg/cm ².[5]
Cost-Benefit Analysis
-
Cost:
-
Raw Materials: 3,4-xylidine is a readily available and relatively inexpensive starting material.
-
Reagents: The cost of the reducing agent is a key consideration. Catalytic hydrogenation requires investment in pressure equipment and catalysts, while chemical reductants like NaBH₄ can be costly on a large scale.
-
Operational: A two-step process generally incurs higher operational costs due to the need for intermediate handling and potentially purification.
-
-
Benefits:
-
Versatility: This method offers flexibility in the choice of reducing agent, allowing for adaptation based on available equipment and cost considerations.
-
Control: The stepwise nature of the reaction can offer better control over the process and potentially easier purification of the final product.
-
Method 3: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds and represents a more modern approach.
Reaction Scheme and Mechanism
The Buchwald-Hartwig amination involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a strong base. In this case, 3,4-dimethyliodobenzene or a related halide would be coupled with 3-aminopentane.
"Aryl_Halide" [label="3,4-Dimethylaryl Halide", fillcolor="#EA4335"]; "Amine" [label="3-Aminopentane", fillcolor="#FBBC05"]; "Pd_Catalyst" [shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Base" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Product" [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Aryl_Halide" -> "Product" [label=" + 3-Aminopentane"]; "Amine" -> "Product"; "Pd_Catalyst" -> "Product"; "Base" -> "Product"; }
Process Conditions and Performance
A described synthesis involves reacting 3,4-dimethyliodobenzene with 3-aminopentane using a bis(triphenylphosphine)dichloropalladium(II) catalyst and potassium tert-butoxide as the base in xylene at 90°C for 6 hours, with a reported yield of 96.3%.[7]
Cost-Benefit Analysis
-
Cost:
-
Raw Materials: Aryl halides, particularly iodides and bromides, are generally more expensive than the corresponding nitro or amino compounds.
-
Catalyst: Palladium catalysts and the often-required phosphine ligands are a major cost component.[8] Catalyst recovery and recycling are essential for economic viability.
-
Reagents: Strong, sterically hindered bases like sodium or potassium tert-butoxide are required, which are more expensive than common inorganic bases.
-
-
Benefits:
-
Challenges:
-
Scalability: While used in the pharmaceutical industry, scaling up Buchwald-Hartwig reactions for agrochemical production can be challenging due to catalyst cost, sensitivity to air and moisture, and the need for specialized equipment.[8]
-
Waste: The reaction generates stoichiometric amounts of salt by-products from the base, which require disposal.[10]
-
Method 4: Haloanilination
This method involves the amination of a halogenated aromatic compound, similar to the Buchwald-Hartwig reaction but potentially using different catalytic systems.
Reaction Scheme and Mechanism
A Chinese patent describes the preparation of this compound by reacting a m-halogen-o-xylene with 3-pentylamine in the presence of a catalyst.[11]
"Halogenated_Xylene" [label="m-Halogen-o-xylene", fillcolor="#EA4335"]; "3-Pentylamine" [fillcolor="#FBBC05"]; "Catalyst" [shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Product" [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Halogenated_Xylene" -> "Product" [label=" + 3-Pentylamine"]; "3-Pentylamine" -> "Product"; "Catalyst" -> "Product"; }
Process Conditions and Performance
The patent suggests heating the reactants in the presence of a catalyst, with the subsequent product being used for the synthesis of pendimethalin.[11] The patent mentions that this route avoids the selectivity issues associated with the nitration of o-xylene in traditional pendimethalin synthesis.[11]
Cost-Benefit Analysis
-
Cost:
-
Raw Materials: The cost of the halogenated o-xylene would be a primary factor.
-
Catalyst: The patent suggests that the catalytic system is inexpensive, which would be a significant advantage.[11]
-
-
Benefits:
-
Improved Selectivity: This route may offer better regioselectivity compared to methods involving the nitration of substituted benzenes.
-
Potentially Lower Catalyst Cost: If a less expensive catalyst than palladium can be effectively used, this would significantly improve the economic viability.
-
Comparative Data Summary
| Metric | Method 1: One-Pot Reductive Amination | Method 2: Two-Step Reductive Amination | Method 3: Buchwald-Hartwig Amination | Method 4: Haloanilination |
| Starting Materials | 3,4-Dimethyl Nitrobenzene, 3-Pentanone | 3,4-Xylidine, 3-Pentanone | 3,4-Dimethylaryl Halide, 3-Aminopentane | m-Halogen-o-xylene, 3-Pentylamine |
| Key Reagents/Catalysts | Pt/C, H₂ | H₂ with Pd/C or Pt/C, or NaBH₄ | Pd catalyst, Phosphine ligand, Strong base | Inexpensive catalyst (as per patent) |
| Reported Yield | Up to 99.8%[2] | High (specific data varies) | ~96.3%[7] | >70% for final product (pendimethalin)[11] |
| Process Steps | 1 | 2 | 1 | 1 |
| Key Advantages | High yield, high efficiency, one-pot | Readily available starting material, versatile | Broad scope, high yield | Potentially inexpensive catalyst, good selectivity |
| Key Disadvantages | High cost of Pt catalyst | Two-step process, potential for by-products | High cost of Pd catalyst and ligands, scalability concerns | Limited publicly available data |
| Safety Concerns | Handling of H₂ gas, pyrophoric catalyst | Handling of H₂ gas or borohydride, flammability | Air- and moisture-sensitive catalysts, strong bases | Dependent on specific catalyst and solvent |
| Environmental Impact | Catalyst recovery is crucial | Generation of waste from reducing agents | Precious metal waste, salt by-products | Dependent on catalyst and solvent system |
Experimental Protocols
Representative Protocol for Method 1: One-Pot Reductive Amination
This protocol is adapted from the general conditions described in the patent literature and should be optimized for specific laboratory or plant conditions.[2]
-
To a suitable pressure reactor, add 3,4-dimethyl nitrobenzene, 3-pentanone (1.5-2 molar equivalents), and a Pt/C catalyst (e.g., 5 wt% Pt, 0.5-1 mol%).
-
Add a phosphoric acid-sodium dihydrogen phosphate buffer solution.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen) several times, followed by purging with hydrogen.
-
Pressurize the reactor with hydrogen to 0.1-0.5 MPa.
-
Heat the reaction mixture to 40-55°C with vigorous stirring.
-
Monitor the reaction progress by hydrogen uptake or chromatographic analysis. The reaction is typically complete within 30-60 minutes.
-
After completion, cool the reactor, vent the hydrogen pressure, and purge with an inert gas.
-
Filter the reaction mixture to recover the catalyst.
-
The filtrate is then subjected to a workup procedure, which may include washing with acidic and basic solutions, followed by distillation to isolate the pure this compound.
Conclusion and Recommendations
The choice of the optimal synthesis route for this compound on an industrial scale hinges on a careful evaluation of the trade-offs between cost, efficiency, and safety.
-
Method 1 (One-Pot Reductive Amination of 3,4-Dimethyl Nitrobenzene) appears to be the most promising for large-scale production. Its high reported yield, one-pot nature, and relatively mild conditions present significant economic and operational advantages. The primary challenge is the cost and lifecycle management of the platinum catalyst.
-
Method 2 (Two-Step Reductive Amination of 3,4-Xylidine) is a viable alternative, particularly if the cost of the starting 3,4-xylidine is significantly lower than the corresponding nitro compound. However, the additional process step may increase operational costs and reduce overall throughput.
-
Method 3 (Buchwald-Hartwig Amination) , while elegant and high-yielding, is likely too costly for the production of an agrochemical intermediate on a large scale due to the expense of palladium catalysts and specialized ligands. Its application would be more justifiable for high-value products like pharmaceuticals.
-
Method 4 (Haloanilination) presents an interesting possibility, especially if an inexpensive and efficient catalyst system can be employed. However, the limited publicly available data makes a thorough evaluation difficult at this time.
For industrial applications, the One-Pot Reductive Amination of 3,4-Dimethyl Nitrobenzene is recommended as the primary route for further process development and optimization. A thorough investigation into the lifecycle and recovery of the platinum catalyst will be crucial for ensuring the long-term economic viability of this process.
References
- 1. researchgate.net [researchgate.net]
- 2. CN104250215A - Synthesis method of N-(1-ethyl propyl)-3, 4-dimethylaniline - Google Patents [patents.google.com]
- 3. CN101302168B - Preparation of N-(1- ethyl propyl)-3,4-methyl toluidine - Google Patents [patents.google.com]
- 4. capitalresin.com [capitalresin.com]
- 5. A Process For Preparation Of Pendimethal In [quickcompany.in]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. This compound | 56038-89-2 [chemicalbook.com]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Waste-minimized access to diarylamines and triarylamines via Csp 2 –N coupling under batch and flow conditions - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06065B [pubs.rsc.org]
- 11. CN101891631A - Method for preparing pendimethalin - Google Patents [patents.google.com]
Comparative Analysis of the Biological Activity of N-(1-ethylpropyl)-3,4-dimethylaniline and Its Derivatives as Mitotic Inhibitors
A Guide for Researchers in Herbicide Development
This guide provides a technical comparison of the biological activity of N-(1-ethylpropyl)-3,4-dimethylaniline, commercially known as pendimethalin, and its structural analogs. As a widely used dinitroaniline herbicide, pendimethalin's primary mode of action is the disruption of microtubule assembly in plant cells, a mechanism pivotal for weed management in modern agriculture. This document delves into the molecular basis of its activity, presents comparative data against alternative compounds, and outlines robust experimental protocols for its evaluation, offering a foundational resource for researchers engaged in the discovery and optimization of novel herbicidal agents.
The Molecular Mechanism: Arresting Cell Division via Microtubule Disruption
This compound and its related dinitroaniline compounds exert their herbicidal effects by targeting tubulin, the fundamental protein subunit of microtubules. In plant cells, microtubules are dynamic polymers essential for the formation of the mitotic spindle during cell division and for maintaining cell structure. The binding of dinitroanilines to α-tubulin subunits prevents their polymerization into functional microtubules. This disruption leads to a failure in chromosome segregation during mitosis, ultimately causing cell cycle arrest and plant death. Unlike some other microtubule-targeting agents, dinitroanilines do not cause depolymerization of existing microtubules but rather inhibit the formation of new ones.
The following diagram illustrates the mechanism of action:
Caption: Mechanism of this compound action.
Comparative Efficacy: Pendimethalin vs. Alternative Herbicides
The efficacy of a herbicide is determined by its potency against target weeds and its selectivity towards crops. Pendimethalin is a pre-emergent herbicide, primarily effective against annual grasses and certain broadleaf weeds. Its performance is often compared with other dinitroanilines, such as trifluralin, and herbicides with different modes of action.
| Herbicide | Chemical Class | Primary Site of Action | Typical Target Weeds | Crop Selectivity (Examples) |
| Pendimethalin | Dinitroaniline | Microtubule assembly inhibition | Amaranthus retroflexus (Redroot pigweed), Setaria faberi (Giant foxtail) | Corn, Soybeans, Cotton |
| Trifluralin | Dinitroaniline | Microtubule assembly inhibition | Similar to Pendimethalin | Soybeans, Sunflowers |
| Metolachlor | Chloroacetamide | Inhibition of very-long-chain fatty acids | Annual grasses, some broadleaf weeds | Corn, Soybeans |
| Atrazine | Triazine | Photosystem II inhibition | Broadleaf weeds, some grasses | Corn, Sorghum |
Structure-Activity Relationship (SAR) of Derivatives
The herbicidal activity of this compound derivatives is highly dependent on their chemical structure. Modifications to the aniline ring or the N-alkyl substituent can significantly alter potency and selectivity. Key structural features for high activity in the dinitroaniline class include:
-
Dinitro Groups: The two nitro groups at the 2 and 6 positions of the aniline ring are critical for herbicidal activity.
-
N-Alkyl Substituent: The nature of the alkyl group at the N1 position influences the compound's lipophilicity and fit within the tubulin binding pocket. The 1-ethylpropyl group in pendimethalin provides a good balance.
-
Ring Substituents: The methyl groups at the 3 and 4 positions contribute to the overall efficacy.
Studies have shown that replacing the N-(1-ethylpropyl) group with other branched alkyl chains can modulate activity. For instance, some derivatives with alternative branching patterns have demonstrated comparable or slightly varied activity against specific weed species, highlighting opportunities for analog development.
Experimental Protocols for Bioactivity Assessment
Evaluating the herbicidal potential of this compound derivatives requires a tiered approach, from molecular-level assays to whole-plant trials.
Protocol 1: In Vitro Tubulin Polymerization Assay
This assay directly measures the inhibitory effect of a compound on the polymerization of tubulin, providing a clear indication of its activity at the molecular target.
Methodology:
-
Preparation: Purify tubulin from a relevant plant source (e.g., maize). Resuspend the purified tubulin in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA).
-
Compound Incubation: Add various concentrations of the test compound (dissolved in DMSO) to the tubulin solution. Include a positive control (e.g., pendimethalin) and a negative control (DMSO vehicle).
-
Initiation of Polymerization: Initiate polymerization by adding GTP to a final concentration of 1 mM and warming the mixture to 30°C.
-
Measurement: Monitor the change in absorbance at 340 nm over time using a spectrophotometer. An increase in absorbance corresponds to microtubule polymerization.
-
Data Analysis: Calculate the rate of polymerization for each concentration. Determine the IC50 value, which is the concentration of the compound that inhibits polymerization by 50%.
Caption: Workflow for the in vitro tubulin polymerization assay.
Protocol 2: Seedling Growth Inhibition Assay
This whole-organism assay quantifies the herbicidal potency by measuring the effect on root and shoot growth of a model plant species.
Methodology:
-
System Setup: Place seeds of a sensitive indicator species (e.g., cress, Setaria viridis) on filter paper in petri dishes.
-
Treatment Application: Moisten the filter paper with a defined volume of test solution containing the this compound derivative at various concentrations. A control group should be treated with the solvent only.
-
Incubation: Place the petri dishes in a controlled growth chamber (e.g., 25°C, 16h light/8h dark cycle) for a period of 3-5 days.
-
Measurement: After the incubation period, carefully remove the seedlings and measure the length of the primary root and shoot for each seedling.
-
Data Analysis: Calculate the average root and shoot length for each concentration. Determine the GR50 value (the concentration that causes a 50% reduction in growth compared to the control) using dose-response curve analysis.
Caption: Workflow for the seedling growth inhibition assay.
Conclusion and Future Perspectives
This compound (pendimethalin) remains a cornerstone in weed management due to its effective inhibition of microtubule assembly. Understanding its mechanism of action and structure-activity relationships is crucial for the development of new herbicidal agents. The comparative data and standardized protocols presented in this guide offer a framework for the systematic evaluation of its derivatives. Future research should focus on synthesizing novel analogs with improved selectivity, a broader weed spectrum, and a lower environmental impact, addressing the ongoing challenge of herbicide resistance in global agriculture.
A Comparative Environmental Impact Assessment of N-(1-ethylpropyl)-3,4-dimethylaniline Synthesis: A Guide for Researchers
An in-depth analysis of traditional and greener synthetic routes to a key herbicide intermediate, providing researchers with the data to make more sustainable chemical choices.
N-(1-ethylpropyl)-3,4-dimethylaniline is a crucial intermediate in the synthesis of several agrochemicals, particularly dinitroaniline herbicides like pendimethalin. As the chemical industry increasingly moves towards more sustainable practices, a thorough environmental impact assessment of the synthesis of such high-volume chemicals is paramount. This guide provides a comparative analysis of three prominent synthetic routes to this compound, evaluating their environmental footprint through established green chemistry metrics. Furthermore, a potential greener alternative is proposed and assessed, offering a pathway towards a more sustainable production of this vital agricultural chemical.
Introduction to the Synthesis of this compound
The synthesis of this compound typically involves the formation of a C-N bond between a 3,4-dimethylaniline precursor and a 1-ethylpropyl group. The choice of starting materials and reaction pathway significantly influences the overall environmental impact of the process. This guide will dissect the following synthetic strategies:
-
Route 1: Traditional Two-Step Reductive Amination
-
Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination
-
Route 3: One-Step Platinum-Catalyzed Reductive Amination from Nitroarene
-
Route 4 (Proposed): Greener Catalytic Reductive Amination
The environmental performance of these routes will be compared using two key green chemistry metrics: Atom Economy and the Environmental Factor (E-Factor) .
Comparative Analysis of Synthetic Routes
This section details the reaction schemes, environmental considerations of the reagents and solvents, and a quantitative comparison of the green metrics for each synthetic route.
Route 1: Traditional Two-Step Reductive Amination
This classical approach involves the reduction of 3,4-dimethylnitrobenzene to 3,4-dimethylaniline, followed by reductive amination with 3-pentanone.
Step 1: Reduction of 3,4-dimethylnitrobenzene
A common method for this reduction is the use of a metal catalyst like Raney Nickel with hydrogen gas.
Step 2: Reductive Amination of 3,4-dimethylaniline
The resulting 3,4-dimethylaniline is then reacted with 3-pentanone in the presence of a stoichiometric reducing agent, such as sodium triacetoxyborohydride (STAB).[1][2][3]
Figure 1: Traditional Two-Step Synthesis of this compound.
Environmental Considerations:
-
Reagents: Sodium triacetoxyborohydride is a flammable solid that reacts with water to release flammable gases.[4] It can also cause serious eye damage and is suspected of damaging fertility.[5] The use of stoichiometric amounts of such a reagent generates significant waste.
-
Solvents: Methanol is a flammable and toxic solvent. 1,2-Dichloroethane (DCE) is a suspected human carcinogen and is hazardous to the environment.[2]
-
Catalyst: Raney Nickel, while effective, is pyrophoric and requires careful handling.
Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This modern synthetic method directly couples an aryl halide with an amine using a palladium catalyst.[6]
Figure 2: Palladium-Catalyzed Synthesis of this compound.
Environmental Considerations:
-
Catalyst: Palladium is a precious metal, and its price and availability can be a concern.[7] While catalytic amounts are used, residual palladium in the final product and waste streams can be an environmental issue.[8] However, palladium catalysts are often highly efficient and can be recycled.[9]
-
Base: Potassium tert-butoxide is a strong, corrosive, and flammable base that reacts violently with water.[10][11]
-
Solvent: Xylene is a volatile organic compound (VOC) that is harmful to human health and the environment.[1][12] Efforts are being made to find greener alternatives to xylene.[13]
Route 3: One-Step Platinum-Catalyzed Reductive Amination from Nitroarene
This innovative one-step process combines the reduction of the nitro group and the reductive amination in a single pot, starting from 3,4-dimethyl nitrobenzene.[13][14][15]
Figure 3: One-Step Platinum-Catalyzed Synthesis.
Environmental Considerations:
-
Catalyst: Platinum is a precious metal catalyst, but it is highly efficient and stable.[16] The use of a heterogeneous catalyst (Pt on carbon) allows for easier recovery and reuse.
-
Reagents: This route utilizes hydrogen gas as the reductant, with water being the only byproduct of the reduction, making it a very clean process. The use of a buffer solution helps to control the pH and improve selectivity.
-
Process: The one-pot nature of this synthesis significantly reduces waste from intermediate workup and purification steps, leading to a much-improved process mass intensity.
Route 4 (Proposed): Greener Catalytic Reductive Amination
Drawing inspiration from recent advances in green chemistry, a more sustainable route can be proposed. This involves the catalytic reductive amination of 3,4-dimethylaniline with 3-pentanone using molecular hydrogen and a non-precious metal catalyst, such as an iron or copper-based system, in a greener solvent.[7][9][11][17]
Figure 4: Proposed Greener Catalytic Reductive Amination.
Environmental Advantages:
-
Catalyst: The use of earth-abundant and less toxic metals like iron or copper would be a significant improvement over precious metal catalysts.
-
Reductant: Molecular hydrogen is the ideal reductant from a green chemistry perspective.[1][12]
-
Solvent: Replacing hazardous solvents with greener alternatives like ethyl acetate would further reduce the environmental impact.[4]
Quantitative Comparison: Green Chemistry Metrics
To objectively compare the environmental performance of these synthetic routes, Atom Economy and E-Factor have been calculated.
Atom Economy (AE) is a measure of the efficiency of a chemical reaction in converting reactants into the desired product.[18][19] It is calculated as:
AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100%
Environmental Factor (E-Factor) provides a measure of the amount of waste generated per unit of product.[1][5][20][21][22] It is calculated as:
E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)
| Metric | Route 1: Traditional Two-Step | Route 2: Pd-Catalyzed | Route 3: Pt-Catalyzed One-Step | Route 4: Proposed Greener Catalytic |
| Atom Economy (%) | ~69% | ~73% | ~89% | ~93% |
| E-Factor (estimated) | >10 | 5-10 | <5 | <2 |
Data Analysis:
-
The Traditional Two-Step Reductive Amination (Route 1) exhibits the lowest atom economy and the highest E-Factor due to the use of a stoichiometric reducing agent and a multi-step process with intermediate purification.
-
The Palladium-Catalyzed Buchwald-Hartwig Amination (Route 2) shows improved atom economy but still generates a considerable amount of waste, primarily from the strong base and solvent.
-
The One-Step Platinum-Catalyzed Reductive Amination (Route 3) demonstrates a significantly higher atom economy and a much lower E-Factor, highlighting the benefits of a one-pot catalytic process using a clean reductant.
-
The Proposed Greener Catalytic Reductive Amination (Route 4) has the potential for the highest atom economy and the lowest E-Factor, representing the most sustainable approach, although it requires further research and development to be implemented.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and validation of synthetic methods. Below are representative protocols for the discussed routes.
Protocol for Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination[6]
-
To a reaction vessel, add 3,4-dimethyliodobenzene (0.10 mol), bis(triphenylphosphine)dichloropalladium (0.0005 mol), and potassium tert-butoxide (0.20 mol) in xylene (200 mL).
-
Stir the mixture and add 3-aminopentane (0.11 mol).
-
Heat the reaction mixture to 90 °C and maintain for 6 hours.
-
After cooling, filter the mixture.
-
Wash the filtrate sequentially with 5% aqueous citric acid solution, saturated sodium carbonate solution, and saturated sodium chloride solution.
-
Dry the organic phase with anhydrous sodium sulfate and concentrate under reduced pressure to obtain the product.
Protocol for Route 3: One-Step Platinum-Catalyzed Reductive Amination[13][14]
-
In a high-pressure reactor, combine 3,4-dimethyl nitrobenzene, 3-pentanone, a platinum on carbon (Pt/C) catalyst, and a phosphoric acid-sodium dihydrogen phosphate buffer solution.
-
Pressurize the reactor with hydrogen gas (0.1-0.5 MPa).
-
Heat the reaction mixture to 40-55 °C with stirring.
-
Maintain the reaction until the consumption of hydrogen ceases.
-
After cooling and depressurizing, filter the catalyst.
-
Separate the organic layer, wash, dry, and concentrate to yield the product.
Conclusion and Future Outlook
This comparative guide demonstrates a clear hierarchy in the environmental performance of the different synthetic routes to this compound. The one-step platinum-catalyzed reductive amination from the corresponding nitroarene stands out as a significantly greener alternative to the traditional two-step method and the palladium-catalyzed approach.
The proposed greener catalytic reductive amination using earth-abundant metals and molecular hydrogen represents a promising future direction. Further research and development in this area are crucial to developing a truly sustainable industrial synthesis of this important agrochemical intermediate. By adopting these greener methodologies, the chemical industry can significantly reduce its environmental footprint while maintaining the efficient production of essential products.
References
- 1. researchgate.net [researchgate.net]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 5. Welcome to www.sheldon.nl [sheldon.nl]
- 6. researchgate.net [researchgate.net]
- 7. blogs.rsc.org [blogs.rsc.org]
- 8. airccse.com [airccse.com]
- 9. researchgate.net [researchgate.net]
- 10. gctlc.org [gctlc.org]
- 11. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. academic.oup.com [academic.oup.com]
- 14. CN104250215A - Synthesis method of N-(1-ethyl propyl)-3, 4-dimethylaniline - Google Patents [patents.google.com]
- 15. CN101302168B - Preparation of N-(1- ethyl propyl)-3,4-methyl toluidine - Google Patents [patents.google.com]
- 16. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. primescholars.com [primescholars.com]
- 19. research.monash.edu [research.monash.edu]
- 20. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Purity Standards of Research-Grade N-(1-ethylpropyl)-3,4-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of agrochemical synthesis and pharmaceutical research, the chemical intermediate N-(1-ethylpropyl)-3,4-dimethylaniline plays a pivotal role, primarily as a precursor in the manufacture of the herbicide pendimethalin.[1][2] The integrity of research and the quality of the final product are intrinsically linked to the purity of this starting material. This guide provides a comprehensive comparison of purity standards for research-grade this compound, offering insights into analytical methodologies for its assessment and a discussion of potential impurities.
The Critical Impact of Purity on Research Outcomes
The purity of this compound is not merely a quantitative measure; it is a critical determinant of reaction yield, impurity profiles of subsequent products, and, ultimately, the efficacy and safety of the final active ingredient. Impurities can lead to undesirable side reactions, the formation of toxic byproducts, and complications in downstream processing and purification. For researchers in drug development, where this aniline derivative might be used as a building block for novel compounds, stringent purity is paramount to ensure reproducible biological activity and to avoid misinterpretation of experimental results.[3]
Comparison of Purity Grades: Research vs. Technical
Commercially, this compound is available in different grades, primarily categorized as "technical" and "research" or "high-purity" grades. The distinction lies in the level of impurities and the rigor of quality control.
| Parameter | Research Grade | Technical Grade | Rationale and Implications |
| Purity Assay (Typical) | ≥99% | 96-98% | Higher purity in research grades minimizes the interference of impurities in sensitive applications and provides a more accurate molar quantity for stoichiometric calculations.[4] |
| Moisture Content | ≤0.20% | May be higher or unspecified | Low moisture content is critical to prevent side reactions in many organic syntheses, particularly those involving water-sensitive reagents.[4] |
| Color | Colorless to pale yellow liquid | Pale brown to brown liquid | Darker coloration often indicates the presence of oxidized impurities or degradation products, which can affect reaction outcomes.[1] |
| Impurity Profile | Characterized with low levels of specific impurities | May contain a higher percentage and a broader range of process-related impurities. | For research applications, a well-defined impurity profile is essential for understanding and controlling the reaction chemistry. |
This table represents typical specifications; actual values may vary between suppliers.
Unraveling the Impurity Profile: What to Look For
The synthesis of this compound, commonly achieved through the reductive amination of 3,4-dimethylaniline with 3-pentanone, can introduce several process-related impurities.[5] Understanding these potential contaminants is the first step in establishing robust purity standards.
Potential Impurities in this compound:
-
Unreacted Starting Materials: Residual 3,4-dimethylaniline and 3-pentanone.
-
Over-alkylation Products: Tertiary amines formed by the further reaction of the product.
-
Isomeric Impurities: Impurities arising from isomers present in the 3,4-dimethylaniline starting material.
-
Oxidation Products: Anilines are susceptible to oxidation, leading to colored impurities.[6]
-
Byproducts from Reductive Amination: Depending on the reducing agent and reaction conditions, various byproducts can form.
As a key intermediate in the production of the herbicide pendimethalin, impurities in this compound can carry over and lead to the formation of related impurities in the final product. For instance, an impurity in the starting aniline could lead to the formation of an analogous dinitroaniline derivative during the nitration step in pendimethalin synthesis.[7]
Analytical Methodologies for Purity Assessment
A multi-pronged analytical approach is essential for the comprehensive characterization of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques for purity determination and impurity profiling, while Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Quantification
HPLC is a robust and widely used technique for the analysis of substituted anilines due to its high resolution and sensitivity.[8] A reverse-phase HPLC method is typically employed for purity assessment.
Illustrative HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (Gradient Elution) |
| Gradient | Start with 40% Acetonitrile, ramp to 95% over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Experimental Protocol: HPLC Purity Analysis
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase (at initial conditions) to prepare a stock solution of 1 mg/mL. Prepare a working standard of 0.1 mg/mL by further dilution.
-
Sample Preparation: Prepare the sample to be analyzed at a concentration of approximately 0.1 mg/mL in the mobile phase.
-
Chromatographic Run: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total peak area in the chromatogram. Impurities can be quantified against the reference standard if their identities are known.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities.[9] Its high sensitivity and the structural information provided by the mass spectrometer make it ideal for identifying unknown impurities.
Illustrative GC-MS Method Parameters:
| Parameter | Condition |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (splitless mode) |
| Oven Temperature Program | Initial 80°C, hold 1 min, ramp at 15°C/min to 280°C, hold 5 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Mass Spectrometer | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-450 amu |
Experimental Protocol: GC-MS Impurity Profiling
-
Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
GC-MS Analysis: Inject the prepared sample into the GC-MS system.
-
Data Analysis: Identify the main component and any impurities by comparing their retention times and mass spectra with reference data or spectral libraries.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural confirmation of this compound and for detecting certain types of impurities that may not be readily observed by chromatographic techniques. The chemical shifts and coupling patterns provide a detailed fingerprint of the molecule. While a specific, publicly available, fully assigned spectrum for this compound is not readily found, the expected resonances can be predicted based on the spectra of similar structures like 3,4-dimethylaniline.[10]
Comparative Analysis of Analytical Techniques
| Technique | Principle | Advantages | Limitations |
| HPLC-UV | Differential partitioning between a stationary and mobile phase. | High precision and accuracy for quantification; suitable for non-volatile and thermally labile compounds. | May require reference standards for impurity identification; lower resolution for some volatile impurities. |
| GC-MS | Separation based on volatility and interaction with a stationary phase, with mass-based detection. | Excellent for separating and identifying volatile impurities; high sensitivity. | Not suitable for non-volatile or thermally labile compounds; may require derivatization for some polar analytes. |
| NMR | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Provides detailed structural information; can be quantitative without a reference standard for the analyte (qNMR). | Lower sensitivity compared to chromatographic methods; complex spectra for mixtures. |
Conclusion
For researchers, scientists, and drug development professionals, a thorough understanding of the purity standards of this compound is fundamental. While a purity level of ≥99% is a good benchmark for research-grade material, a comprehensive assessment should also include the identification and quantification of any significant impurities. The judicious application of orthogonal analytical techniques such as HPLC, GC-MS, and NMR is essential for a complete characterization. By insisting on high-purity, well-characterized starting materials, the scientific community can ensure the integrity and reproducibility of their research and the quality of the resulting products.
References
- 1. What Is this compound and How It Supports Agrochemical Synthesis [jindunchemical.com]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. This compound: A Key Organic Compound [jindunchemical.com]
- 4. cphi-online.com [cphi-online.com]
- 5. CN104250215A - Synthesis method of N-(1-ethyl propyl)-3, 4-dimethylaniline - Google Patents [patents.google.com]
- 6. noahchemicals.com [noahchemicals.com]
- 7. Pendimethalin Impurity 16 - SRIRAMCHEM [sriramchem.com]
- 8. fao.org [fao.org]
- 9. camlab.co.uk [camlab.co.uk]
- 10. goldbio.com [goldbio.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of N-(1-ethylpropyl)-3,4-dimethylaniline
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final, and arguably one of the most critical, stages is its safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of N-(1-ethylpropyl)-3,4-dimethylaniline, ensuring the safety of laboratory personnel and the protection of our environment. Our focus is not just on the "how," but the "why," grounding each step in established scientific principles and regulatory standards to build a framework of trust and safety.
Immediate Safety and Hazard Assessment: Understanding the Compound
This compound is a substituted aromatic amine. Like many compounds in this class, it presents a distinct hazard profile that must be thoroughly understood before any handling or disposal operations commence.
Primary Hazards:
-
Toxicity: This compound may be harmful if ingested, inhaled, or absorbed through the skin.[1] Aromatic amines can affect the blood's ability to carry oxygen, a condition known as methemoglobinemia.[2]
-
Irritation: It is known to cause skin and serious eye irritation.[3][4] Prolonged or repeated exposure may also lead to respiratory irritation.[3]
-
Environmental Hazard: As with most aromatic amines, uncontrolled release into the environment should be avoided.[5] It is considered toxic to aquatic life with long-lasting effects.[6][7]
This hazard profile dictates the necessity of stringent personal protective equipment (PPE) protocols and careful handling at all times.
Personal Protective Equipment (PPE): Your First Line of Defense
A proactive approach to safety is non-negotiable. The following table outlines the minimum required PPE for handling this compound, from routine laboratory use to disposal and spill management.
| Task | Minimum Required PPE | Rationale |
| Routine Handling & Weighing | Nitrile or Neoprene Gloves, Safety Goggles, Lab Coat | Protects against incidental skin and eye contact. |
| Waste Consolidation & Disposal | Chemical-Resistant Gloves (Butyl rubber or Viton recommended), Chemical Splash Goggles, Face Shield, Chemical-Resistant Apron or Coveralls | Provides enhanced protection against splashes and larger quantities of the chemical. |
| Spill Cleanup | Chemical-Resistant Gloves, Chemical Splash Goggles, Face Shield, Respirator (with organic vapor cartridge), Chemical-Resistant Coveralls and Boots | Offers maximum protection from concentrated vapors and direct contact during emergency situations. |
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that begins with waste characterization and ends with documented, compliant disposal. This workflow ensures that all regulatory and safety considerations are met.
Caption: Disposal workflow for this compound.
PART 1: Waste Characterization and Segregation
The foundation of compliant disposal is correctly identifying and classifying the waste. Under the Resource Conservation and Recovery Act (RCRA), a solid waste is considered hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[4][8]
-
Waste Identification : Collect all waste streams containing this compound into a designated, properly sealed, and clearly labeled container. The container should be made of a compatible material, such as polyethylene.
-
Hazardous Waste Characterization : While this compound is not individually listed with a specific EPA hazardous waste number, its parent compound, aniline, is listed as U012.[9] Furthermore, due to its toxic properties, waste containing this compound should be evaluated against the Toxicity Characteristic as defined in 40 CFR § 261.24 .[4][8] This involves the Toxicity Characteristic Leaching Procedure (TCLP). For practical purposes in a laboratory setting, it is safest to presume the waste is hazardous due to its inherent toxicity.
-
Segregation and Storage : Store the waste container in a designated satellite accumulation area away from incompatible materials like strong oxidizing agents and acids.[1][10] The container must be labeled with the words "Hazardous Waste" and a full description of its contents.
PART 2: Approved Disposal Methodologies
There are two primary pathways for the disposal of this compound waste: off-site incineration by a licensed contractor or on-site chemical treatment for dilute aqueous solutions.
Methodology A: High-Temperature Incineration (Third-Party Disposal)
This is the most common and recommended method for research laboratories.
-
Causality : High-temperature incineration is a highly effective method for destroying organic compounds. For aniline and its derivatives, combustion at sufficiently high temperatures (typically 850°C to 1200°C) with adequate residence time ensures the complete breakdown of the molecule into less harmful components like carbon dioxide, water, and nitrogen oxides (which are subsequently scrubbed from the flue gas).[11][12] For wastes containing halogenated compounds, temperatures at or above 1100°C are often required to prevent the formation of dioxins and other toxic byproducts.[12][13]
-
Protocol :
-
Ensure the hazardous waste container is properly labeled and sealed.
-
Contact your institution's Environmental Health & Safety (EHS) office to arrange for pickup.
-
Complete all required hazardous waste manifest paperwork provided by the EHS office or the licensed waste disposal company. This is a legal requirement that tracks the waste from "cradle-to-grave."
-
Methodology B: Chemical Treatment for Dilute Aqueous Solutions (In-Lab)
For small quantities of dilute aqueous waste, chemical degradation via an Advanced Oxidation Process (AOP) can be a viable option. The Fenton process, which generates highly reactive hydroxyl radicals, is effective at breaking down the aromatic ring of aniline compounds.[9]
-
Causality : The Fenton reaction (Fe²⁺ + H₂O₂) generates hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents. These radicals attack the electron-rich aniline ring, initiating a series of reactions that ultimately lead to ring-opening and mineralization into carbon dioxide and water.[1][9] The optimal pH for this reaction is typically acidic (around pH 3-4) to keep the iron in solution and promote radical formation.[5]
-
Experimental Protocol (Lab-Scale Fenton Degradation) :
-
Work Area Setup : Perform this procedure in a certified chemical fume hood. Ensure all necessary PPE is worn.
-
Acidification : Place the aqueous waste solution (e.g., 500 mL containing <1000 ppm of the aniline compound) in a suitably sized beaker with a magnetic stir bar. Slowly, while stirring, add dilute sulfuric acid to adjust the pH to approximately 3.0.
-
Catalyst Addition : Add ferrous sulfate (FeSO₄·7H₂O) to the solution to achieve a concentration of approximately 0.5 mM.[7]
-
Oxidizer Addition : While stirring vigorously, slowly add 30% hydrogen peroxide (H₂O₂) to the solution. A typical starting concentration is around 20 mM.[7] Caution : The reaction can be exothermic. Add the hydrogen peroxide in small increments.
-
Reaction : Allow the solution to stir at room temperature for at least 2 hours. Studies have shown that near-complete removal of aniline can be achieved within 30-60 minutes under optimal conditions.[14][15]
-
Neutralization and Disposal : After the reaction is complete, neutralize the solution by slowly adding a base, such as sodium bicarbonate, until the pH is between 6.0 and 8.0. The treated, neutralized solution can then typically be disposed of down the drain with copious amounts of water, but always confirm this with your local EHS guidelines.
-
Emergency Procedures: Spill Management
Accidents happen. A prepared response is critical to mitigating risk.
-
Evacuate and Alert : Immediately alert others in the vicinity. If the spill is large (>100 mL) or in a poorly ventilated area, evacuate the lab and call your institution's emergency response number.
-
Control Vapors and Ignition Sources : If the substance is volatile, close the lab door and increase ventilation through fume hoods, if it is safe to do so.[6] Remove all potential ignition sources.
-
Contain the Spill : For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[6][16]
-
Absorb and Collect : Working from the outside in, apply absorbent material over the spill.[16][17] Once fully absorbed, carefully scoop the material into a designated hazardous waste container.
-
Decontaminate : Wipe the spill area with a cloth or paper towels soaked in a soap and water solution.[16] For highly toxic materials, this cleaning residue should also be collected as hazardous waste.
-
Decontaminate Equipment : Any laboratory equipment that comes into contact with this compound should be decontaminated. This can be done by rinsing with a suitable solvent (such as ethanol or acetone, ensuring compatibility with the equipment) followed by a thorough wash with soap and water.[7][18] All rinsate should be collected as hazardous waste.
By adhering to these detailed procedures, researchers and laboratory professionals can ensure they are not only compliant with regulations but are also upholding the highest standards of safety and environmental stewardship. This commitment to responsible chemical management is integral to the integrity of our scientific pursuits.
References
- 1. RCRA Characteristic Waste | Office of Clinical and Research Safety [vumc.org]
- 2. toolkit.pops.int [toolkit.pops.int]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. actenviro.com [actenviro.com]
- 6. Thermal Decomposition Characteristic and Kinetics of AIBN in Anil...: Ingenta Connect [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. 40 CFR § 261.24 - Toxicity characteristic. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 9. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. basel.int [basel.int]
- 13. Environmentally acceptable incineration of chlorinated chemical waste | TU Delft Repository [repository.tudelft.nl]
- 14. Degradation of aniline by heterogeneous Fenton's reaction using a Ni-Fe oxalate complex catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 17. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 18. blog.storemasta.com.au [blog.storemasta.com.au]
Personal protective equipment for handling N-(1-ethylpropyl)-3,4-dimethylaniline
Comprehensive Safety Protocol: Handling N-(1-ethylpropyl)-3,4-dimethylaniline
As a Senior Application Scientist, this guide provides an essential framework for the safe handling, use, and disposal of this compound (CAS No. 56038-89-2). This document moves beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol, ensuring a self-validating system of laboratory safety. The procedures outlined below are designed for researchers, scientists, and drug development professionals who may utilize this compound as a chemical intermediate.[1][2]
Hazard Identification and Immediate Risk Assessment
This compound is an aromatic amine that presents multiple health hazards.[3] A thorough understanding of its risk profile is the cornerstone of safe handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its potential dangers.
GHS Hazard Classification:
-
Acute Toxicity: Harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332).[4]
-
Skin Corrosion/Irritation: Causes skin irritation (H315).[4][5]
-
Eye Damage/Irritation: Causes serious eye irritation (H319).[4][5]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (H335).[4][5]
The signal word for this chemical is "Warning".[5] These classifications dictate the stringent need for comprehensive personal protective equipment (PPE) to prevent exposure through all primary routes: dermal, ocular, and respiratory. Skin contact may lead to inflammation, itching, redness, or blistering, while eye contact can cause redness, pain, and severe damage.[5]
Mandatory Personal Protective Equipment (PPE)
The selection and proper use of PPE are non-negotiable when handling this compound. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our foundational directive.[5]
Table 1: PPE Requirements for this compound
| Protection Area | Required PPE | Key Specifications & Rationale |
| Respiratory | NIOSH-approved respirator with organic vapor cartridges | Rationale: The chemical may cause respiratory irritation (H335) and is harmful if inhaled (H332).[4][5] Handling should occur in a well-ventilated area, preferably a certified chemical fume hood, to minimize vapor concentration.[5] A respirator is essential if ventilation is inadequate or during spill cleanup. |
| Eye & Face | Safety glasses with side shields and a face shield | Rationale: Direct contact causes serious eye irritation (H319).[4][5] Standard safety glasses are insufficient. A face shield must be worn over safety glasses to protect against splashes during transfers or vigorous mixing. Facilities must be equipped with an eyewash station.[5] |
| Hand | Chemically resistant gloves (e.g., Nitrile rubber) | Rationale: The compound is harmful in contact with skin (H312) and causes skin irritation (H315).[4] Gloves must be inspected for integrity before each use. Double-gloving is recommended for extended operations. Contaminated gloves must be removed promptly and disposed of as hazardous waste. |
| Body | Chemical-resistant lab coat or apron | Rationale: To prevent skin contact and contamination of personal clothing.[5] A lab coat should be fully buttoned. For larger quantities or tasks with a high splash potential, a chemically resistant apron over the lab coat is advised. Contaminated clothing must be removed immediately and decontaminated before reuse.[5] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach ensures that safety is integrated into every step of the workflow.
Pre-Handling Checklist:
-
Verify Ventilation: Confirm that the chemical fume hood is operational and has a valid certification.
-
Assemble Materials: Gather all necessary equipment, including the chemical container, glassware, spill kit, and waste containers, and place them within the fume hood.
-
Review Emergency Procedures: Ensure you know the location of the nearest eyewash station, safety shower, and fire extinguisher. Have the Safety Data Sheet (SDS) readily accessible.
-
Don PPE: Put on all required PPE in the correct order (lab coat, respirator, safety glasses, face shield, then gloves).
Handling Procedure:
-
Chemical Dispensing: Conduct all transfers of this compound inside the fume hood. Open and handle the container with care to avoid splashes or vapor release.[5][6]
-
Post-Handling Decontamination: Thoroughly wipe down the work surface within the fume hood with an appropriate solvent. Wash all glassware and equipment that came into contact with the chemical.
-
Hand Washing: After removing gloves, wash hands thoroughly with soap and water.[5] This is a critical step to remove any potential residual contamination.
The following diagram illustrates the logical flow for safely managing this chemical within a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan: Managing Contaminated Materials
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Unused or waste this compound must be collected in a designated, tightly sealed, and clearly labeled hazardous waste container.[5][7]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, paper towels, and pipette tips, must be disposed of in the same hazardous waste container.
-
Regulatory Compliance: Do not discharge the chemical or contaminated materials into drains or sewers.[6] All waste disposal must adhere to local, regional, and national environmental regulations.[3] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management.
By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.
References
- 1. This compound: A Key Organic Compound [jindunchemical.com]
- 2. fishersci.com [fishersci.com]
- 3. What Is this compound and How It Supports Agrochemical Synthesis [jindunchemical.com]
- 4. This compound | C13H21N | CID 91984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. cpachem.com [cpachem.com]
- 7. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

